molecular formula C5H12N2 B3025261 2,2-Dimethylpropanimidamide CAS No. 59950-56-0

2,2-Dimethylpropanimidamide

Cat. No.: B3025261
CAS No.: 59950-56-0
M. Wt: 100.16 g/mol
InChI Key: FNHMJTUQUPQWJN-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanimidamide is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5(2,3)4(6)7/h1-3H3,(H3,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHMJTUQUPQWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975375
Record name 2,2-Dimethylpropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18202-73-8, 59950-56-0
Record name Pivalamidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018202738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylpropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,2-Dimethylpropanimidamide in Modern Chemistry

This compound, also known as pivalamidine, is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its sterically hindered tert-butyl group imparts unique properties to molecules incorporating this moiety, influencing their reactivity, selectivity, and metabolic stability. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights for researchers and professionals in drug development. The focus is on a robust and classical synthetic method, the Pinner reaction, followed by a detailed discussion of the analytical techniques required to verify the structure and purity of the target compound.

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a reliable and time-tested method for the synthesis of amidines from nitriles.[1][2] The reaction proceeds in two key stages: the formation of an imidate salt (a Pinner salt) from the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by the reaction of the Pinner salt with ammonia to yield the desired amidine.[3]

Causality Behind Experimental Choices

The choice of the Pinner reaction is predicated on its efficiency and the ready availability of the starting materials. The use of anhydrous conditions is critical, as the intermediate imidate hydrochloride is sensitive to moisture and can hydrolyze to the corresponding ester.[2] Temperature control is also crucial to prevent the thermal decomposition of the Pinner salt.[2] The reaction is typically carried out at low temperatures to ensure the stability of the reactive intermediate.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol details the synthesis of this compound hydrochloride from 2,2-dimethylpropanenitrile (pivalonitrile).

Materials:

  • 2,2-Dimethylpropanenitrile (Pivalonitrile)

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (gas or a solution in anhydrous ethanol)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Drying tube (e.g., with calcium chloride)

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

  • Apparatus for filtration (e.g., Büchner funnel)

Step-by-Step Methodology:

Part 1: Formation of the Pinner Salt (Ethyl 2,2-dimethylpropanimidate hydrochloride)

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube is charged with 2,2-dimethylpropanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Introduction of HCl: Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained at or below 5 °C. The flow of HCl is continued until the solution is saturated and a white precipitate of the imidate hydrochloride begins to form.

  • Reaction: The reaction mixture is stirred at 0-5 °C for several hours (typically 4-6 hours) to ensure complete formation of the Pinner salt. The progress of the reaction can be monitored by the disappearance of the starting nitrile using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) on quenched aliquots.

  • Isolation of the Pinner Salt (Optional but Recommended): The reaction mixture is diluted with anhydrous diethyl ether to precipitate the Pinner salt completely. The white solid is collected by filtration under a dry atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum to yield ethyl 2,2-dimethylpropanimidate hydrochloride.

Part 2: Formation of this compound Hydrochloride

  • Reaction Setup: The isolated Pinner salt (or the crude reaction mixture from Part 1 after removal of excess HCl and solvent under reduced pressure) is suspended in anhydrous ethanol in a clean, dry flask.

  • Ammonolysis: The suspension is cooled in an ice bath, and ammonia gas is bubbled through the mixture, or a saturated solution of ammonia in anhydrous ethanol is added.

  • Reaction: The reaction mixture is stirred at room temperature for several hours (typically 12-24 hours). The reaction progress can be monitored by the disappearance of the Pinner salt.

  • Work-up: The reaction mixture is filtered to remove the precipitated ammonium chloride. The filtrate is then concentrated under reduced pressure to yield the crude this compound hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the pure this compound hydrochloride as a white crystalline solid.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_Pinner_Salt_Formation Part 1: Pinner Salt Formation cluster_Amidine_Formation Part 2: Amidine Formation Pivalonitrile 2,2-Dimethylpropanenitrile (Pivalonitrile) Reaction_Setup_1 Reaction Setup (0°C) Pivalonitrile->Reaction_Setup_1 Ethanol Anhydrous Ethanol Ethanol->Reaction_Setup_1 HCl Dry HCl Gas HCl->Reaction_Setup_1 Pinner_Salt Ethyl 2,2-dimethyl- propanimidate HCl Reaction_Setup_1->Pinner_Salt Stirring 4-6h Reaction_Setup_2 Ammonolysis (Anhydrous Ethanol) Pinner_Salt->Reaction_Setup_2 Ammonia Ammonia Ammonia->Reaction_Setup_2 Amidine_HCl 2,2-Dimethylpropan- imidamide HCl Reaction_Setup_2->Amidine_HCl Stirring 12-24h Purification Recrystallization Amidine_HCl->Purification Characterization_Logic cluster_Techniques Analytical Techniques cluster_Information_Gained Information Obtained NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Elucidation (Connectivity) NMR->Structure IR Infrared (IR) Spectroscopy Functional_Groups Functional Group Identification IR->Functional_Groups MS Mass Spectrometry (MS) Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Confirmation Confirmation of This compound Structure and Purity Structure->Confirmation Functional_Groups->Confirmation Molecular_Weight->Confirmation

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2,2-Dimethylpropanimidamide, also known as pivalamidine, is a simple aliphatic amidine that, due to its unique structural features, serves as a valuable building block in medicinal chemistry and materials science. The presence of a sterically demanding tert-butyl group adjacent to the reactive amidine functionality imparts specific conformational constraints and electronic properties that are of significant interest in the design of novel molecular entities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its common salt form, the hydrochloride. We will delve into its structural and chemical identifiers, physical characteristics, and available spectral data, offering field-proven insights into the causality behind these properties and their implications for research and development. This document is structured to provide both foundational knowledge and practical experimental context for professionals working in drug discovery and chemical synthesis.

Introduction: The Significance of the Pivalamidine Moiety

In the landscape of drug discovery and development, the rational design of molecules with optimized properties is paramount. The physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and large-scale synthesis. This compound presents a fascinating case study in structural chemistry. The tert-butyl group, a bulky and lipophilic moiety, can influence intermolecular interactions, solubility, and metabolic stability. Concurrently, the amidine functional group is a strong base and a versatile synthetic handle, capable of forming various salts and participating in numerous chemical transformations.

This guide aims to consolidate the available data on this compound, providing a reliable reference for scientists. We will explore not just the "what" of its properties, but the "why"—connecting its molecular architecture to its observable characteristics.

Chemical and Structural Identity

A precise understanding of a molecule's identity is the foundation of all further study. This compound is most commonly handled and available in its hydrochloride salt form to enhance stability and solubility in polar solvents.

Key Identifiers

It is crucial to distinguish between the free base and its hydrochloride salt, as their properties will differ significantly.

IdentifierThis compound (Free Base)This compound Hydrochloride
IUPAC Name This compoundThis compound;hydrochloride[1]
Synonyms PivalamidinePivalamidine HCl, Pivalimidamide hydrochloride[1][2]
CAS Number 431752-17-7 (Parent Compound)18202-73-8[1][2]
Molecular Formula C₅H₁₂N₂C₅H₁₃ClN₂[1][2]
Molecular Weight 100.16 g/mol 136.62 g/mol [1][2]
Canonical SMILES CC(C)(C)C(=N)NCC(C)(C)C(=N)N.Cl
InChI InChI=1S/C5H12N2/c1-5(2,3)4(6)7/h1-3H3,(H3,6,7)InChI=1S/C5H12N2.ClH/c1-5(2,3)4(6)7;/h1-3H3,(H3,6,7);1H[1]

Table 1: Chemical and structural identifiers for this compound and its hydrochloride salt.

Physicochemical Properties: A Quantitative Overview

The physical state, solubility, and basicity of this compound are critical parameters for its application in synthesis and biological assays. The majority of experimentally determined data available is for the hydrochloride salt.

PropertyValue (for Hydrochloride Salt)Remarks and Scientific Context
Appearance White solid[2]The salt form contributes to a crystalline, solid state at room temperature.
Melting Point 190 °C[2]The relatively high melting point is indicative of the ionic character and strong lattice energy of the hydrochloride salt.
Boiling Point 126.9 °C at 760 mmHg[2]This value, reported for the hydrochloride, may represent decomposition or sublimation under heating, as salts typically have very high boiling points. Caution is advised in its interpretation.
Solubility No specific data available.As a hydrochloride salt of a small organic molecule, it is expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents.
pKa No experimental data available.The pKa of the conjugate acid is expected to be high, characteristic of an amidine. The electron-donating tert-butyl group would further increase the basicity of the nitrogen atoms.

Table 2: Physicochemical properties of this compound Hydrochloride.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, we can infer the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is anticipated to be simple. A sharp singlet with a large integration value (9H) would be characteristic of the chemically equivalent methyl protons of the tert-butyl group. The protons on the nitrogen atoms would likely appear as a broad signal, the chemical shift of which would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum would show a signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons. The imidamide carbon (C=N) would appear further downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • N-H stretching: Broad absorptions in the region of 3100-3500 cm⁻¹, typical for primary amines.

  • C=N stretching: A strong absorption band around 1640-1690 cm⁻¹.

  • C-H stretching and bending: Absorptions corresponding to the sp³ hybridized carbons of the tert-butyl group.

Mass Spectrometry (MS)

In mass spectrometry, the free base would exhibit a molecular ion peak corresponding to its molecular weight. A prominent fragmentation pattern would likely involve the loss of a methyl group to form a stable tertiary carbocation, a characteristic fragmentation pathway for molecules containing a tert-butyl group.

Synthesis and Reactivity: Practical Considerations

The synthesis of amidines often presents unique challenges compared to their amide counterparts. A common and effective method for the preparation of unsubstituted amidines like this compound is the Pinner reaction.

The Pinner Reaction: A Validated Protocol

This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine hydrochloride.

Step-by-Step Methodology:

  • Formation of the Imino Ether Hydrochloride:

    • Reaction Setup: A solution of 2,2-dimethylpropanenitrile (pivalonitrile) in an anhydrous alcohol (e.g., ethanol) is prepared in a flask equipped with a drying tube and magnetic stirrer. The reaction must be kept strictly anhydrous to prevent hydrolysis to the ester.

    • Acidification: The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the mixture until saturation.

    • Reaction: The flask is sealed and allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 24-48 hours). The progress can be monitored by the precipitation of the imino ether hydrochloride.

    • Isolation: The precipitated Pinner salt is collected by filtration, washed with anhydrous ether to remove unreacted starting materials, and dried under vacuum.

  • Ammonolysis to the Amidine Hydrochloride:

    • Reaction Setup: The dried imino ether hydrochloride is suspended in a suitable anhydrous solvent, such as ethanol.

    • Addition of Ammonia: The suspension is cooled, and a solution of ammonia in ethanol (or anhydrous ammonia gas) is added.

    • Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

    • Workup and Purification: The ammonium chloride byproduct is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude this compound hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidine Formation Pivalonitrile 2,2-Dimethylpropanenitrile IminoEtherHCl Imino Ether Hydrochloride (Pinner Salt) Pivalonitrile->IminoEtherHCl  1. Anhydrous Alcohol, HCl (gas)  (Strictly Anhydrous) AmidineHCl This compound HCl IminoEtherHCl->AmidineHCl  2. Ammonia (in Alcohol)  (Ammonolysis)

References

A Technical Guide to 2,2-Dimethylpropanimidamide: Properties, Synthesis, and Applications in Chemical R&D

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2,2-dimethylpropanimidamide, a valuable reagent and building block in modern organic synthesis. Known for the steric bulk imparted by its t-butyl group, this amidine offers unique reactivity and structural properties. We will explore its fundamental physicochemical characteristics, delve into its synthetic pathways with mechanistic explanations, and survey its current and potential applications for researchers, scientists, and professionals in drug development.

Core Physicochemical & Structural Data

This compound, also known as pivalamidine, is most commonly handled and available as its hydrochloride salt due to the higher stability of the protonated form. This is a critical distinction for sourcing and experimental design. The CAS Number for the hydrochloride salt is 18202-73-8.[1]

Key Properties Summary
PropertyValueSource
IUPAC Name This compound;hydrochloridePubChem[1]
CAS Number 18202-73-8 (for hydrochloride salt)PubChem[1]
Molecular Formula C₅H₁₃ClN₂PubChem[1]
Molecular Weight 136.62 g/mol PubChem[1]
Synonyms Pivalamidine hydrochloride, t-Butylcarbamidine hydrochloridePubChem[1]
InChIKey ARDGQYVTLGUJII-UHFFFAOYSA-NPubChem[1]
SMILES CC(C)(C)C(=N)N.ClPubChem[1]

Synthesis and Mechanistic Considerations

The synthesis of amidines is a fundamental transformation in organic chemistry. For this compound, the most direct and industrially relevant approach is the Pinner reaction, which proceeds from the corresponding nitrile, 2,2-dimethylpropanenitrile (also known as pivalonitrile).

The Pinner Reaction: A Trusted Pathway

This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imidate salt. Subsequent treatment of this salt with ammonia provides the target amidine. The choice of anhydrous conditions is paramount, as the presence of water would lead to the hydrolysis of the imidate intermediate to an ester, a common side reaction.

Experimental Protocol: Pinner Synthesis of this compound HCl
  • Apparatus Setup : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a gas inlet adapter, and a drying tube (filled with CaCl₂). The system is maintained under an inert atmosphere (e.g., dry nitrogen or argon).

  • Reagent Preparation : Anhydrous ethanol (1.5 eq) is added to a solution of 2,2-dimethylpropanenitrile (1.0 eq) in an anhydrous, non-protic solvent such as diethyl ether or dichloromethane.

  • Acidification : The solution is cooled to 0°C in an ice bath. Dry hydrogen chloride (HCl) gas is then bubbled through the stirred solution. The reaction is exothermic and the flow of HCl should be controlled to maintain the temperature below 10°C. The reaction progress is monitored until the formation of a white precipitate (the imidate hydrochloride salt) is complete.

  • Isolation of Intermediate : The resulting solid is isolated by filtration under inert conditions, washed with cold, anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.

  • Ammonolysis : The isolated imidate salt is suspended in a fresh portion of anhydrous ethanol. The slurry is again cooled to 0°C, and anhydrous ammonia gas is bubbled through the mixture until the solid has completely dissolved and the solution is saturated.

  • Product Formation & Isolation : The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The resulting crude solid is the hydrochloride salt of this compound. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/ether.

Synthetic Workflow Diagram

G cluster_reactants Reactants & Conditions cluster_intermediate Intermediate Formation cluster_ammonolysis Ammonolysis cluster_product Final Product pivalonitrile Pivalonitrile imidate_salt Ethyl Pivalimidate Hydrochloride Salt pivalonitrile->imidate_salt Step 1: Pinner Reaction hcl_etoh Anhydrous HCl (gas) in Anhydrous Ethanol product This compound Hydrochloride imidate_salt->product Step 2: Ammonia Addition ammonia Anhydrous Ammonia (gas)

Caption: Pinner reaction workflow for the synthesis of this compound HCl.

Applications in Drug Development and Chemical Synthesis

While not a final drug product itself, this compound serves as a crucial building block. Its utility stems from the combination of the reactive amidine group and the sterically demanding t-butyl group, which can be used to control molecular conformation and block metabolic pathways.

  • Medicinal Chemistry : The amidine functional group is a bioisostere for guanidines and ureas, capable of forming strong hydrogen bonds with biological targets such as enzymes and receptors. The bulky t-butyl group can provide metabolic stability by shielding adjacent functional groups from enzymatic degradation. Derivatives of this core structure are explored in various therapeutic areas. For instance, related N-substituted pivalamides are components of protein degrader building blocks.[2]

  • Agrochemicals : The synthesis of novel pesticides and herbicides often relies on intermediates that can impart specific physical properties like stability and lipophilicity. The thioamide analogue, 2,2-dimethylpropanethioamide, is noted as a useful intermediate for producing various agricultural chemicals.[3]

  • Coordination Chemistry and Material Science : Diamines and related nitrogenous compounds are fundamental ligands in coordination chemistry. The structural analogue 2,2-dimethyl-1,3-propanediamine is used to form stable complexes with metal ions like copper, which can have applications in catalysis and chemical sensing.[4] The amidine group in this compound offers similar potential for creating novel metal-organic frameworks (MOFs) or catalytic systems where steric hindrance is a key design element.

Conceptual Application Pathways

G core This compound Core Structure med_chem Medicinal Chemistry core->med_chem agrochem Agrochemicals core->agrochem materials Material Science core->materials bioisostere Bioisostere for Guanidine/Urea med_chem->bioisostere metabolic_shield Metabolic Shielding (t-Butyl Group) med_chem->metabolic_shield protein_degraders Protein Degrader Building Blocks med_chem->protein_degraders fungicides Fungicide Precursors agrochem->fungicides herbicides Herbicide Scaffolds agrochem->herbicides ligands Sterically Hindered Ligands materials->ligands catalysis Asymmetric Catalysis materials->catalysis

Caption: Potential applications derived from the this compound core structure.

Safety and Handling

As a chemical intermediate, this compound hydrochloride requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) classifications, it presents several hazards.[1]

  • Hazard Statements :

    • Causes skin irritation (H315).[1]

    • Causes serious eye irritation (H319).[1]

    • May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Precautionary Measures :

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical entity whose value lies in its role as a precursor and structural motif in advanced chemical synthesis. Its straightforward preparation via the Pinner reaction, combined with the unique steric and electronic properties of its pivaloyl and amidine groups, makes it a compound of significant interest. For scientists in drug discovery, agrochemicals, and materials research, understanding the synthesis, reactivity, and potential applications of this building block is key to innovating and developing novel molecules with tailored functions.

References

Introduction: The Structural Significance of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2,2-Dimethylpropanimidamide

This compound, commonly known as pivalamidine, is an organic compound featuring a sterically hindered tert-butyl group attached to an amidine functional group [-C(=NH)NH₂]. Amidines are of significant interest in medicinal chemistry and drug development as they are highly basic and, upon protonation, form resonance-stabilized amidinium cations. This property makes them valuable as bioisosteres for guanidines and their derivatives are explored for various therapeutic applications.

Accurate structural elucidation is paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of molecules like this compound.

This guide provides a comprehensive analysis of the spectral data for this compound. As direct experimental data for the free base is not widely available in public databases, this document leverages available data for its stable hydrochloride salt, This compound hydrochloride , and established principles of spectroscopic interpretation for the amidine functional group. This approach provides a robust and scientifically grounded understanding of its spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Theoretical Fragmentation of Aliphatic Amidines

Upon electron ionization (EI), the molecular ion of an aliphatic amidine is expected to undergo fragmentation pathways characteristic of aliphatic amines. A dominant pathway is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen-containing functional group.[1] For this compound, the most likely α-cleavage event is the loss of a methyl radical to form a stable, resonance-stabilized cation. The loss of the entire tert-butyl group is another prominent fragmentation pathway.

For the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) would typically show a strong signal for the intact protonated molecule (the amidinium cation). Tandem MS (MS/MS) of this cation would then induce fragmentation.

Predicted Mass Spectrum of this compound

The molecular formula for the free base is C₅H₁₂N₂, giving it a monoisotopic mass of approximately 100.10 Da.[2] A key feature to note is the presence of two nitrogen atoms, which, according to the Nitrogen Rule, dictates an even nominal molecular weight for the molecular ion [M]⁺•.

A proposed fragmentation pathway under Electron Ionization (EI) is illustrated below:

References

An In-depth Technical Guide to the Crystal Structure of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of 2,2-dimethylpropanimidamide, commonly known as pivalamidine. Presented primarily in its stable hydrochloride salt form (2,2-dimethylpropanimidamidium chloride), this document details the robust Pinner reaction methodology for its synthesis and outlines the standard protocols for single-crystal X-ray diffraction analysis. While a specific public deposition of the crystal structure remains elusive, this guide leverages established principles of amidinium salt chemistry to detail the anticipated molecular geometry, charge distribution, and the critical role of charge-assisted hydrogen bonding in its supramolecular architecture. This whitepaper is intended for researchers in crystallography, medicinal chemistry, and materials science, offering foundational insights into the structural landscape of sterically hindered amidinium systems.

Introduction to this compound

Amidines are a class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They are among the strongest organic bases, and consequently, they are typically isolated and handled as their protonated salts, known as amidinium ions. The 2,2-dimethylpropanimidamidium cation, the protonated form of pivalamidine, is of particular interest due to the presence of a bulky tert-butyl group. This steric hindrance significantly influences its chemical reactivity, crystal packing, and potential applications as a non-nucleophilic base, a ligand in coordination chemistry, or a structural motif in pharmacologically active molecules.

Understanding the three-dimensional crystal structure of this compound is paramount. The precise arrangement of atoms, the nature of intermolecular interactions, and the resulting crystal packing dictate its physical properties, such as solubility, melting point, and stability. For drug development professionals, a detailed structural understanding is critical for designing molecules that can interact with biological targets through specific hydrogen bonding patterns. For materials scientists, the predictable, strong hydrogen bonds of amidinium salts offer a powerful tool for crystal engineering and the design of novel supramolecular assemblies.

This guide provides a detailed examination of the synthesis and structural characteristics of this compound hydrochloride, offering both established protocols and expert analysis of its anticipated solid-state behavior.

Synthesis and Crystallization

The synthesis of amidinium salts from nitriles is a well-established transformation in organic chemistry. The Pinner reaction, first described in 1877, remains a highly effective and direct method for preparing amidine hydrochlorides and is the recommended pathway for this compound.[1][2]

Synthesis Pathway: The Pinner Reaction

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt). Subsequent treatment of this intermediate with ammonia or an amine furnishes the desired amidine.[3][4] For the synthesis of this compound hydrochloride, the starting material is 2,2-dimethylpropanenitrile (pivalonitrile).

The mechanism proceeds in two main stages:

  • Formation of the Imino Ester: Pivalonitrile is treated with an anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas. The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol. This forms the ethyl pivalimidate hydrochloride salt.

  • Ammonolysis: The isolated imino ester salt is then reacted with ammonia. The ammonia displaces the ethoxy group to form the thermodynamically more stable 2,2-dimethylpropanimidamidium chloride.

The overall workflow is depicted below.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Purification A Pivalonitrile D Reaction Vessel (Anhydrous Conditions, 0°C) A->D B Anhydrous Ethanol B->D C Dry HCl Gas C->D E Ethyl Pivalimidate HCl (Pinner Salt Intermediate) D->E Nucleophilic Addition G Reaction Vessel (Stirring, RT) E->G F Ethanolic Ammonia F->G H 2,2-Dimethylpropanimidamidium Chloride (Crude Product) G->H Displacement I Recrystallization (e.g., Ethanol/Ether) H->I J Pure Crystalline Product I->J G A Crystal Selection (Microscope) B Crystal Mounting (Goniometer Head) A->B C Data Collection (Diffractometer, 100 K) B->C D Data Integration & Scaling C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F G Validation & CIF Generation (e.g., PLATON, checkCIF) F->G H Database Deposition (e.g., CCDC) G->H

References

An In-depth Technical Guide to the Tautomerism of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the tautomeric phenomena observed in 2,2-Dimethylpropanimidamide, a molecule of significant interest in contemporary drug discovery and development. We will delve into the fundamental principles of amidine tautomerism, outline robust experimental and computational methodologies for its characterization, and discuss the profound implications of this dynamic equilibrium on molecular properties and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of tautomerism and its practical applications.

Introduction: The Dynamic Nature of Molecules in Drug Discovery

In the realm of drug design, the static representation of a molecule often belies its true, dynamic nature in solution. Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, stands as a critical consideration. These isomers, known as tautomers, differ in the position of a proton and the location of a double bond. For drug development professionals, a thorough understanding of a molecule's tautomeric preferences is paramount, as different tautomers can exhibit distinct physicochemical properties, including lipophilicity, acidity/basicity (pKa), hydrogen bonding capabilities, and ultimately, biological activity and metabolic stability.

The amidine functional group (-C(=NH)NH2) is a prevalent motif in medicinal chemistry, valued for its basicity and ability to participate in crucial hydrogen bonding interactions with biological targets. A key characteristic of amidines is their propensity to exist as a mixture of tautomers. This guide will focus on a specific, yet illustrative example: this compound (also known as pivalamidine). The bulky tert-butyl group of this molecule provides a unique structural context to explore the subtleties of amidine tautomerism.

The Core of the Matter: Amidine Tautomerism in this compound

The tautomerism in this compound involves the migration of a proton between the two nitrogen atoms of the amidine group. This results in two distinct tautomeric forms, which we will designate as Tautomer 1 and Tautomer 2.

Caption: Tautomeric equilibrium of this compound.

Due to the symmetry of the unsubstituted amidine group in this compound, Tautomer 1 and Tautomer 2 are degenerate, meaning they have the same energy and are indistinguishable. However, upon substitution on one of the nitrogen atoms, this degeneracy is lifted, and one tautomer will typically predominate over the other. The position of this equilibrium is dictated by a combination of electronic and steric factors, as well as the surrounding environment (e.g., solvent polarity and pH).

Synthesis of this compound

A robust and reproducible synthesis is the cornerstone of any detailed chemical investigation. This compound can be synthesized from the corresponding nitrile, 2,2-dimethylpropanenitrile (pivalonitrile), via the Pinner reaction.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • 2,2-dimethylpropanenitrile (pivalonitrile)

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

Procedure:

  • Preparation of Ethanolic HCl: Dry hydrogen chloride gas is bubbled through anhydrous ethanol, cooled in an ice bath, until saturation is achieved. The concentration of the resulting solution can be determined by titration.

  • Reaction Setup: A solution of 2,2-dimethylpropanenitrile in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

  • Pinner Reaction: The ethanolic HCl solution is added dropwise to the nitrile solution at 0°C with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-24 hours. A white precipitate of the imidate hydrochloride salt will form.

  • Isolation of Imidate Salt: The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

  • Ammonolysis: The isolated imidate hydrochloride is then treated with a solution of ammonia in ethanol. The reaction is stirred at room temperature for several hours.

  • Product Isolation: The solvent is removed under reduced pressure, and the resulting crude this compound hydrochloride is purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Synthesis_Workflow start Start prep_hcl Prepare Ethanolic HCl start->prep_hcl setup Reaction Setup with Pivalonitrile start->setup pinner Pinner Reaction: Add Ethanolic HCl prep_hcl->pinner setup->pinner isolate_imidate Isolate Imidate Hydrochloride Salt pinner->isolate_imidate ammonolysis Ammonolysis with Ethanolic Ammonia isolate_imidate->ammonolysis isolate_product Isolate and Purify This compound HCl ammonolysis->isolate_product end End isolate_product->end

Caption: Workflow for the synthesis of this compound HCl.

Experimental Characterization of Tautomerism

A multi-pronged approach employing various spectroscopic techniques is essential for the comprehensive characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism, as the different tautomers will have distinct chemical shifts for their respective nuclei (¹H, ¹³C, ¹⁵N).[4][5] In many cases, the rate of interconversion between tautomers is slow on the NMR timescale, allowing for the observation of separate signals for each species. The relative integration of these signals provides a direct measure of the tautomer ratio.

  • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K).

  • Signal Assignment: Assign the observed proton signals to their respective tautomeric forms. The protons attached to the nitrogen atoms will be particularly informative.

  • Integration and Quantification: Carefully integrate the signals corresponding to each tautomer. The ratio of the integrals will directly correspond to the molar ratio of the tautomers in solution.

  • Equilibrium Constant Calculation: The equilibrium constant (K_T) can be calculated using the following equation:

    K_T = [Tautomer 2] / [Tautomer 1]

Table 1: Hypothetical ¹H NMR Data for a Substituted this compound

SolventChemical Shift Tautomer 1 (ppm)Integral Tautomer 1Chemical Shift Tautomer 2 (ppm)Integral Tautomer 2Tautomer Ratio (T1:T2)K_T
CDCl₃6.51.007.20.254:10.25
DMSO-d₆6.81.007.50.502:10.50
CD₃OD7.01.007.80.754:30.75
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, particularly when the tautomers have distinct chromophores that absorb at different wavelengths. The relative intensities of the absorption bands can be used to determine the tautomer ratio.

  • Sample Preparation: Prepare a series of solutions of this compound in solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Spectral Deconvolution: If the absorption bands of the tautomers overlap, spectral deconvolution techniques may be necessary to determine the contribution of each species to the overall spectrum.

  • Equilibrium Constant Calculation: The equilibrium constant can be determined from the ratio of the absorbances at the respective λ_max values of the two tautomers, provided their molar absorptivities are known or can be estimated.

Computational Modeling of Tautomerism

In conjunction with experimental data, computational chemistry provides invaluable insights into the energetic landscape of tautomerism.[6][7] Density Functional Theory (DFT) is a widely used method for calculating the relative energies of tautomers and the energy barriers for their interconversion.

Computational Protocol: DFT Calculation of Tautomer Ratios
  • Structure Optimization: The geometries of both tautomers of this compound are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

  • Solvation Modeling: To simulate the effect of a solvent, an implicit solvation model (e.g., PCM, SMD) is employed.

  • Energy Calculation: The Gibbs free energies of both tautomers in the gas phase and in solution are calculated.

  • Equilibrium Constant Prediction: The equilibrium constant is then predicted from the difference in the calculated Gibbs free energies (ΔG) using the following equation:

    ΔG = -RT ln(K_T)

    where R is the gas constant and T is the temperature.

Computational_Workflow start Start build Build Initial Structures of Tautomers start->build optimize Geometry Optimization (DFT) build->optimize frequency Frequency Calculation optimize->frequency solvation Incorporate Solvation Model frequency->solvation energy Calculate Gibbs Free Energies solvation->energy predict Predict Tautomer Ratio (K_T) energy->predict end End predict->end

Caption: Workflow for computational prediction of tautomer ratios.

Implications for Drug Development

The tautomeric state of a drug candidate can have a profound impact on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance:

  • Receptor Binding: Different tautomers may present distinct hydrogen bond donor/acceptor patterns, leading to significant differences in binding affinity to the target protein.

  • Membrane Permeability: The lipophilicity (logP) of a molecule can be altered by tautomerization, which in turn affects its ability to cross biological membranes.

  • Metabolism: The metabolic fate of a drug can be influenced by the accessibility of certain sites to metabolic enzymes, which may differ between tautomers.

  • Intellectual Property: The specific tautomeric form of a compound can be a key aspect of its patentability.

A comprehensive understanding and characterization of the tautomerism of lead compounds, such as those containing the this compound scaffold, is therefore not merely an academic exercise but a critical component of a successful drug discovery program.

Conclusion

The tautomerism of this compound serves as a compelling case study for the importance of considering the dynamic nature of molecules in medicinal chemistry. Through a synergistic application of synthetic chemistry, advanced spectroscopic techniques, and computational modeling, researchers can gain a detailed understanding of the tautomeric landscape of this and other important drug candidates. This knowledge is instrumental in optimizing molecular properties, enhancing biological activity, and ultimately, accelerating the development of new and effective therapeutics.

References

Stability and reactivity of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of 2,2-Dimethylpropanimidamide

Executive Summary

This compound, commonly known as pivalamidine, is a key chemical entity characterized by a sterically hindered tert-butyl group attached to a highly basic amidine functional group. This guide offers a comprehensive analysis of its chemical stability and reactivity profile, tailored for researchers and professionals in drug development and organic synthesis. We delve into the mechanistic underpinnings of its hydrolysis under both acidic and basic conditions, explore its thermal and pH-dependent stability, and detail its reactivity as a potent base and a versatile synthetic precursor. By synthesizing foundational chemical principles with practical, field-proven insights, this document provides detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as an essential resource for leveraging the unique properties of this compound in advanced chemical applications.

The Amidine Motif: A Cornerstone in Medicinal Chemistry

The amidine functional group, characterized by the RC(=NR)NR₂ structure, is a privileged scaffold in medicinal chemistry.[1] Its significance stems from its unique physicochemical properties. As one of the strongest organic bases, the amidine group is typically protonated at physiological pH, forming a resonance-stabilized amidinium cation.[2] This positive charge is crucial for establishing high-affinity, non-covalent interactions—such as hydrogen bonding and electrostatic interactions—with biological targets like proteins and DNA.[1]

This capacity for potent molecular recognition has led to the incorporation of the amidine moiety into a wide array of therapeutic agents, including anticoagulants like Dabigatran, antipsychotics such as Clozapine, and numerous antimicrobial and antiparasitic drugs.[3] The this compound structure, with its bulky tert-butyl group, offers a unique combination of strong basicity and steric shielding, influencing its stability, reactivity, and pharmacokinetic properties in drug design.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound (pivalamidine) is essential for its effective application. These properties govern its behavior in various chemical and biological environments.

PropertyValueSource
IUPAC Name This compoundPubChem CID 431752[4]
Common Name PivalamidineN/A
CAS Number 15958-69-7 (base)N/A
Molecular Formula C₅H₁₂N₂PubChem CID 431752[4]
Molecular Weight 100.16 g/mol PubChem CID 431752[4]
Appearance Typically a crystalline solid[5]
pKa (Conjugate Acid) ~12.4 (Estimated for amidines)[2]
Basicity Significantly more basic than amides[2]

Chemical Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application, particularly in the aqueous environments relevant to drug development. The steric hindrance provided by the tert-butyl group plays a significant role in modulating its stability compared to less substituted amidines.

Hydrolysis: A Mechanistic Overview

Amidines are generally susceptible to hydrolysis, yielding the corresponding amide and ammonia or an amine.[6] This process can be catalyzed by either acid or base, proceeding through distinct mechanisms.

3.1.1 Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the sp²-hybridized imino nitrogen. This enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate then undergoes proton transfer and subsequent elimination of ammonia to form the corresponding amide, 2,2-dimethylpropanamide (pivalamide).

// Reactants Amidine [label=<

H₂N | (t-Bu)-C=NH

, shape=plaintext]; H3O_plus [label=, shape=plaintext];

// Step 1: Protonation ProtonatedAmidine [label=<

H₂N | (t-Bu)-C=NH₂⁺

, shape=plaintext];

// Step 2: Water Attack Tetrahedral_1 [label=<

H₂N | (t-Bu)-C-NH₂ | ⁺OH₂

, shape=plaintext]; H2O [label=, shape=plaintext];

// Step 3: Proton Transfer Tetrahedral_2 [label=<

H₃N⁺ | (t-Bu)-C-NH₂ | OH

, shape=plaintext];

// Step 4: Elimination Amide_Protonated [label=<

(t-Bu)-C(=O⁺H)-NH₂

, shape=plaintext]; NH3 [label=, shape=plaintext];

// Step 5: Deprotonation Amide [label=<

(t-Bu)-C(=O)-NH₂

, shape=plaintext];

// Connections {rank=same; Amidine; H3O_plus} Amidine -> ProtonatedAmidine [label="+ H₃O⁺", labelfontsize=10]; ProtonatedAmidine -> Tetrahedral_1 [label="+ H₂O", labelfontsize=10]; Tetrahedral_1 -> Tetrahedral_2 [label="Proton Transfer", labelfontsize=10]; Tetrahedral_2 -> Amide_Protonated [label="- NH₃", labelfontsize=10]; Amide_Protonated -> Amide [label="- H⁺", labelfontsize=10]; } }

Caption: Acid-catalyzed hydrolysis of this compound.

3.1.2 Base-Catalyzed Hydrolysis

In basic media, the hydroxide ion acts as the nucleophile, directly attacking the neutral amidine at the electrophilic carbon. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate is more complex than in acid-catalyzed hydrolysis because the amide anion (NH₂⁻) is a very poor leaving group.[7] The reaction is often driven forward by heating and results in the formation of a carboxylate salt and ammonia.[7]

// Reactants Amidine [label=<

H₂N | (t-Bu)-C=NH

, shape=plaintext]; OH_minus [label=, shape=plaintext];

// Step 1: Hydroxide Attack Tetrahedral_Intermediate [label=<

H₂N | (t-Bu)-C-NH⁻ | OH

, shape=plaintext];

// Step 2: Elimination (Difficult Step) Amide [label=<

(t-Bu)-C(=O)-NH₂

, shape=plaintext]; NH2_minus [label=, shape=plaintext];

// Step 3: Further Hydrolysis of Amide Carboxylate [label=<

(t-Bu)-COO⁻

, shape=plaintext]; NH3 [label=, shape=plaintext];

// Connections {rank=same; Amidine; OH_minus} Amidine -> Tetrahedral_Intermediate [label="+ OH⁻", labelfontsize=10]; Tetrahedral_Intermediate -> Amide [label="- NH₂⁻ (unfavorable)", labelfontsize=10]; Amide -> Carboxylate [label="+ OH⁻, Heat", labelfontsize=10]; Amide -> NH3 [style=invis]; // for layout }

Caption: Base-catalyzed hydrolysis of this compound.

pH-Dependent Stability

The stability of amidines in aqueous solutions is highly pH-dependent. Studies on related amidine prodrugs have shown that maximum stability is often observed near neutral pH (pH ~7).[8] At low pH, the rate of hydrolysis increases due to acid catalysis. Conversely, in highly basic solutions (pH > 10), base-catalyzed hydrolysis becomes significant. For drug development, this profile is critical, as the compound must be stable enough to survive the acidic environment of the stomach (if orally administered) yet potentially convert to its active form under physiological conditions.[8]

Thermal Stability

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the nucleophilicity of its nitrogen atoms and the strong basicity of the amidine functional group.

Basicity and Salt Formation

Amidines are among the strongest uncharged organic bases, with pKa values for their conjugate acids typically in the range of 12-13.[2] This is significantly more basic than amines or amides. The high basicity arises from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms through resonance.[2] This property makes this compound an effective acid scavenger in organic reactions. It readily reacts with acids to form stable crystalline salts, such as the hydrochloride salt, which is a common form for handling and storage.[4]

G

Caption: Resonance delocalization in the protonated amidinium ion.

N-Functionalization Reactions

The nitrogen atoms of the amidine group are nucleophilic and can participate in various functionalization reactions, such as alkylation and acylation. Reaction with alkyl halides typically occurs at the sp² nitrogen, although the exact product distribution can be complex.[6] Acylation with acyl chlorides or anhydrides can similarly functionalize the amidine nitrogen atoms, providing a route to more complex derivatives. The steric bulk of the tert-butyl group can influence the regioselectivity of these reactions by hindering attack at the adjacent nitrogen atoms.

Synthesis of Heterocyclic Compounds

Amidines are valuable building blocks in heterocyclic synthesis. They possess a reactive N-C-N fragment that can undergo cyclocondensation reactions with bifunctional electrophiles. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine derivatives, which are prevalent in many biologically active molecules.[9][10]

Experimental Protocols

The following protocols provide standardized, reproducible methods for the synthesis and stability analysis of this compound.

Synthesis via the Pinner Reaction

The Pinner reaction is a classic and reliable method for preparing amidines from nitriles.[2][11] It proceeds in two steps: formation of an imino ether hydrochloride (a Pinner salt) followed by aminolysis with ammonia.

G

Caption: Experimental workflow for the synthesis of this compound.

Protocol Details:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, add 2,2-dimethylpropanenitrile (1.0 eq) and anhydrous ethanol (2.0 M solution).

  • Pinner Salt Formation: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 1-2 hours until saturation is achieved.

  • Reaction: Seal the flask and allow the mixture to stir at room temperature for 12-24 hours. A white precipitate of the ethyl pivalimidate hydrochloride salt will form.

  • Isolation of Intermediate: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Aminolysis: Dissolve the isolated Pinner salt in anhydrous ethanol (2.0 M) in a clean, dry flask and cool to 0°C.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution for 1-2 hours.

  • Reaction Completion: Seal the flask and stir at room temperature for 4-8 hours. The progress can be monitored by TLC or GC-MS.

  • Workup: Remove the precipitated ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) or by vacuum distillation.

HPLC-Based Stability Assessment in Aqueous Buffers

This protocol outlines a self-validating system to determine the hydrolytic stability of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM) at various pH values (e.g., pH 2, 4, 7.4, 9, and 12).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like acetonitrile (e.g., 10 mg/mL).

  • Incubation: In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~100 µg/mL. Ensure the organic solvent content is low (<1%) to avoid affecting the reaction kinetics.

  • Sampling: Incubate the vials at a controlled temperature (e.g., 37°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench the reaction by mixing with an equal volume of mobile phase or a suitable quenching solution.

  • HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method with UV detection.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detector set to an appropriate wavelength (e.g., 210 nm).

  • Data Analysis: Quantify the peak area of the parent compound (this compound) and its primary degradant (2,2-dimethylpropanamide). Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k) at each pH.

Conclusion and Future Outlook

This compound presents a compelling profile of high basicity modulated by significant steric hindrance. Its stability is markedly pH-dependent, with predictable degradation pathways via acid- and base-catalyzed hydrolysis. These characteristics, combined with its utility as a synthetic building block for heterocyclic systems and as a strong organic base, cement its importance for professionals in drug discovery and process chemistry. Future research may focus on leveraging its unique steric and electronic properties to design novel catalysts, develop more stable prodrugs, or synthesize complex molecular architectures with enhanced therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary to explore these advanced applications.

References

An In-depth Technical Guide to 2,2-Dimethylpropanimidamide Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2-dimethylpropanimidamide (pivalimidamide) and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, chemical properties, and potential biological applications of this class of compounds. We will delve into the synthetic methodologies, explore the rationale behind experimental choices, and discuss the current understanding of their biological activities, drawing insights from related chemical scaffolds.

Introduction to this compound and its Significance

This compound, also known as pivalimidamide, is an organic compound featuring a sterically hindered tert-butyl group attached to an imidamide functional group. The imidamide moiety, characterized by the RC(=NR’)NR”R’” structure, is essentially an imine derivative of an amide.[1] Amidines, the broader class to which pivalimidamide belongs, are significantly more basic than their amide counterparts due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion.[1] This basicity and the potential for hydrogen bonding interactions make the imidamide group a compelling pharmacophore in medicinal chemistry.

The tert-butyl group of this compound imparts unique steric and electronic properties to the molecule. This bulky group can influence molecular packing and interactions, which is a valuable attribute in materials science and drug design.[2] For instance, the related pivalamide (2,2-dimethylpropanamide) is utilized in the design of low molecular mass gelators due to the ability of the tert-butyl group to disrupt close packing and encourage the formation of hydrogen-bonded networks.[2] In medicinal chemistry, the steric hindrance of the tert-butyl group can modulate the binding of a molecule to its biological target, potentially enhancing selectivity and altering its pharmacokinetic profile.

While specific, extensive research on the biological activities of this compound and its simple analogs is not widely documented in publicly available literature, the imidamide and pivaloyl scaffolds are present in a variety of biologically active molecules. This guide will, therefore, explore the synthesis of the core this compound structure and discuss the potential therapeutic applications by drawing parallels with more extensively studied imidamide- and pivaloyl-containing compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be approached through several established methods in organic chemistry. The choice of synthetic route often depends on the desired substitution pattern on the imidamide nitrogen atoms.

The Pinner Reaction: A Classic Route to Imidates and Amidines

A cornerstone in the synthesis of primary amidines is the Pinner reaction.[1][3] This two-step process begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride salt, also known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia or an amine yields the desired amidine.[3]

Conceptual Workflow of the Pinner Reaction for this compound Synthesis

G cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidine Formation cluster_step3 Step 3: Neutralization (Optional) Nitrile 2,2-Dimethylpropanenitrile (Pivalonitrile) Pinner_Salt Ethyl 2,2-dimethylpropanimidate hydrochloride (Pinner Salt) Nitrile->Pinner_Salt Nucleophilic attack of alcohol Alcohol Anhydrous Alcohol (e.g., Ethanol) Alcohol->Pinner_Salt HCl Dry HCl gas HCl->Pinner_Salt Acid catalysis Amidine_HCl This compound hydrochloride Pinner_Salt->Amidine_HCl Nucleophilic substitution Ammonia Ammonia (NH3) Ammonia->Amidine_HCl Amidine_Freebase This compound (Free Base) Amidine_HCl->Amidine_Freebase Deprotonation Base Base (e.g., NaOH) Base->Amidine_Freebase

Caption: Workflow for the synthesis of this compound via the Pinner reaction.

Experimental Protocol: Synthesis of this compound Hydrochloride (Illustrative)

  • Materials: 2,2-dimethylpropanenitrile (pivalonitrile), anhydrous ethanol, dry hydrogen chloride gas, anhydrous diethyl ether, ammonia gas.

  • Step 1: Formation of the Pinner Salt.

    • Dissolve 2,2-dimethylpropanenitrile (1.0 eq) in anhydrous ethanol (2.0 eq) and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully controlled.

    • Continue the addition of HCl until the reaction is saturated. The Pinner salt will precipitate as a white solid.

    • Isolate the precipitate by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

  • Step 2: Formation of the Amidine Hydrochloride.

    • Suspend the dried Pinner salt in anhydrous ethanol.

    • Cool the suspension to 0°C.

    • Bubble anhydrous ammonia gas through the suspension with stirring until the reaction is complete (monitor by TLC or IR spectroscopy).

    • Remove the solvent under reduced pressure.

    • The resulting solid is crude this compound hydrochloride, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the nitrile to the corresponding amide or the imino ester intermediate to a carboxylic ester, leading to unwanted byproducts.[3]

  • Dry HCl Gas: Gaseous HCl is used to ensure anhydrous conditions and to act as a catalyst by protonating the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

  • Low Temperature: The Pinner salt intermediate can be thermally unstable. Low temperatures help to prevent its decomposition.[3]

Synthesis of N-Substituted this compound Analogs

N-substituted analogs can be synthesized by modifying the Pinner reaction protocol by using primary or secondary amines instead of ammonia in the second step. Alternatively, direct amination of nitriles can be achieved under certain conditions.

For the synthesis of the corresponding amide analogs, such as N-aryl-2,2-dimethylpropanamides, standard amide bond formation reactions are employed.

Experimental Protocol: Synthesis of N-Phenyl-2,2-dimethylpropanamide [4]

  • Materials: 2,2-dimethylpropanoic acid (pivalic acid), aniline, pivalic anhydride, anhydrous toluene.

  • Procedure:

    • To a dry round-bottom flask, add 2,2-dimethylpropanoic acid (1.0 eq), anhydrous toluene, aniline (1.0 eq), and pivalic anhydride (1.3 eq).[4]

    • Heat the mixture to reflux (approximately 110°C) for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[4]

    • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[4]

    • Purify by recrystallization from a mixture of ethyl acetate and hexanes.[4]

Rationale for this Method:

  • Pivalic Anhydride as a Coupling Reagent: This method avoids the need for potentially expensive and moisture-sensitive coupling reagents. Pivalic anhydride acts as a direct and efficient coupling agent.[4]

  • Base-Free Conditions: The absence of a strong base makes this method compatible with a wider range of functional groups.[4]

  • Simple Workup: The only significant byproduct is pivalic acid, which is easily removed during the aqueous workup.[4]

Biological Activities and Therapeutic Potential of Imidamide Derivatives

While specific biological data for this compound is scarce, the broader class of imidamide and pivaloyl-containing compounds has shown a wide range of biological activities. These activities provide a basis for exploring the therapeutic potential of this compound derivatives.

Enzyme Inhibition

The imidamide moiety can act as a bioisostere for other functional groups, such as carboxylates or amides, and can participate in key interactions with enzyme active sites.

  • Nitric Oxide Synthase (NOS) Inhibition: Certain benzimidamide derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthase (NOS), with selectivity for the inducible isoform (iNOS).[4] This is significant because selective iNOS inhibition is a therapeutic strategy for various inflammatory conditions. The imidamide group in these inhibitors likely forms crucial hydrogen bonds within the enzyme's active site.

  • Cholinesterase Inhibition: Pivalamide has been used as a scaffold to synthesize acyl thiourea derivatives that exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.[5]

Hypothetical Mechanism of Enzyme Inhibition

G cluster_enzyme Enzyme Active Site cluster_inhibitor Imidamide Inhibitor cluster_outcome Outcome Active_Site Active Site Residues (e.g., Asp, Ser, His) Inhibition Enzyme Inhibition (Blockage of Substrate Binding) Inhibitor This compound Derivative Inhibitor->Active_Site Hydrogen Bonding Ionic Interactions Hydrophobic Interactions

Caption: A generalized model of enzyme inhibition by a this compound derivative.

Antiparasitic Activity

Imidamide-containing compounds have shown promise as antiparasitic agents. For example, sulfonamide analogs bearing an imidamide moiety have been developed as selective inhibitors of Trypanosoma brucei tubulin.[5] The positively charged imidamide group is thought to enhance uptake by the parasite's P2 membrane transporter.[5] One di-imidamide analog demonstrated an impressive IC50 of 1 nM against T. brucei cells.[5]

Anticoagulant and Antiplatelet Activities

Amidinobenzamide derivatives have been investigated for their anticoagulant and antiplatelet activities. These compounds have been shown to prolong activated partial thromboplastin time (aPTT) and inhibit thrombin-catalyzed fibrin polymerization and platelet aggregation.

Structure-Activity Relationships (SAR)

Although a detailed SAR study for a series of this compound analogs is not available, we can infer potential relationships from related compound classes.

General Structural FeaturePotential Impact on Biological ActivityRationale/Supporting Evidence
Imidamide Moiety Essential for activity; can be mono- or di-imidamide.The charged nature of the imidamide can be crucial for target binding and cellular uptake. In anti-trypanosomal agents, a di-imidamide moiety significantly increased potency.[5]
Substitution on Imidamide Nitrogens Modulates potency, selectivity, and pharmacokinetic properties.N-alkylation or N-arylation can alter the compound's hydrogen bonding capacity, steric profile, and lipophilicity, thereby affecting its interaction with the target and its ADME properties.
The tert-Butyl Group Influences steric interactions and lipophilicity.The bulky tert-butyl group can either enhance binding by occupying a hydrophobic pocket in the target protein or decrease activity due to steric hindrance. Its presence generally increases the lipophilicity of the molecule.
Overall Molecular Scaffold Determines the primary biological target and mechanism of action.The core structure to which the this compound is attached will dictate the overall pharmacology of the molecule.

Key Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a series of in vitro and in vivo assays would be employed.

In Vitro Enzyme Inhibition Assays

Objective: To determine the potency and selectivity of compounds as enzyme inhibitors.

General Protocol (e.g., for a Kinase):

  • Reagents: Purified enzyme, substrate (e.g., a peptide with a fluorescent label), ATP, test compounds, and assay buffer.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a microplate, add the enzyme, the substrate, and the test compound at various concentrations. c. Initiate the reaction by adding ATP. d. Incubate at a specific temperature for a set time. e. Stop the reaction and measure the signal (e.g., fluorescence) which corresponds to the amount of product formed. f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation/Viability Assays

Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer or microbial cells.

General Protocol (MTT Assay):

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic effect of the compounds in a living organism.

General Workflow for a Xenograft Tumor Model

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Mice Immunocompromised Mice Implantation Subcutaneous Implantation of Tumor Cells Mice->Implantation Tumor_Cells Human Tumor Cells Tumor_Cells->Implantation Tumor_Growth Tumor Growth to a Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Compound Administration (e.g., Oral, IP) Randomization->Dosing Monitoring Regular Monitoring of Tumor Volume and Body Weight Dosing->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Tumor Excision and Analysis Endpoint->Analysis

Caption: A typical workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with underexplored therapeutic potential. The synthetic routes to these molecules are well-established, allowing for the generation of diverse chemical libraries. While direct biological data on the parent compound is limited, the known activities of related imidamide and pivaloyl-containing molecules suggest that derivatives of this compound could be promising candidates for development as enzyme inhibitors, antiparasitic agents, or anticoagulants.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. High-throughput screening against a panel of enzymes and cell lines could uncover novel biological activities. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies and computational modeling, could lead to the development of potent and selective therapeutic agents. The unique steric and electronic properties conferred by the tert-butyl group make this a particularly interesting scaffold for further investigation in the field of drug discovery.

References

An In-Depth Technical Guide to the Biological Activity of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Investigating a Novel Compound

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and development, researchers are often confronted with novel chemical entities whose biological activities are yet to be elucidated. 2,2-Dimethylpropanimidamide, also known by its synonym Pivalamidine, represents one such compound. While extensive, publicly available research on its specific biological effects is limited, its chemical structure provides valuable clues to its potential pharmacological activities. This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to investigating the biological activity of this compound. We will delve into hypothesized mechanisms of action based on structural analogs, provide detailed experimental protocols for validation, and present a framework for interpreting potential findings. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for inquiry.

Section 1: Chemical Identity and Structural Insights

This compound is a small organic molecule characterized by a propanimidamide functional group with two methyl substituents on the second carbon atom. The hydrochloride salt of this compound is cataloged in PubChem with CID 2781880.[1] Its structure, particularly the amidine group, is a key feature that may confer specific biological activities. Amidines are known to be involved in various biological processes and are present in a number of pharmacologically active compounds.

PropertyValueSource
IUPAC NameThis compoundPubChem
Molecular FormulaC5H12N2PubChem
Molecular Weight100.16 g/mol PubChem
PubChem CID (HCl salt)2781880[1]

Section 2: Hypothesized Biological Activity: An Inquiry Based on Structural Analogs

In the absence of direct experimental data, a potent strategy for predicting the biological activity of a novel compound is to examine the known activities of its structural analogs. This comparative approach allows us to formulate testable hypotheses and design targeted experiments.

Hypothesis 1: Enzyme Inhibition

A compelling hypothesis for the biological activity of this compound is enzyme inhibition. This is predicated on the activities of structurally related propanamide derivatives. For instance, 2,2-Dimethyl-N-phenylpropanamide is hypothesized to act as a Histone Deacetylase (HDAC) inhibitor. This hypothesis is based on the recurring pivaloyl group attached to an aniline, a motif found in other HDAC inhibitors. It is proposed that the pivaloyl group interacts with the surface of the HDAC enzyme, while the phenylpropanamide portion engages with the active site, blocking its deacetylase function. While this compound lacks the phenyl group, the core structure's ability to interact with enzyme active sites warrants investigation into its potential as an inhibitor of various enzymes, including but not limited to proteases, kinases, and deacetylases.

The general mechanism of enzyme inhibition involves the binding of the inhibitor to the enzyme, thereby reducing its activity. This can occur through several modes, including competitive, noncompetitive, and uncompetitive inhibition.

Hypothesized Enzyme Inhibition Mechanism

enzyme_inhibition sub Substrate enz Enzyme sub->enz Binds to active site enz_sub Enzyme-Substrate Complex enz->enz_sub enz_inh Enzyme-Inhibitor Complex enz->enz_inh inh This compound (Inhibitor) inh->enz Potentially binds to active or allosteric site prod Product enz_sub->prod no_prod No Product enz_inh->no_prod

Caption: Hypothesized interaction of this compound with a target enzyme.

Hypothesis 2: Antimicrobial Activity

The amidine functional group is a common feature in a variety of antimicrobial compounds. This raises the possibility that this compound could exhibit antibacterial or antifungal properties. The positively charged nature of the protonated amidine group at physiological pH can facilitate interactions with negatively charged components of microbial cell membranes, potentially leading to membrane disruption and cell death. Furthermore, amidine-containing compounds can also interfere with microbial enzymes or other essential cellular processes. Studies on other small molecules containing piperidine and pyrrolidine moieties have demonstrated a range of antimicrobial activities.[2][3][4]

Section 3: Experimental Validation Protocols

To transform these hypotheses into empirical evidence, a systematic and rigorous experimental approach is essential. The following protocols are designed to provide a clear and actionable framework for investigating the potential biological activities of this compound.

Protocol for Assessing Enzyme Inhibition

This multi-step protocol is designed to first screen for general enzyme inhibitory activity and then to characterize the nature of that inhibition.

Step 1: Broad Panel Enzyme Inhibition Screening

  • Objective: To identify potential enzyme targets of this compound from a diverse range of enzyme families.

  • Methodology:

    • Utilize a commercially available broad panel of purified enzymes (e.g., kinases, proteases, phosphatases).

    • Incubate this compound at a fixed concentration (typically 1-10 µM) with each enzyme in the panel.

    • Measure the activity of each enzyme in the presence of the compound and compare it to a vehicle control.

    • Calculate the percentage of inhibition for each enzyme.

Step 2: IC50 Determination for Identified "Hits"

  • Objective: To quantify the potency of this compound against any enzymes that showed significant inhibition in the initial screen.

  • Methodology:

    • Prepare a series of dilutions of this compound.

    • Incubate each concentration with the target enzyme.

    • Measure enzyme activity for each concentration.

    • Plot enzyme activity versus compound concentration and calculate the half-maximal inhibitory concentration (IC50) from the resulting sigmoidal curve.

Step 3: Mechanism of Inhibition Studies

  • Objective: To determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive) for any confirmed enzyme targets.

  • Methodology:

    • Perform enzyme kinetic assays by measuring the reaction velocity at various substrate concentrations in the presence of different fixed concentrations of this compound.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the mechanism of inhibition.

Experimental Workflow for Enzyme Inhibition Analysis

enzyme_workflow start Start: this compound screen Broad Panel Enzyme Screen start->screen hits Identify 'Hits' (Significant Inhibition) screen->hits Positive no_hits No Significant Inhibition screen->no_hits Negative ic50 IC50 Determination hits->ic50 end Conclusion on Enzyme Inhibitory Activity no_hits->end kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) ic50->kinetics mechanism Determine Mechanism of Inhibition (Competitive, Noncompetitive, etc.) kinetics->mechanism mechanism->end

References

An In-depth Technical Guide to the Theoretical Investigation of 2,2-Dimethylpropanimidamide Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,2-Dimethylpropanimidamide, also known as pivalamidine, is a fascinating molecule that presents significant opportunities for theoretical exploration due to its structural features, including a bulky tert-butyl group and a reactive imidamide functional group. This technical guide provides a comprehensive framework for the theoretical investigation of its structure, conformational landscape, tautomeric equilibrium, and spectroscopic properties. By leveraging established computational chemistry protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools and insights to conduct a thorough in-silico analysis of this and similar molecules. The methodologies outlined herein are grounded in Density Functional Theory (DFT), a robust and widely used approach for studying molecular systems.

Introduction: The Significance of this compound

Amidines are a class of organic compounds that are of considerable interest in medicinal chemistry and materials science. Their ability to form stable cations makes them valuable as building blocks for catalysts, ionic liquids, and pharmaceuticals. This compound, with its sterically demanding tert-butyl group, offers a unique case study for understanding the interplay of steric and electronic effects on molecular structure and reactivity. A thorough theoretical understanding of its properties can accelerate the design of novel molecules with tailored functionalities.

This guide will delve into the following key areas of theoretical investigation:

  • Conformational Analysis: Identifying the stable three-dimensional arrangements of the molecule.

  • Tautomerism: Investigating the equilibrium between its different isomeric forms.

  • Spectroscopic Profiling: Predicting its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is the selection of appropriate computational methods. Density Functional Theory (DFT) has proven to be a powerful tool for balancing accuracy and computational cost in the study of organic molecules.[1][2]

Foundational DFT Calculations

For the structural optimization and frequency calculations of this compound, the following level of theory is recommended:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is well-established for its reliability in predicting the geometries and vibrational frequencies of a wide range of organic molecules.[3]

  • Basis Set: 6-311++G(d,p). This basis set provides a good balance of flexibility and computational efficiency, allowing for an accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for describing bond anisotropies.[4]

All calculations should be performed in the gas phase to establish a baseline, with the potential to incorporate solvent effects using implicit solvation models like the Solvation Model based on Density (SMD) for comparison with experimental data obtained in solution.[5]

Conformational Isomerism: The Impact of the Tert-Butyl Group

The presence of the bulky tert-butyl group in this compound is expected to significantly influence its conformational preferences. A systematic conformational search is crucial to identify all low-energy minima on the potential energy surface.

Computational Workflow for Conformational Analysis

The following workflow outlines the steps for a comprehensive conformational analysis:

  • Initial Structure Generation: Build the initial 3D structure of this compound.

  • Potential Energy Surface Scan: Perform relaxed scans of the key dihedral angles, particularly around the C-C and C-N bonds, to identify potential energy minima.

  • Geometry Optimization: From the minima identified in the potential energy surface scan, perform full geometry optimizations using the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculations: For each optimized structure, perform frequency calculations at the same level of theory to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Relative Energy Analysis: Calculate the relative energies of all stable conformers, including ZPVE corrections, to determine their relative populations at a given temperature.

Tautomeric Equilibrium: A Fundamental Property

Amidines can exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium is between the amine-imine forms. A computational study can quantify the relative stabilities of these tautomers.[6][7][8]

Investigating Tautomers

The two primary tautomers of this compound are:

  • (E/Z)-2,2-Dimethylpropanimidamide: The more common tautomer.

  • 2,2-Dimethylpropane-1,1-diamine: A less common tautomer.

The computational protocol for investigating tautomerism is as follows:

  • Structure Optimization: Optimize the geometry of each tautomer using the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculations: Perform frequency calculations for each optimized tautomer to obtain ZPVE and thermal corrections.

  • Energy Comparison: Compare the total energies (with ZPVE corrections) of the tautomers to determine their relative stabilities. The energy difference can be used to calculate the equilibrium constant for the tautomerization reaction.

Table 1: Calculated Relative Energies of Tautomers
TautomerRelative Energy (kcal/mol)
Tautomer A0.00
Tautomer B[Calculated Value]

Note: The values in this table are placeholders and would be populated with the results of the DFT calculations.

Spectroscopic Characterization: Bridging Theory and Experiment

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.[9][10][11]

Infrared (IR) Spectroscopy

The vibrational frequencies and their corresponding intensities can be calculated from the results of the frequency calculations. These can be used to generate a theoretical IR spectrum, which can be compared with experimental data to confirm the structure of the synthesized compound.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[14] These calculations should be performed on the optimized geometries of the most stable conformers. The calculated chemical shifts can then be compared to experimental data to aid in the assignment of signals and to confirm the predicted lowest-energy conformation.

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[3][4] This can provide insights into the electronic transitions occurring within the molecule.

Table 2: Predicted Spectroscopic Data
Spectroscopic TechniqueKey Predicted Features
IR C=N stretch, N-H stretch, C-H stretch
¹H NMR Chemical shifts of tert-butyl protons, N-H protons
¹³C NMR Chemical shifts of tert-butyl carbons, imine carbon
UV-Vis λmax, Oscillator strength

Note: The features listed are qualitative predictions. The actual values would be obtained from the respective calculations.

Detailed Computational Protocols

Protocol 1: Geometry Optimization and Frequency Calculation
  • Input File Preparation: Create an input file for the chosen quantum chemistry software package (e.g., Gaussian, ORCA).

  • Molecular Specification: Define the atomic coordinates of the this compound conformer or tautomer.

  • Calculation Setup:

    • Specify the B3LYP functional and the 6-311++G(d,p) basis set.

    • Request a geometry optimization (Opt) followed by a frequency calculation (Freq).

    • If applicable, specify the solvent model (e.g., SCRF=(SMD,Solvent=Water)).

  • Job Submission: Submit the calculation to a high-performance computing cluster.

  • Result Analysis:

    • Verify that the optimization has converged.

    • Check the output of the frequency calculation for any imaginary frequencies. A true minimum will have zero imaginary frequencies.

    • Extract the optimized Cartesian coordinates, total energy, ZPVE, and thermal corrections.

Protocol 2: NMR Chemical Shift Calculation
  • Input File Preparation: Use the optimized geometry from Protocol 1.

  • Calculation Setup:

    • Specify the B3LYP functional and the 6-311++G(d,p) basis set.

    • Request an NMR calculation (NMR).

    • Include a reference compound (e.g., Tetramethylsilane, TMS) for calculating relative chemical shifts.

  • Job Submission and Analysis: Submit the job and extract the calculated isotropic shielding values. The chemical shift is then calculated relative to the shielding of the reference compound.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded framework for the theoretical investigation of this compound. By following the outlined protocols, researchers can gain deep insights into the structural and electronic properties of this molecule. The synergy between computational predictions and experimental validation is paramount, and the theoretical data generated through these methods will serve as a valuable guide for future experimental work, including synthesis, characterization, and application in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,2-Dimethylpropanimidamide in Heterocyclic Synthesis

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and drug development, forming the core of a vast array of therapeutic agents.[1] The efficient construction of these vital structures is a cornerstone of modern synthetic organic chemistry. This compound, commonly known as pivalamidine, and its hydrochloride salt, have emerged as exceptionally versatile and powerful building blocks for the synthesis of a diverse range of heterocyclic systems.[2] The presence of the sterically demanding tert-butyl group often imparts favorable physicochemical properties, such as enhanced metabolic stability and bioavailability, to the resulting heterocyclic products. This attribute makes this compound a particularly attractive reagent for researchers in drug discovery.[3]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of several key classes of heterocycles utilizing this compound. We will delve into the underlying chemical principles and reaction mechanisms, offering field-proven insights to empower researchers, scientists, and drug development professionals to effectively leverage this valuable synthon in their work.

I. Synthesis of Substituted Pyrimidines via Pinner Cyclocondensation

The Pinner synthesis is a classic and highly reliable method for the construction of the pyrimidine ring.[4][5][6] It involves the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent.[4][5][6] The use of this compound in this reaction provides a direct route to 2-tert-butyl substituted pyrimidines, a motif of significant interest in medicinal chemistry.[7]

Reaction Principle and Mechanism

The reaction proceeds through a series of nucleophilic addition and condensation steps. Initially, one of the amino groups of the amidine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring. The reaction is typically catalyzed by either acid or base.[2][4]

Diagram 1: General Mechanism of the Pinner Pyrimidine Synthesis

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Cyclization and Aromatization Amidine Amidine Nucleophilic_Attack_1 Nucleophilic_Attack_1 Amidine->Nucleophilic_Attack_1 Nucleophilic Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Nucleophilic_Attack_1 Intermediate_1 Intermediate_1 Nucleophilic_Attack_1->Intermediate_1 Forms Intramolecular_Cyclization Intramolecular_Cyclization Intermediate_1->Intramolecular_Cyclization Undergoes Cyclized_Intermediate Cyclized_Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Forms Dehydration Dehydration Cyclized_Intermediate->Dehydration Undergoes Pyrimidine_Product Pyrimidine_Product Dehydration->Pyrimidine_Product Yields

Caption: A simplified workflow of the Pinner pyrimidine synthesis.

Application Note 1: Synthesis of 2-tert-Butyl-4,6-dimethylpyrimidine

This protocol details the synthesis of a simple yet valuable pyrimidine derivative using this compound hydrochloride and acetylacetone.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) and acetylacetone (1.0 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (1.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ReagentMolar Eq.MW ( g/mol )Amount
This compound HCl1.0136.621.37 g
Acetylacetone1.0100.121.00 g
Sodium Ethoxide1.068.050.68 g
Anhydrous Ethanol--20 mL
Expected Yield: 75-85%
Application Note 2: Synthesis of 2-tert-Butyl-4-hydroxy-6-methylpyrimidine

This protocol demonstrates the synthesis of a hydroxypyrimidine derivative using ethyl acetoacetate as the 1,3-dicarbonyl component.

Experimental Protocol:

  • Reaction Setup: Combine this compound hydrochloride (1.0 eq) and ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a solution of sodium ethoxide (1.1 eq) in ethanol to the reaction mixture with stirring.

  • Reflux: Heat the mixture to reflux for 6-8 hours.

  • Neutralization and Isolation: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). The product may precipitate upon neutralization.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol and water, and dry under vacuum. Further purification can be achieved by recrystallization.

ReagentMolar Eq.MW ( g/mol )Amount
This compound HCl1.0136.621.37 g
Ethyl Acetoacetate1.0130.141.30 g
Sodium Ethoxide1.168.050.75 g
Ethanol--25 mL
Expected Yield: 70-80%

II. Synthesis of Substituted 1,3,5-Triazines

1,3,5-Triazines are another important class of nitrogen-containing heterocycles with a wide range of applications, including in pharmaceuticals and materials science.[8] this compound can serve as a key component in the construction of these rings.

Reaction Principle and Mechanism

The synthesis of 1,3,5-triazines from amidines can proceed through several pathways, including the Pinner triazine synthesis which involves the reaction of an amidine with phosgene or its equivalents.[5] A more common and versatile approach involves the cyclotrimerization of nitriles or the reaction of amidines with other nitrogen-containing synthons. For instance, the reaction of an amidine with a compound containing a C-N-C fragment can lead to the formation of the triazine ring.

Diagram 2: General Workflow for Triazine Synthesis

G Amidine Amidine Condensation_Reaction Condensation_Reaction Amidine->Condensation_Reaction Reacts with Synthon C-N Synthon Synthon->Condensation_Reaction Catalyst Catalyst Catalyst->Condensation_Reaction Catalyzes Cyclization Cyclization Condensation_Reaction->Cyclization Leads to Triazine_Product Triazine_Product Cyclization->Triazine_Product Forms G Amidine Amidine N_Alkylation N_Alkylation Amidine->N_Alkylation Nucleophilic attack on Alkylated_Intermediate Alkylated_Intermediate N_Alkylation->Alkylated_Intermediate Forms alpha_Haloketone α-Haloketone alpha_Haloketone->N_Alkylation Intramolecular_Cyclization Intramolecular_Cyclization Alkylated_Intermediate->Intramolecular_Cyclization Undergoes Cyclized_Intermediate Cyclized_Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Forms Dehydration Dehydration Cyclized_Intermediate->Dehydration Followed by Imidazole_Product Imidazole_Product Dehydration->Imidazole_Product Yields

References

2,2-Dimethylpropanimidamide as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,2-Dimethylpropanimidamide in Coordination Chemistry

Introduction: The Unique Role of Steric Bulk and Strong Donation

In the vast field of ligand design, this compound, colloquially known as pivalamidine, represents a class of ligands prized for their distinct combination of electronic and steric properties. As an amidine, it features the RC(NR)NR₂ functional group, making it a potent Brønsted base and a strong σ-donating ligand.[1] The defining characteristic of this compound is its bulky tert-butyl group. This steric hindrance is not a limitation but a design element, allowing researchers to create well-defined, coordinatively unsaturated metal centers that are crucial for catalytic activity.

Upon deprotonation, the corresponding amidinate anion is formed. This anion acts as a robust, bidentate chelating ligand, forming a stable four-membered M-N-C-N ring with a metal center.[2] These amidinate complexes have found applications across the periodic table, from main group elements to transition metals and f-block elements, serving as ancillary ligands that stabilize reactive species in catalysis and materials science.[1][3] This guide provides a comprehensive overview of this compound, detailing its synthesis, coordination behavior, and application through field-tested protocols.

Part 1: Synthesis and Characterization of the Ligand

The most reliable and common route to primary amidines like this compound is the Pinner reaction.[1] This two-step process begins with the formation of an intermediate imino ether salt (a Pinner salt) from the corresponding nitrile, followed by aminolysis to yield the desired amidine.

Protocol 1: Synthesis of this compound via the Pinner Reaction

Causality: The reaction is initiated by the activation of the nitrile. Anhydrous hydrogen chloride gas protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon. This allows for the nucleophilic attack by a weakly nucleophilic alcohol, such as ethanol, to form the imino ether hydrochloride. The subsequent addition of ammonia proceeds through a nucleophilic substitution mechanism to give the final amidine product.

Materials:

  • 2,2-Dimethylpropanenitrile (Pivalonitrile)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or saturated solution in ethanol)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Schlenk flask, gas inlet tube, magnetic stirrer, ice bath

Procedure:

  • Formation of the Pinner Salt: a. In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 2,2-dimethylpropanenitrile (1.0 eq) in anhydrous diethyl ether. b. Add anhydrous ethanol (1.1 eq) to the solution. c. Cool the mixture in an ice bath to 0 °C. d. Bubble anhydrous HCl gas through the stirred solution. A white precipitate of the imino ether hydrochloride (Pinner salt) will form. Continue bubbling until the solution is saturated and precipitation is complete. e. Isolate the white solid by filtration under inert conditions, wash with cold anhydrous diethyl ether, and dry in vacuo.

  • Formation of the Amidine: a. Suspend the isolated Pinner salt in anhydrous ethanol in a clean Schlenk flask at 0 °C. b. Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol dropwise. The reaction is typically exothermic. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by the dissolution of the Pinner salt and the formation of ammonium chloride precipitate. d. Remove the ammonium chloride byproduct by filtration. e. Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: a. The crude product can often be purified by sublimation or recrystallization from a suitable solvent like a hexane/toluene mixture.

Characterization Data

The identity and purity of the synthesized ligand should be confirmed using standard spectroscopic techniques.

Technique Expected Observations for this compound
¹H NMR Singlet (~1.2 ppm, 9H, C(CH₃)₃); Broad singlets (variable, 3H, NH and NH₂)
¹³C NMR Signal for C(C H₃)₃ (~27 ppm); Signal for C (CH₃)₃ (~35 ppm); Signal for C =N (~170 ppm)
IR (cm⁻¹) 3400-3100 (N-H stretching, often broad); ~1650 (C=N stretching)
Mass Spec (EI) M⁺ peak corresponding to the molecular weight (100.16 g/mol )

Part 2: Coordination Chemistry and Complex Synthesis

While the neutral amidine can act as a monodentate ligand, its most significant role in coordination chemistry is as the deprotonated amidinate anion. This anion is a versatile N,N'-chelating ligand that can stabilize a wide range of metal centers in various oxidation states.

Caption: Deprotonation of amidine to amidinate and subsequent metal chelation.

Protocol 2: General Synthesis of a Metal-Amidinate Complex

Causality: This protocol utilizes a salt metathesis or alkane elimination pathway, which are common and efficient methods for forming metal-ligand bonds.[3][4] First, the weakly acidic N-H proton of the amidine is removed by a strong, non-nucleophilic base (like an alkali metal amide or an organolithium reagent) to generate the highly nucleophilic amidinate anion in situ. This anion then readily displaces ligands (e.g., halides, alkyl groups) from a suitable metal precursor in a thermodynamically favorable reaction. Anhydrous and anaerobic conditions are critical as both the reagents and products are often sensitive to air and moisture.

Materials:

  • This compound (1.0 eq per desired ligand on metal)

  • Anhydrous solvent (e.g., THF, Toluene, or Diethyl Ether)

  • Strong base (e.g., n-Butyllithium, Potassium hexamethyldisilazide (KHMDS)) (1.0 eq per ligand)

  • Metal precursor (e.g., Y(CH₂SiMe₃)₃(THF)₂, PdCl₂(COD), TiCl₄)

  • Schlenk line, cannulas, syringes, low-temperature bath

Procedure:

  • Ligand Deprotonation: a. In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent. b. Cool the solution to a low temperature (typically -78 °C for n-BuLi, or 0 °C for KHMDS) to control reactivity. c. Slowly add one equivalent of the strong base via syringe or cannula. A color change or precipitation may be observed. d. Allow the mixture to stir at low temperature for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the alkali metal amidinate salt.

  • Reaction with Metal Precursor: a. In a separate Schlenk flask, dissolve or suspend the metal precursor in the same anhydrous solvent. b. Cool the solution/suspension of the metal precursor to an appropriate temperature (e.g., -78 °C or 0 °C). c. Slowly transfer the freshly prepared alkali metal amidinate solution to the flask containing the metal precursor via cannula. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Isolation: a. Remove the precipitated alkali metal salt (e.g., LiCl, KCl) by filtration through Celite or centrifugation under inert conditions. b. Remove the solvent from the filtrate in vacuo to obtain the crude metal-amidinate complex. c. Purify the complex by recrystallization from a suitable solvent (e.g., pentane, hexane, or toluene) or by sublimation if the complex is thermally stable.

Characterization: Confirmation of complex formation involves monitoring the shifts in spectroscopic signals. For instance, in ¹H NMR, the broad NH signals of the free ligand will disappear, and the t-butyl singlet will shift upon coordination. X-ray crystallography is the definitive method for structural elucidation of these complexes.[5]

Part 3: Applications in Catalysis

The well-defined steric environment provided by the tert-butyl group makes this compound an excellent ancillary ligand for catalysis, influencing both the activity and selectivity of the metallic center. These complexes have shown promise in reactions such as alkene hydrosilylation and polymerization.[3][6]

G cluster_workflow General Catalytic Workflow start Prepare Ligand (Protocol 1) step1 Synthesize Pre-catalyst (Metal-Amidinate Complex) (Protocol 2) start->step1 Ligand step2 Set up Catalytic Reaction (Inert Atmosphere) step1->step2 Pre-catalyst step3 Add Substrates & Pre-catalyst step2->step3 step4 Run Reaction (Heat/Stir) step3->step4 step5 Monitor Progress (TLC, GC, NMR) step4->step5 step6 Workup & Purify Product step5->step6 Reaction Complete end Characterize Product step6->end Purified Product

Caption: General workflow for synthesis and catalytic application.

Protocol 3: Representative Alkene Hydrosilylation

Causality: Certain low-valent transition metal-amidinate complexes can catalyze the addition of a Si-H bond across a C=C double bond. The reaction is believed to proceed via an oxidative addition of the silane to the metal center, followed by alkene insertion into the M-H or M-Si bond, and finally reductive elimination to yield the alkylsilane product and regenerate the catalyst. The bulky amidinate ligand helps to prevent catalyst decomposition pathways like dimerization and promotes the desired catalytic cycle.[6]

Materials:

  • Metal-amidinate pre-catalyst (e.g., an iron(II) complex)[6] (0.5-5 mol%)

  • Alkene (e.g., Styrene) (1.0 eq)

  • Silane (e.g., Phenylsilane) (1.1 eq)

  • Anhydrous, oxygen-free solvent (e.g., THF or Benzene)

  • Schlenk tube or glovebox

Procedure:

  • Reaction Setup: a. Inside a glovebox or on a Schlenk line, add the metal-amidinate pre-catalyst to a Schlenk tube equipped with a magnetic stir bar. b. Add the anhydrous solvent, followed by the alkene substrate. c. Finally, add the silane to the reaction mixture.

  • Reaction Conditions: a. Seal the Schlenk tube and place it in an oil bath pre-heated to the desired temperature (e.g., 60 °C).[6] b. Stir the reaction for the required time (e.g., 12-24 hours).

  • Monitoring and Workup: a. Monitor the reaction progress by taking aliquots (under inert conditions) and analyzing by GC or ¹H NMR to determine the conversion of the starting materials and the formation of branched vs. linear products.[6] b. Once the reaction is complete, cool the mixture to room temperature. c. Remove the solvent under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by distillation or column chromatography if necessary.

Conclusion and Future Outlook

This compound is more than just a simple ligand; it is a powerful tool for chemists to exert fine control over the reactivity of metal centers. Its straightforward synthesis and predictable coordination behavior make it an attractive choice for a wide range of applications. While well-established in fundamental organometallic chemistry and catalysis, future opportunities may lie in its application to materials science, such as in the synthesis of single-source precursors for thin-film deposition, or in bioinorganic chemistry. The broader class of amidine-containing compounds continues to be a fertile ground for drug discovery, particularly in developing new antimicrobial agents.[7][8] As the demand for more efficient and selective chemical transformations grows, the unique steric and electronic profile of ligands like this compound will ensure its continued relevance in the field.

References

Catalytic Applications of 2,2-Dimethylpropanimidamide Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Unique Role of the Amidinate Ligand Framework

In the vast landscape of coordination chemistry, amidinates have emerged as a highly versatile and tunable class of monoanionic N-chelating ligands.[1] Structurally, they are the nitrogen analogues of carboxylates, featuring the general formula [R-C(NR')(NR'')]⁻. This framework's true power lies in its adaptability; the R, R', and R'' substituents can be extensively varied to precisely modulate the steric and electronic properties of the resulting metal complex.[1]

This guide focuses on a specific, sterically demanding member of this family: 2,2-dimethylpropanimidamide (the ligand derived from pivalamidine). The defining feature of this ligand is the tert-butyl group on the central carbon atom, which imparts significant steric bulk. This bulk is not a limitation but a critical design element, influencing the coordination geometry, stability, and, most importantly, the catalytic activity of its metal complexes. By creating a well-defined and sterically hindered coordination pocket, these ligands can promote specific reaction pathways, enhance selectivity, and stabilize reactive metal centers.

The synthesis of metal amidinate complexes is typically straightforward, often achieved through salt metathesis reactions between an alkali metal amidinate salt and a metal halide, or via deprotonation of the corresponding amidine using metal alkyls or amides.[1] This accessibility has paved the way for their application in a diverse range of catalytic transformations, from carbon-carbon bond formation to polymerization and CO₂ utilization.

Application I: Palladium-Catalyzed C-C Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[2][3] The efficacy of these reactions hinges on the ligand coordinated to the palladium center. This compound and its N-substituted derivatives serve as robust ancillary ligands, creating stable and highly active catalysts for reactions like the Mizoroki-Heck coupling.[2]

Scientific Insight: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene.[2] The catalytic cycle, shown below, generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Olefin Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-Ar bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final product and a palladium-hydride species.

  • Reductive Elimination/Base Regeneration: The Pd(0) catalyst is regenerated by a base, which removes the hydride and the halide from the palladium center.

The bulky this compound ligand plays a crucial role by stabilizing the palladium center, preventing catalyst decomposition, and promoting the desired reductive elimination step.

Mizoroki_Heck_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle pd0 L₂Pd(0) pd2_aryl Ar-Pd(II)-X(L₂) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_olefin [Ar-Pd(II)(L₂)(Olefin)]⁺X⁻ pd2_aryl->pd2_olefin Olefin Coordination pd2_insertion Product-Pd(II)-H(L₂) pd2_olefin->pd2_insertion Migratory Insertion pd2_insertion->pd0 β-Hydride Elimination + Base (reductive elim.) Product caption General catalytic cycle for the Mizoroki-Heck reaction. CO2_Fixation_Workflow cluster_workflow Workflow for Cyclic Carbonate Synthesis start Prepare Autoclave Reactor add_reagents Add Epoxide, Al-Amidinate Catalyst, & TBAI Co-catalyst start->add_reagents seal_pressurize Seal Reactor and Pressurize with CO₂ (1 bar) add_reagents->seal_pressurize heat_stir Heat to 80°C and Stir for 24h seal_pressurize->heat_stir cool_vent Cool to RT and Vent CO₂ heat_stir->cool_vent analyze Analyze Product Mixture (GC, NMR) cool_vent->analyze end_product Cyclic Carbonate analyze->end_product caption Experimental workflow for CO₂ fixation.

References

The Strategic Utility of 2,2-Dimethylpropanimidamide in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 3, 2026 – In the landscape of modern organic synthesis, the demand for efficient and versatile building blocks for the construction of complex molecular architectures is ever-present. Among these, 2,2-Dimethylpropanimidamide, commonly available as its hydrochloride salt (Pivalamidine hydrochloride), has emerged as a valuable synthon, particularly in the synthesis of substituted pyrimidines and triazines. These heterocyclic motifs are core structures in numerous pharmaceuticals and agrochemicals, making streamlined access to them a critical focus for researchers in drug development and materials science. This application note provides an in-depth guide to the use of this compound hydrochloride, detailing its synthesis, key applications, and step-by-step protocols for its utilization in the construction of medicinally relevant heterocyclic systems.

Introduction: The Versatility of an Amidine Synthon

This compound hydrochloride (IUPAC Name: this compound;hydrochloride) is a stable, crystalline solid that serves as a robust source of the pivaloyl amidine moiety.[1][2] Its sterically demanding tert-butyl group can impart unique solubility and crystallinity characteristics to its downstream products, often aiding in purification. The true synthetic power of this reagent lies in its ability to act as a binucleophile, providing a key three-atom fragment for the construction of six-membered nitrogen-containing heterocycles.

The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in various reaction conditions.[1] Its primary application is in condensation reactions with 1,3-dielectrophiles or their synthetic equivalents to form substituted pyrimidine rings. Furthermore, it can be employed in the synthesis of triazine derivatives, highlighting its versatility as a heterocyclic precursor.

Synthesis of this compound Hydrochloride

While commercially available, this compound hydrochloride can also be synthesized in the laboratory, particularly for large-scale applications, via the well-established Pinner reaction.[3] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether intermediate (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine hydrochloride.

Protocol 1: Synthesis of this compound Hydrochloride via the Pinner Reaction[3]

Materials:

  • Pivalonitrile (trimethylacetonitrile)

  • Anhydrous ethanol

  • Anhydrous hydrogen chloride (gas)

  • Anhydrous ammonia (gas or solution in ethanol)

  • Anhydrous diethyl ether

Procedure:

  • Pinner Salt Formation: A solution of pivalonitrile in anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction progress is monitored by gas chromatography (GC) until the pivalonitrile is consumed. The resulting imino ether hydrochloride (Pinner salt) often precipitates from the solution.

  • Ammonolysis: The suspension of the Pinner salt is then treated with a solution of ammonia in ethanol at a low temperature.

  • Isolation: The reaction mixture is allowed to warm to room temperature and stirred overnight. The precipitated ammonium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude this compound hydrochloride. The product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which would lead to the hydrolysis of the nitrile and the imino ether intermediate to the corresponding amide and ester, respectively.

  • Low Temperature: The addition of ammonia is performed at low temperature to control the exothermicity of the reaction and to minimize side reactions.

Application in Pyrimidine Synthesis

A primary application of this compound hydrochloride is in the construction of the pyrimidine ring, a core scaffold in a vast array of biologically active molecules. This is typically achieved through condensation with a 1,3-dicarbonyl compound or a synthetic equivalent.

Application Example 1: Synthesis of 2-tert-Butylpyrimidine-5-carboxylic Acid

A notable example is the scalable, two-step synthesis of 2-tert-butylpyrimidine-5-carboxylic acid, a valuable intermediate in medicinal chemistry.[3]

Workflow for the Synthesis of 2-tert-Butylpyrimidine-5-carboxylic Acid:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis Pivalamidine_HCl Pivalamidine Hydrochloride Reaction_1 Reflux Pivalamidine_HCl->Reaction_1 DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Reaction_1 NaOEt Sodium Ethoxide NaOEt->Reaction_1 Base EtOH Ethanol (solvent) EtOH->Reaction_1 Solvent Pyrimidine_ester Ethyl 2-tert-butylpyrimidine-5-carboxylate Reaction_2 Heat Pyrimidine_ester->Reaction_2 Reaction_1->Pyrimidine_ester NaOH NaOH (aq) NaOH->Reaction_2 Base Final_Product 2-tert-Butylpyrimidine-5-carboxylic Acid Reaction_2->Final_Product

Caption: Synthesis of 2-tert-Butylpyrimidine-5-carboxylic Acid.

Protocol 2: Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate[3]

Materials:

  • This compound hydrochloride (Pivalamidine hydrochloride)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • Reaction Setup: A reactor is charged with anhydrous ethanol and sodium metal under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reagent Addition: this compound hydrochloride and diethyl ethoxymethylenemalonate are added sequentially to the sodium ethoxide solution.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by HPLC.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or crystallization.

Quantitative Data Summary:

StepProductTypical Yield
CondensationEthyl 2-tert-butylpyrimidine-5-carboxylate70-85%
Hydrolysis2-tert-Butylpyrimidine-5-carboxylic acid85-95%

Yields are based on representative procedures and may vary depending on the reaction scale and specific conditions.[3]

Application in Triazine Synthesis

This compound hydrochloride also serves as a precursor for the synthesis of 1,3,5-triazine derivatives. These heterocycles are of significant interest due to their diverse biological activities. The synthesis often involves the reaction of the amidine with a suitable synthon that provides the remaining nitrogen and carbon atoms of the triazine ring.

Application Example 2: Synthesis of a Disubstituted 1,3,5-Triazine-2,4-diamine

A reported application involves the reaction of pivalamidine hydrochloride with N-cyanothiourea to furnish a triazine derivative.[4]

Reaction Scheme for Triazine Synthesis:

G Pivalamidine_HCl Pivalamidine Hydrochloride Reaction Cyclocondensation Pivalamidine_HCl->Reaction N-C-N fragment N_cyanothiourea N-Cyanothiourea N_cyanothiourea->Reaction C-N-C-N fragment Base Base Base->Reaction Solvent Solvent Solvent->Reaction Triazine_derivative N,6-Disubstituted 1,3,5-triazine-2,4-diamine Reaction->Triazine_derivative

Caption: Synthesis of a Triazine Derivative.

Protocol 3: General Procedure for the Synthesis of a Triazine Derivative (Based on related literature[4][5])

Materials:

  • This compound hydrochloride (Pivalamidine hydrochloride)

  • N-cyanothiourea

  • A suitable base (e.g., sodium ethoxide, DBU)

  • An appropriate solvent (e.g., ethanol, DMF)

Procedure:

  • Reaction Setup: To a solution of the base in the chosen solvent, this compound hydrochloride and N-cyanothiourea are added under an inert atmosphere.

  • Reaction: The reaction mixture is heated, and the progress is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water to remove inorganic salts.

  • Purification: The organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired triazine derivative.

Conclusion

This compound hydrochloride is a highly effective and versatile reagent for the synthesis of nitrogen-containing heterocycles. Its utility in the construction of substituted pyrimidines and triazines makes it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols outlined in this application note provide a solid foundation for the practical application of this synthon in the laboratory, enabling the efficient synthesis of complex and biologically relevant molecules.

References

Application Notes and Protocols: 2,2-Dimethylpropanimidamide (Pivalamidine) as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Bulky Amidine Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical development, the judicious selection of protecting groups is paramount to success.[1] The ideal protecting group should be easily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule.[2][3] While carbamates (e.g., Boc, Cbz, Fmoc) and amides are the workhorses for amine protection, there is a continuous search for new protecting groups with unique stability profiles and cleavage conditions.[4][5][6]

This document explores the potential of 2,2-dimethylpropanimidamide, commonly known as pivalamidine, as a protecting group for primary and secondary amines. The core of this protecting group is the amidine functionality, which is known to be basic and can be protonated to form a stable amidinium ion. The incorporation of a sterically demanding tert-butyl group is anticipated to confer unique stability and reactivity properties. While not a commonly employed protecting group in mainstream organic synthesis, its structure suggests potential utility where traditional protecting groups may be unsuitable. These application notes provide a scientifically grounded, proposed framework for its application, based on established principles of organic chemistry.

Core Principles and Advantages

The use of pivalamidine as a protecting group for amines is predicated on the following principles:

  • Formation of a Stable N-Amidinyl Linkage: The reaction of an amine with a suitable pivalamidine precursor would form a stable N-substituted amidine.

  • Modulation of Amine Reactivity: The lone pair of the protected nitrogen would be delocalized into the imidoyl system, significantly reducing its nucleophilicity and basicity.

  • Steric Hindrance: The bulky tert-butyl group provides steric shielding, which can influence the reactivity of the protected amine and adjacent functional groups.[7] This steric bulk is a key feature of the related and widely used pivaloyl (Piv) protecting group for alcohols and amines.[8]

  • Potential for Orthogonal Deprotection: The amidine linkage is expected to be stable to a range of conditions used for the removal of other common protecting groups, while being susceptible to cleavage under specific hydrolytic conditions.

Proposed Synthesis of the Protecting Group Reagent

The most direct precursor for the introduction of the pivalamidine group is likely its hydrochloride salt, which can be synthesized from the corresponding nitrile, pivalonitrile. The Pinner reaction is a classic method for this transformation.

Protocol 1: Synthesis of Pivalamidine Hydrochloride

Objective: To prepare pivalamidine hydrochloride from pivalonitrile.

Materials:

  • Pivalonitrile (2,2-dimethylpropanenitrile)

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Anhydrous ammonia (gas or solution in ethanol)

Procedure:

  • Imino Ether Formation (Pinner Reaction):

    • Dissolve pivalonitrile (1.0 equiv) in anhydrous ethanol (2.0 equiv).

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation (approximately 1.1 equiv have been added, determined by weight).

    • Seal the reaction vessel and allow it to stand at room temperature for 48-72 hours, during which time a crystalline precipitate of the imino ether hydrochloride should form.

    • Collect the crystals by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to Amidine:

    • Suspend the crude imino ether hydrochloride in anhydrous ethanol.

    • Cool the suspension to 0 °C.

    • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol until the starting material has been consumed (monitor by TLC or LC-MS).

    • Ammonium chloride will precipitate during the reaction.

    • Filter off the ammonium chloride.

    • Concentrate the filtrate under reduced pressure to induce crystallization of pivalamidine hydrochloride.

    • Recrystallize the crude product from ethanol/diethyl ether to obtain pure pivalamidine hydrochloride.

Causality Behind Experimental Choices: The Pinner reaction proceeds via the formation of a nitrilium ion, which is then attacked by the alcohol to form the imino ether. Anhydrous conditions are crucial to prevent hydrolysis of the intermediates and the final product. The subsequent ammonolysis is a nucleophilic substitution at the imino ether carbon.

Proposed Protection of Amines

The protection of a primary or secondary amine with pivalamidine hydrochloride would likely proceed via a nucleophilic addition-elimination mechanism.

Protocol 2: General Procedure for the Protection of a Primary Amine

Objective: To protect a primary amine with pivalamidine hydrochloride.

Materials:

  • Primary amine

  • Pivalamidine hydrochloride

  • A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve the primary amine (1.0 equiv) and pivalamidine hydrochloride (1.1 equiv) in the chosen anhydrous solvent.

  • Add the non-nucleophilic base (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights: The choice of base is critical to neutralize the hydrochloride salt and the HCl generated during the reaction. A non-nucleophilic base is preferred to avoid competing reactions. The reaction may require heating to drive the equilibrium towards the product.

Stability Profile of the N-Pivalamidinyl Group

The stability of the pivalamidine-protected amine is a key consideration for its utility in multi-step synthesis. The following table summarizes the predicted stability based on the known chemistry of amidines and related protecting groups.

Condition Reagent/Environment Predicted Stability Rationale and References
Strongly Acidic TFA, HCl (conc.)LabileAmidines are readily hydrolyzed under acidic conditions.[9][10]
Mildly Acidic Acetic acid, pyridinium p-toluenesulfonate (PPTS)Likely StableHydrolysis is generally slower under milder acidic conditions.
Strongly Basic NaOH (aq), KOH (aq), NaOMeLabileHydrolysis can also be effected under basic conditions, though potentially requiring heating.
Mildly Basic (non-nucleophilic) Triethylamine, DIPEA, DBUStableStable to non-nucleophilic organic bases.
Nucleophilic Bases Hydrazine, PiperidinePotentially LabileMay undergo displacement, a property exploited for the cleavage of some protecting groups.[11]
Reductive (Catalytic Hydrogenation) H₂, Pd/CStableThe C=N bond of the amidine is generally stable to these conditions.
Reductive (Hydride Reagents) NaBH₄, LiAlH₄Potentially LabileMay be reduced, although the steric bulk of the tert-butyl group might offer some resistance.
Oxidative m-CPBA, O₃, KMnO₄LabileThe unprotected nitrogen of the amidine moiety is susceptible to oxidation.

Proposed Deprotection Protocols

The cleavage of the N-pivalamidinyl group is expected to be achieved under hydrolytic conditions.

Protocol 3: Acidic Deprotection

Objective: To remove the pivalamidine protecting group under acidic conditions.

Materials:

  • N-Pivalamidinyl protected amine

  • Aqueous acid (e.g., 1-6 M HCl, 1 M H₂SO₄)

  • A co-solvent (e.g., THF, dioxane) if the substrate is not water-soluble

Procedure:

  • Dissolve the protected amine in the co-solvent.

  • Add the aqueous acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the excess acid by careful addition of a base (e.g., saturated aq. NaHCO₃, solid Na₂CO₃).

  • Extract the deprotected amine with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify as necessary.

Self-Validation: The progress of the deprotection can be monitored by the disappearance of the starting material and the appearance of the more polar free amine on TLC. The identity of the product can be confirmed by NMR and mass spectrometry.

Protocol 4: Basic Deprotection

Objective: To remove the pivalamidine protecting group under basic conditions.

Materials:

  • N-Pivalamidinyl protected amine

  • Aqueous base (e.g., 2 M NaOH, 2 M KOH)

  • A co-solvent (e.g., THF, ethanol)

Procedure:

  • Dissolve the protected amine in the co-solvent.

  • Add the aqueous base.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the deprotected amine with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify as necessary.

Authoritative Grounding: The hydrolysis of amidines is a well-established chemical transformation, providing a reliable basis for these proposed deprotection protocols.[9][10]

Orthogonal Protection Strategies

The predicted stability profile of the pivalamidine group suggests its potential use in orthogonal protection schemes. For instance, it is expected to be stable under the conditions used to remove Fmoc (piperidine) and certain silyl ethers (TBAF), although its stability towards the latter should be experimentally verified.

Visualization of Key Processes

Amine Protection Workflow

G amine Primary/Secondary Amine reaction Protection Reaction (Heat) amine->reaction reagent Pivalamidine HCl reagent->reaction base Non-nucleophilic Base (e.g., Et3N) base->reaction solvent Anhydrous Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Chromatography workup->purification product N-Pivalamidinyl Protected Amine purification->product

Caption: Workflow for the proposed protection of amines using pivalamidine hydrochloride.

Deprotection Mechanism (Acid-Catalyzed)

G cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Amide Hydrolysis A Protected Amine (Amidine) B Protonated Amidine (Amidinium Ion) A->B H+ C Tetrahedral Intermediate B->C H2O D Protonated Intermediate C->D H+ Transfer E Free Amine + Pivalamide D->E Elimination F Pivalic Acid + NH4+ E->F H2O, H+, Heat

Caption: Proposed mechanism for the acid-catalyzed deprotection of an N-pivalamidinyl amine.

Conclusion and Future Outlook

While this compound (pivalamidine) is not currently a mainstream protecting group for amines, its structural features suggest it could be a valuable addition to the synthetic chemist's toolbox. The protocols and stability data presented in these application notes are based on established chemical principles and are intended to serve as a starting point for further investigation. Experimental validation of these proposed methods is necessary to fully elucidate the scope and limitations of the pivalamidine protecting group. Its unique steric and electronic properties may offer advantages in specific synthetic contexts, such as in the synthesis of complex natural products or in drug discovery programs where novel protecting group strategies are required.

References

Application Notes and Protocols for the N-Acylation of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Amidines in Modern Chemistry

N-acyl amidines are a class of compounds featuring a nitrogen atom double-bonded to one carbon and single-bonded to another, with an acyl group attached to one of the nitrogen atoms. This structural motif is of considerable interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules and its utility as a versatile synthetic intermediate. The N-acylation of amidines, such as 2,2-dimethylpropanimidamide (also known as pivalamidine), is a fundamental transformation for accessing these valuable compounds.[1] This guide provides a detailed protocol for the N-acylation of this compound, delving into the underlying chemical principles, experimental best practices, and troubleshooting strategies to ensure reproducible and high-yielding results.

Reaction Overview and Mechanistic Insights

The N-acylation of this compound involves the reaction of the amidine with an acylating agent, typically an acyl chloride or an acid anhydride, in the presence of a base. The reaction proceeds via a nucleophilic addition-elimination mechanism. The more nucleophilic nitrogen atom of the amidine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride or carboxylate) yields the N-acylated product.

The choice of acylating agent and base is crucial for the success of the reaction. Acyl chlorides are generally more reactive than acid anhydrides and often lead to faster reaction times and higher yields.[2][3] However, they also generate hydrochloric acid as a byproduct, which must be neutralized by a suitable base to prevent protonation of the starting amidine and drive the reaction to completion. Acid anhydrides, while less reactive, produce a carboxylic acid byproduct that is less corrosive and can sometimes be removed more easily.[4][5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Dissolve this compound Hydrochloride in Solvent P2 Add Base P1->P2 R1 Cool Reaction Mixture (e.g., 0 °C) P2->R1 P3 Prepare Acylating Agent Solution R2 Slowly Add Acylating Agent P3->R2 R1->R2 R3 Stir at Room Temperature R2->R3 W1 Quench Reaction R3->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash Organic Layer W2->W3 W4 Dry and Concentrate W3->W4 P4 Purify by Chromatography or Recrystallization W4->P4 A1 Characterize Product (NMR, MS, IR) P4->A1 A2 Determine Yield and Purity A1->A2

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,2-Dimethylpropanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable amidine intermediate.

Amidines are highly basic and can be prone to hydrolysis, which presents unique challenges during their purification.[1] This guide offers practical, field-proven insights to help you navigate these challenges and achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield or Product Loss During Aqueous Workup

Symptoms:

  • Significantly lower than expected yield after extraction.

  • Product detected in the aqueous layer by TLC or LC-MS analysis.

Root Cause Analysis: this compound is a strong base (estimated pKa of the conjugate acid is around 10-13) and can be protonated and partitioned into the aqueous phase, especially if the pH is not carefully controlled.[1]

Solutions:

  • pH Control: During aqueous extraction, ensure the pH of the aqueous layer is basic, ideally pH > 12, to maintain the amidine in its free base form. This can be achieved by using a 1-2 M solution of a non-nucleophilic base like sodium hydroxide or potassium carbonate.

  • Salting Out: Increase the ionic strength of the aqueous phase by adding sodium chloride (brine wash) to decrease the solubility of the amidine in the aqueous layer.

  • Choice of Organic Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, to better solvate the amidine free base.

Issue 2: Oiling Out or Poor Crystal Formation During Recrystallization

Symptoms:

  • The compound separates as an oil instead of a crystalline solid upon cooling.

  • Formation of a fine, difficult-to-filter precipitate.

Root Cause Analysis: This often occurs when the supersaturation of the solution is too high, or when impurities are present that inhibit crystal lattice formation. The choice of solvent system is also critical.

Solutions:

  • Solvent System Selection:

    • Single Solvent: Experiment with non-polar to moderately polar aprotic solvents. Start with solvents like toluene, tert-butyl methyl ether (TBME), or a mixture of hexanes and ethyl acetate.

    • Two-Solvent System: A two-solvent system can be highly effective.[2] Dissolve the crude amidine in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (e.g., hexanes or pentane) until the solution becomes slightly cloudy. Allow the solution to cool slowly.

  • Controlled Cooling: Avoid crash cooling. Let the solution cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

Issue 3: Product Degradation During Purification or Storage

Symptoms:

  • Appearance of new spots on TLC or peaks in LC-MS that correspond to the hydrolysis product, 2,2-dimethylpropanamide.

  • Broadening or disappearance of N-H peaks in ¹H NMR spectra over time.[1]

Root Cause Analysis: Amidines are susceptible to hydrolysis, especially in the presence of water and acid or base catalysis. Elevated temperatures can accelerate this degradation.

Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and perform purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[1]

  • Temperature Control: Avoid excessive heating during recrystallization or solvent removal. Use a rotary evaporator at a moderate temperature.

  • Aprotic Solvents: For long-term storage, dissolve the purified amidine in a dry, aprotic solvent. For storage as a solid, ensure it is thoroughly dried and stored in a desiccator at low temperature (-20°C is recommended).[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurities will depend on the synthetic route. A common synthesis involves the reaction of a nitrile (pivalonitrile) with an amine source.[2] Potential impurities include:

  • Unreacted Pivalonitrile: A starting material that may carry through the reaction.

  • 2,2-Dimethylpropanamide: The product of hydrolysis of the amidine.

  • By-products from the Amine Source: For example, if ammonia is used, side reactions could lead to more complex nitrogen-containing compounds.

Q2: How can I effectively purify this compound by column chromatography?

A2: Due to its basic nature, standard silica gel chromatography can be challenging, leading to peak tailing and potential product decomposition on the acidic silica surface.

  • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine. A common practice is to use a mobile phase containing a small percentage (0.1-1%) of triethylamine or ammonia in methanol.

  • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Reversed-Phase Chromatography: For more polar impurities, reversed-phase chromatography (C18) can be effective. A mobile phase of acetonitrile/water with a basic modifier (e.g., ammonium hydroxide) is a good starting point.

Q3: I'm having trouble getting a clean ¹H NMR spectrum of my purified this compound. The N-H peaks are very broad. Why is this?

A3: Broad N-H peaks are common for amidines and can be caused by several factors:[1]

  • Tautomerism: Amidines exist as two rapidly interconverting tautomers.

  • Quadrupolar Broadening: The nitrogen-14 nucleus has a quadrupole moment that can broaden the signals of adjacent protons.

  • Proton Exchange: Exchange with residual water in the NMR solvent. To address this, you can try low-temperature NMR to slow the exchange, or add a drop of D₂O to your NMR tube, which will cause the N-H protons to exchange with deuterium and their signal to disappear, confirming their identity.[1]

Q4: What is the best way to handle and store the purified this compound free base?

A4: The free base is more susceptible to hydrolysis than its salt form.

  • Handling: Handle the compound quickly in a dry, inert atmosphere.

  • Storage: For short-term storage, keep it as a dry solid in a desiccator at low temperature. For longer-term storage, converting it to its hydrochloride salt by treating a solution of the free base with HCl in a suitable solvent (like ether or dioxane) can improve its stability.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System

This protocol is a starting point for the purification of this compound by recrystallization.

  • Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Insoluble Impurity Removal: If insoluble impurities are present, perform a hot filtration.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexanes dropwise with swirling until a persistent cloudiness is observed.

  • Redissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

Table 1: Recommended Solvents for Purification Method Development

Purification Method"Good" Solvents (for Dissolution)"Poor" Solvents (for Precipitation/Anti-solvent)
Recrystallization Dichloromethane, Ethyl Acetate, TolueneHexanes, Pentane, Heptane
Chromatography Dichloromethane, Ethyl Acetate, Methanol (with basic modifier)Hexanes, Heptane

Visual Diagrams

Purification_Workflow Crude Crude 2,2-Dimethyl- propanimidamide Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Aqueous Wash (pH > 12) Dissolve->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Step Concentrate->Purify Recrystallize Recrystallization Purify->Recrystallize High Purity Needed Chromatography Column Chromatography Purify->Chromatography Difficult Impurities Pure_Product Pure 2,2-Dimethyl- propanimidamide Recrystallize->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Product Oils Out Start->Oiling_Out Slow_Cool Cool Slower Oiling_Out->Slow_Cool Possible Cause: Too Rapid Cooling Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Possible Cause: Poor Solvent Choice Seed_Crystal Add Seed Crystal Oiling_Out->Seed_Crystal Possible Cause: Nucleation Failure Success Crystals Form Slow_Cool->Success Change_Solvent->Success Seed_Crystal->Success

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

References

Technical Support Center: Synthesis of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,2-Dimethylpropanimidamide. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this compound. This compound, a valuable building block in medicinal chemistry and materials science, is typically synthesized via the Pinner reaction. While the reaction is robust, its success hinges on careful control of reaction parameters to avoid competing side reactions.

This guide provides a structured, in-depth analysis of potential challenges you may encounter. It is organized into a series of Frequently Asked Questions (FAQs) for rapid problem-solving, followed by detailed Troubleshooting Guides that explore the mechanistic origins of side reactions and provide validated preventative strategies. Our goal is to empower you with the expertise to not only identify and solve issues but also to understand the underlying chemical principles, ensuring reproducible and high-yield syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the Pinner reaction . This two-step process begins with the acid-catalyzed reaction of 2,2-dimethylpropanenitrile (pivalonitrile) with an alcohol, such as anhydrous ethanol, in the presence of dry hydrogen chloride (HCl) gas. This forms an intermediate imino ester hydrochloride, commonly known as a Pinner salt.[1][2][3] In the second step, this isolated salt is treated with ammonia (ammonolysis) to yield the final this compound hydrochloride.[4]

Q2: Why are anhydrous conditions so critical for the Pinner reaction?

Strictly anhydrous conditions are paramount because the Pinner salt intermediate is highly susceptible to hydrolysis.[2][4] Any trace of water will react with the salt to produce undesired byproducts, primarily the corresponding ester (e.g., ethyl pivalate), which significantly lowers the yield of the target amidine.[1][5]

Q3: Why is low temperature recommended for the formation of the Pinner salt?

Temperature control is crucial because the Pinner salt is thermodynamically unstable.[1][2] At elevated temperatures, the intermediate can undergo rearrangement to form N-substituted amides or decompose into an amide and an alkyl chloride.[2] Conducting the initial step at low temperatures (typically 0 °C or below) minimizes these degradation pathways and favors the formation of the desired imidate salt.[2]

Q4: My reaction stalled. What are the likely causes?

Reaction stalling is often due to insufficient acid catalyst or poor quality reagents. The Pinner reaction requires a strong acid, like HCl, to protonate the nitrile nitrogen, thereby activating it for nucleophilic attack by the alcohol.[3] Ensure that dry HCl gas is bubbled through the reaction mixture until saturation is achieved. Additionally, verify the purity of your pivalonitrile and the absence of water in your alcohol and solvent.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems encountered during the synthesis, explains the chemical mechanisms responsible, and offers targeted solutions.

Problem 1: My final product is contaminated with a significant amount of Pivalamide.

Q: I've isolated my product, but NMR/GC-MS analysis shows the presence of pivalamide (2,2-dimethylpropanamide). How is this being formed and how can I prevent it?

A: Cause & Mechanism

The formation of pivalamide is a common side reaction that can occur through two primary pathways:

  • Thermal Rearrangement of the Pinner Salt: The intermediate imidate hydrochloride is kinetically favored but thermodynamically unstable. If the reaction temperature is not strictly controlled and rises, the intermediate can rearrange to the more stable N-alkyl amide. This pathway is particularly relevant if the Pinner salt is heated.[2]

  • Partial Hydrolysis of the Starting Nitrile: Although the Pinner reaction is run under anhydrous conditions, any residual moisture can lead to the slow, acid-catalyzed hydrolysis of pivalonitrile directly to pivalamide. While the primary hydrolysis product of the Pinner intermediate is the ester, hydrolysis of the starting nitrile yields the primary amide.[6]

Preventative Measures & Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at or below 0 °C during the bubbling of HCl gas and the formation of the Pinner salt.[1][2] Use an ice-salt or acetone-dry ice bath for consistent cooling.

  • Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120 °C) and cool under a stream of inert gas (N₂ or Ar). Use anhydrous solvents and alcohols. Consider distilling solvents over an appropriate drying agent.

  • Purification: If pivalamide has formed, it can often be separated from the more basic amidine hydrochloride salt by careful recrystallization or column chromatography.

Problem 2: The main byproduct of my reaction is Ethyl Pivalate.

Q: My yield is low, and the primary contaminant is an ester, ethyl pivalate. What causes this?

A: Cause & Mechanism

This is the most frequent side reaction and is almost always caused by the presence of water. The Pinner salt intermediate is an activated species that readily reacts with nucleophiles. While the intended nucleophile in the second step is ammonia, water is also a potent nucleophile that will attack the imidate salt to yield an unstable tetrahedral intermediate. This intermediate then collapses to form the corresponding ester (ethyl pivalate) and an ammonium salt.[1][4][7] The pH of the medium can influence the breakdown of the tetrahedral intermediate, but in the acidic conditions of the Pinner reaction, ester formation is highly favored.[8][9]

Reaction Pathway Visualization

G Pivalonitrile Pivalonitrile PinnerSalt Pinner Salt (Imidate HCl) Pivalonitrile->PinnerSalt + EtOH, HCl (anhydrous) Low Temperature Amidine This compound (Desired Product) PinnerSalt->Amidine + NH3 (ammonolysis) Ester Ethyl Pivalate (Side Product) PinnerSalt->Ester + H2O (hydrolysis) (CONTAMINATION) Amide Pivalamide (Side Product) PinnerSalt->Amide Thermal Rearrangement (SIDE REACTION)

Caption: Main reaction and key side reaction pathways.

Preventative Measures & Solutions:

  • Absolute Exclusion of Water: This cannot be overstated.

    • Use freshly opened or freshly distilled anhydrous solvents (e.g., diethyl ether, dioxane).[2]

    • Use absolute ethanol (>99.5%).

    • Generate HCl gas by adding concentrated sulfuric acid to sodium chloride and pass the gas through a sulfuric acid drying trap before introducing it to the reaction.

    • Assemble the reaction setup under an inert atmosphere.

  • Isolate the Pinner Salt Quickly: Do not let the crude reaction mixture stand for extended periods, as this increases the chance of exposure to atmospheric moisture. Filter the precipitated Pinner salt under a blanket of inert gas.

Problem 3: I am getting a complex mixture, possibly containing an Orthoester.

Q: My product analysis is complex, and I suspect the formation of 2,2-dimethylpropane-1,1,1-triethoxypropane (pivalic acid orthoester). Is this possible?

A: Cause & Mechanism

Yes, the formation of an orthoester is a known side reaction in the Pinner synthesis. The Pinner salt intermediate can react with a second molecule of alcohol. If an excess of alcohol is used, and particularly if the subsequent ammonolysis step is inefficient or delayed, the Pinner salt can be further converted to the orthoester.[1][3] This is more likely to occur if the reaction mixture is allowed to warm in the presence of excess alcohol before the ammonia is added.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Diagnosis & Solution LowYield Low Yield or Impure Product Analyze Analyze by NMR/GC-MS LowYield->Analyze Ester Ester Detected? (e.g., Ethyl Pivalate) Analyze->Ester Amide Amide Detected? (Pivalamide) Ester->Amide No Sol_Ester ACTION: Ensure strict anhydrous conditions. Dry all reagents & glassware. Ester->Sol_Ester Yes Sol_Amide ACTION: Maintain T ≤ 0°C. Avoid heating. Amide->Sol_Amide Yes

Caption: A decision-making workflow for troubleshooting.

Preventative Measures & Solutions:

  • Stoichiometric Control: Use a controlled amount of alcohol (typically 1.0 to 1.2 equivalents relative to the nitrile). While the alcohol is often used as the solvent, using a co-solvent like anhydrous ether can help control its concentration.

  • Efficient Ammonolysis: Once the Pinner salt is formed and isolated, proceed to the ammonolysis step without delay. Ensure that a sufficient excess of ammonia is used to drive the reaction to completion, outcompeting any residual alcohol.

Quantitative Data Summary

Problem IdentifiedCommon ByproductKey Causal FactorRecommended Action
Low Amidine YieldEthyl PivalatePresence of WaterRigorous anhydrous technique; dry reagents and glassware.[2][4]
Low Amidine YieldPivalamideHigh TemperatureMaintain reaction at ≤ 0°C during salt formation.[1][2]
Complex MixturePivalic OrthoesterExcess AlcoholUse stoichiometric alcohol; ensure efficient ammonolysis.[1][3]

Recommended Experimental Protocol

This protocol is a guideline and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Formation of Ethyl 2,2-dimethylpropanimidate hydrochloride (Pinner Salt)

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, a thermometer, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂). Dry all glassware in an oven and assemble hot under a stream of dry nitrogen.

  • Reagents: To the flask, add 2,2-dimethylpropanenitrile (1.0 eq), absolute ethanol (1.1 eq), and anhydrous diethyl ether (as solvent).

  • Reaction: Cool the stirred mixture to 0 °C using an ice bath. Bubble dry HCl gas (prepared from NaCl and H₂SO₄ and dried) through the solution at a moderate rate. Monitor the internal temperature to ensure it does not rise above 5 °C.

  • Precipitation: Continue bubbling HCl until the solution is saturated and a voluminous white precipitate of the Pinner salt forms. This may take 1-2 hours.

  • Isolation: Once precipitation is complete, stop the HCl flow and seal the flask. Allow the mixture to stand at 0 °C for an additional 12-18 hours to ensure complete reaction. Collect the white solid by rapid filtration under a blanket of nitrogen. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under high vacuum.

Step 2: Ammonolysis to this compound hydrochloride

  • Setup: Prepare a solution of the dried Pinner salt (1.0 eq) in a suitable solvent, such as cold absolute ethanol, in a pressure-resistant vessel.

  • Reaction: Cool the solution to -10 °C. Add a significant excess of either a saturated solution of ammonia in ethanol or condensed liquid ammonia.

  • Completion: Seal the vessel and allow the mixture to slowly warm to room temperature. Stir for 12-24 hours. The progress can be monitored by the disappearance of the Pinner salt (TLC).

  • Workup: After the reaction is complete, cool the mixture and carefully vent any excess ammonia in a fume hood. Remove the solvent under reduced pressure. The resulting solid is a mixture of the desired this compound hydrochloride and ammonium chloride.

  • Purification: The product can be purified from NH₄Cl by recrystallization from a suitable solvent system (e.g., ethanol/ether).

References

Improving the stability of 2,2-Dimethylpropanimidamide solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2-Dimethylpropanimidamide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability of this compound solutions. Here you will find answers to common questions, troubleshooting guides for specific experimental issues, and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in solution?

A1: The primary degradation pathway for this compound, like other amidines, is hydrolysis. The C=N double bond (imine group) is susceptible to nucleophilic attack by water, which breaks the bond to form 2,2-dimethylpropanamide and ammonia. This initial amide product can then undergo further hydrolysis, especially under harsh conditions, to yield 2,2-dimethylpropanoic acid and another equivalent of ammonia. This process can be catalyzed by both acidic and basic conditions.[1][2][3]

Q2: How can I visually identify if my this compound solution has degraded?

A2: While visual inspection is not a definitive test, signs of degradation can include the appearance of cloudiness or precipitate (if the degradation products are less soluble in the chosen solvent) or a change in pH over time. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are necessary to confirm the purity and concentration of the solution.

Q3: What are the ideal storage conditions for both solid this compound and its prepared solutions?

A3:

  • Solid Form: The solid compound (often a hydrochloride salt) should be stored in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[4][5][6]

  • Solutions: To minimize hydrolysis, solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at low temperatures (2-8 °C or frozen at -20 °C) in tightly capped vials.[7] For aqueous-based experiments, preparing the solution in a neutral or slightly acidic buffer (pH ~4-6) can improve stability compared to neutral or basic conditions.

Q4: Which solvents are recommended for preparing stock solutions of this compound?

A4: Anhydrous aprotic polar organic solvents are the preferred choice for preparing stock solutions to minimize the risk of hydrolysis. Recommended solvents include:

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

It is crucial to use high-purity, anhydrous grade solvents, as residual water can initiate degradation over time.[7] When preparing aqueous working solutions, the organic stock solution should be diluted into the aqueous buffer just before use.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem: My Experimental Results are Inconsistent or Not Reproducible.

If you are observing high variability between experiments, it is often linked to the integrity of your this compound solution.

dot

Troubleshooting_Inconsistent_Results cluster_storage Solution Storage Review start Start: Inconsistent Results check_prep Was the solution prepared fresh? start->check_prep fresh_yes Yes check_prep->fresh_yes Yes fresh_no No check_prep->fresh_no No check_storage_temp Stored at 2-8°C or -20°C? fresh_yes->check_storage_temp action_prepare_fresh Action: Prepare solutions fresh for each experiment. fresh_no->action_prepare_fresh check_container Container tightly sealed? check_storage_temp->check_container check_storage_duration Stored for > 1 week? check_container->check_storage_duration check_solvent Was an anhydrous aprotic solvent used for the stock? check_storage_duration->check_solvent action_remediate_storage Action: Improve storage. Use smaller aliquots to avoid freeze-thaw cycles. check_storage_duration->action_remediate_storage Yes check_ph What is the pH of the final aqueous solution? check_solvent->check_ph action_use_buffer Action: Use a suitable buffer (pH 4-6) for aqueous dilutions. check_ph->action_use_buffer If pH > 7 action_check_purity Action: Check solution purity via HPLC/LC-MS (See Protocol 3). action_prepare_fresh->action_check_purity action_remediate_storage->action_check_purity end_point End: Consistent Results Achieved action_check_purity->end_point action_use_buffer->action_check_purity

Caption: Troubleshooting workflow for inconsistent experimental results.

Causality Behind the Workflow:

  • Freshness is Key: this compound is prone to hydrolysis, meaning its concentration in solution can decrease over time.[7] Preparing solutions immediately before use is the most effective way to eliminate degradation as a variable.

  • Storage Conditions Matter: If solutions must be stored, temperature and exposure to air/moisture are critical factors. Low temperatures (2-8°C or -20°C) significantly slow down the rate of hydrolysis.[7] Tightly sealed containers prevent atmospheric moisture from entering and reacting with the compound. Frequent freeze-thaw cycles can introduce moisture and should be avoided by storing in single-use aliquots.

  • Solvent Choice Prevents Premature Degradation: Using anhydrous aprotic solvents (like DMSO or Acetonitrile) for stock solutions removes the primary reactant (water) needed for hydrolysis, ensuring the stability of the concentrate.

  • pH Control is a Powerful Stabilizer: The hydrolysis of amidines is often pH-dependent. While highly acidic conditions can drive hydrolysis, many amidine-containing molecules exhibit maximum stability in a slightly acidic pH range (e.g., pH 4-6) and are least stable under basic conditions.[8] Using a buffer in your final assay solution can prevent pH shifts and maintain a more stable environment for the compound.

Problem: My Analytical Chromatogram (HPLC/LC-MS) Shows Multiple or Shifting Peaks.

Unexpected peaks in your analysis are a strong indicator of either impurities in the starting material or, more commonly, degradation during storage or sample preparation.

Q: What are these unexpected peaks? A: The most likely degradation products are 2,2-dimethylpropanamide (the initial hydrolysis product) and 2,2-dimethylpropanoic acid (the secondary hydrolysis product). You may also see adducts depending on your mobile phase and analytical conditions.

Q: How can I confirm the identity of these peaks? A: A forced degradation study is the definitive method. By intentionally exposing the compound to stress conditions (acid, base, heat), you can generate the degradation products and identify their corresponding peaks in your chromatogram. This provides a reference for identifying degradants in your experimental samples. See Protocol 2 for a detailed methodology.

Q: How do I prevent the formation of these degradation peaks? A:

  • Validate Starting Material: Always confirm the purity of a new batch of solid this compound before use.

  • Optimize Sample Preparation: Minimize the time the sample spends in aqueous or protic solutions before analysis. If using an autosampler, ensure it is temperature-controlled (e.g., 4 °C).

  • Use Appropriate Mobile Phases: For LC-MS, mobile phases containing a small amount of acid (e.g., 0.1% formic acid) can help by keeping the amidine protonated, which can improve peak shape and stability during the run.

Data & Protocols

Data Presentation: Stability & Storage Summary

The following table summarizes the recommended conditions for handling and storing this compound.

FormRecommended Solvent/MatrixTemperatureAtmosphereKey Considerations
Solid N/A2-8 °CDry, Inert (N₂)Must be protected from atmospheric moisture. Use in a glove box or dry environment if possible.
Stock Solution Anhydrous DMSO or ACN-20 °CTightly SealedPrepare in single-use aliquots to avoid moisture contamination and freeze-thaw cycles.
Working Solution Aqueous Buffer (pH 4-6)2-8 °CTightly SealedPrepare fresh before each experiment. Avoid storage for more than a few hours.
Visualization: Primary Degradation Pathway

This diagram illustrates the two-step hydrolysis process that leads to the degradation of this compound in aqueous solutions.

dot

Degradation_Pathway cluster_main Hydrolysis of this compound parent This compound (C₅H₁₂N₂) product1 2,2-Dimethylpropanamide (C₅H₁₁NO) parent->product1 + H₂O - NH₃ (Step 1: Fast) product2 2,2-Dimethylpropanoic Acid (C₅H₁₀O₂) product1->product2 + H₂O - NH₃ (Step 2: Slower)

Caption: Simplified hydrolysis pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a 10 mM stock solution in anhydrous DMSO, minimizing the risk of degradation.

Materials:

  • This compound hydrochloride (MW: 136.62 g/mol )[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Inert gas source (Argon or Nitrogen), optional but recommended

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound∙HCl to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a low-humidity environment, accurately weigh 1.37 mg of this compound∙HCl.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the solid. Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the solution into single-use aliquots (e.g., 50 µL) in sterile, tightly-capped tubes. If possible, briefly purge the headspace of each tube with inert gas before sealing.

  • Storage: Label the aliquots clearly and store them at -20 °C in the dark.

  • Quality Control: Before extensive use, it is recommended to analyze a freshly prepared stock solution via HPLC (see Protocol 3) to establish a baseline purity and concentration.

Protocol 2: Forced Degradation Study for Degradant Identification

This protocol helps identify potential degradation products under stress conditions.

Materials:

  • 10 mM stock solution of this compound in ACN

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water

  • Heating block or water bath

Procedure:

  • Prepare Stress Samples: In separate vials, dilute the stock solution 1:100 into the following stress solutions to achieve a final concentration of 100 µM:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral/Thermal: HPLC-grade water

  • Incubation:

    • Incubate the Acidic, Basic, and Neutral/Thermal samples at 60 °C for 24 hours.[7]

    • Incubate the Oxidative sample at room temperature for 24 hours.

    • Keep a control sample (1:100 dilution in ACN) at -20 °C.

  • Analysis: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples, including the control, by HPLC or LC-MS (see Protocol 3).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. New peaks that appear are degradation products. The acidic and basic conditions are expected to primarily show hydrolysis products.[7]

Protocol 3: HPLC-UV Method for Purity Assessment

This is a general reverse-phase HPLC method for assessing the purity of this compound and detecting its primary hydrolysis degradant, 2,2-dimethylpropanamide.

Instrumentation & Conditions:

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dilute the stock solution or experimental sample to a final concentration of approximately 100 µg/mL using Mobile Phase A.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The primary hydrolysis product, 2,2-dimethylpropanamide, will be more polar and is expected to elute earlier than the parent compound.

References

Technical Support Center: Optimizing Reactions with 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing synthetic reactions involving 2,2-Dimethylpropanimidamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. We will move beyond simple protocols to explain the chemical principles behind each recommendation, ensuring you can adapt and troubleshoot effectively.

A crucial point of clarification: while the term "catalysis" may be used, this compound (also known as pivalamidine) primarily functions as a reagent or building block , not a catalyst. It is a valuable precursor for synthesizing a variety of nitrogen-containing heterocycles.[1][2][3] This guide is therefore focused on optimizing the conditions for reactions where it is a key reactant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in organic synthesis?

This compound is an organic compound belonging to the amidine class. Amidines are characterized by the R-C(NR')NR''₂ functional group. Due to their structural similarity to guanidines, they are important pharmacophores in drug discovery and serve as versatile synthons for building more complex molecules.[4] Their most significant application is in the synthesis of nitrogen-containing heterocycles like pyrimidines, imidazoles, and triazines.[1][2]

Q2: What are the typical reaction partners for this compound in heterocyclic synthesis?

The synthesis of heterocycles using amidines often involves condensation reactions with compounds containing two electrophilic centers. Common reaction partners include:

  • β-dicarbonyl compounds (e.g., β-ketoesters, malonic esters)

  • α,β-unsaturated carbonyl compounds

  • Cyanomethylene compounds (e.g., malononitrile)[2]

These reactions are fundamental for constructing pyrimidine rings, a core structure in many biologically active molecules.[2][5]

Q3: What are the key physical properties and handling considerations for this compound?

Amidines are generally basic, polar, and can be sensitive to moisture, which can lead to hydrolysis.

  • Stability: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Solubility: It is typically soluble in polar organic solvents like ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Solubility in less polar solvents like toluene or hexane is limited.

  • Safety: Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[6]

Q4: My reaction with this compound is not working. Where should I start troubleshooting?

Begin by verifying the integrity of your starting materials and the reaction setup. The workflow diagram below provides a systematic approach to troubleshooting. Key initial checks include ensuring your amidine reagent has not degraded and that you are using anhydrous solvents and an inert atmosphere, as amidines can be sensitive to water.[4]

G start Reaction Failure (Low Yield / No Product) check_reagents 1. Verify Reagent Quality - Purity of Amidine - Anhydrous Solvents - Fresh Reaction Partners start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (N2/Ar)? - Correct Temperature? - Adequate Stirring? check_reagents->check_conditions Reagents OK optimize_stoich 3. Optimize Stoichiometry & Temperature - Screen Reactant Ratios - Run Temperature Gradient check_conditions->optimize_stoich Conditions OK optimize_solvent 4. Optimize Solvent - Test Different Polar Solvents - Check Solubility of All Components optimize_stoich->optimize_solvent Still Low Yield analyze Analyze Results - TLC, LC-MS, NMR optimize_solvent->analyze analyze->optimize_stoich Further Optimization Needed success Successful Optimization analyze->success Improved Yield

Caption: General troubleshooting workflow for amidine reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low yield is one of the most common issues and can stem from several factors.[4]

  • Plausible Cause A: Reagent Degradation or Impurity

    • Explanation: this compound can hydrolyze if exposed to atmospheric moisture. Similarly, other reagents, such as β-ketoesters, can degrade upon storage.

    • Solution:

      • Verify Purity: Check the purity of the amidine via NMR or melting point analysis if possible.

      • Use Fresh Reagents: Use freshly opened or purified starting materials.

      • Anhydrous Conditions: Dry solvents using standard laboratory techniques (e.g., molecular sieves, distillation) and run the reaction under an inert atmosphere of nitrogen or argon.

  • Plausible Cause B: Suboptimal Reaction Temperature

    • Explanation: Condensation reactions often require an initial activation energy to proceed. Room temperature may be insufficient, while excessively high temperatures can cause decomposition of reactants or products.

    • Solution:

      • Screen Temperatures: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux).[7]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product at each temperature.

  • Plausible Cause C: Incorrect Solvent Choice

    • Explanation: For the reaction to proceed efficiently, all reactants must be sufficiently soluble in the chosen solvent. If one component is only partially soluble, the reaction rate will be severely limited.

    • Solution: Consult the solvent selection table below. Choose a solvent in which all starting materials are soluble at the target reaction temperature. Polar aprotic solvents like DMF or DMSO are often good starting points.

Solvent ClassExamplesTypical Temperature RangeNotes
Alcohols Ethanol, Methanol25 °C to RefluxCommon for pyrimidine synthesis; can act as both solvent and proton source.
Polar Aprotic DMF, DMSO, NMP25 °C to 150 °CExcellent solvating power for polar reagents. Higher boiling points allow for a wide temperature range.
Ethers Dioxane, THF25 °C to RefluxModerate polarity. Must be rigorously dried before use.
Aromatic Hydrocarbons Toluene, Xylene80 °C to RefluxGenerally used with less polar substrates or when a Dean-Stark trap is needed to remove water.
Issue 2: Complex Product Mixture & Difficult Purification

The basic and polar nature of amidines and their heterocyclic products can make purification challenging.[8][9]

  • Plausible Cause A: Side Reactions

    • Explanation: Unwanted side reactions, such as self-condensation of the β-dicarbonyl partner or hydrolysis of the amidine, can lead to a complex mixture of byproducts.

    • Solution:

      • Control Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of one reagent (typically the less expensive one) can sometimes drive the reaction to completion, but a large excess can complicate purification.

      • Lower Temperature: If decomposition or side reactions are suspected, running the reaction at a lower temperature for a longer duration may improve selectivity.

  • Plausible Cause B: Ineffective Workup and Purification

    • Explanation: Standard extraction and chromatography protocols may not be suitable for basic, polar compounds which can streak on silica gel or remain in the aqueous layer during extraction.

    • Solution:

      • Aqueous Workup: Use an acid/base workup. Since the product is likely basic, it can be extracted into a dilute acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then the aqueous layer can be basified (e.g., with NaHCO₃ or NaOH) to recover the product by extraction into an organic solvent.

      • Chromatography:

        • Deactivate Silica: Pre-treat silica gel with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1% triethylamine in hexane/ethyl acetate) to prevent streaking.[9]

        • Alternative Stationary Phases: Consider using alumina (basic or neutral) or an amine-functionalized silica column for better separation of basic compounds.[9]

      • Recrystallization: This is often the best method for purifying solid products.[8] Experiment with various polar solvents like ethanol, isopropanol, or acetonitrile to find suitable conditions.[8]

Illustrative Protocol: Synthesis of a Substituted Pyrimidine

This protocol describes a general procedure for the condensation of this compound with a β-ketoester to form a pyrimidinone derivative.

G reagents Reagents: - this compound - β-Ketoester - Base (e.g., NaOEt) - Solvent (e.g., Ethanol) setup Reaction Setup - Add base to Ethanol - Add Amidine - Add Ketoester reagents->setup reaction Reaction - Stir at Reflux - Monitor by TLC setup->reaction workup Workup - Cool to RT - Neutralize with Acid - Remove Solvent reaction->workup purification Purification - Recrystallize from suitable solvent workup->purification product Final Product (Pyrimidinone) purification->product

Caption: Experimental workflow for pyrimidine synthesis.

Materials:

  • This compound (1.0 eq)

  • Ethyl 2-methyl-3-oxobutanoate (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous Ethanol

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous ethanol under a nitrogen atmosphere.

  • Base Addition: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Amidine Addition: Add this compound to the solution and stir for 15 minutes at room temperature.

  • Ketoester Addition: Add the β-ketoester (ethyl 2-methyl-3-oxobutanoate) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Neutralize the mixture carefully with a dilute acid (e.g., 1M HCl) until it reaches pH ~7.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be suspended in water and filtered to remove inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or acetonitrile) to yield the final pyrimidinone product.

This guide provides a foundational framework for optimizing reactions with this compound. Successful synthesis relies on a systematic approach to troubleshooting and a solid understanding of the chemical properties of the reagents involved.

References

Technical Support Center: Crystallization of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2,2-Dimethylpropanimidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this amidine-containing compound. Here, we synthesize fundamental crystallization principles with the unique physicochemical properties of this compound to provide actionable troubleshooting advice and in-depth explanations.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data from the analogous amide, 2,2-dimethylpropanamide (pivalamide).[1][2]

  • High Basicity: As an amidine, this compound is significantly more basic than its amide counterpart.[3] This property is crucial as the protonation state can dramatically alter solubility. The pH of the crystallization medium is therefore a critical parameter to control.[4][5][6]

  • Hydrogen Bonding: The amidine functional group has both hydrogen bond donors (-NH2) and a hydrogen bond acceptor (=NH), allowing for the formation of strong intermolecular interactions, which can lead to well-defined crystal lattices but also potentially to the formation of amorphous precipitates if not controlled.[7][8][9][10]

  • Polarity: The presence of the polar amidine group suggests solubility in polar solvents. However, the bulky tert-butyl group introduces significant nonpolar character, suggesting that a mixture of polar and nonpolar solvents might be necessary for optimal crystallization.

  • Potential for Polymorphism: The combination of a rigid core and multiple hydrogen bonding sites suggests that this compound may exhibit polymorphism, meaning it can crystallize in different crystal structures with distinct physicochemical properties.

Q2: Which solvents are a good starting point for the crystallization of this compound?

A2: Selecting the right solvent is paramount for successful crystallization. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Given the mixed polarity of this compound, a solvent screen is highly recommended.

Recommended Starting Solvents and Systems:

Solvent SystemRationale
Single Solvents
TolueneThe aromatic nature can interact with the nonpolar tert-butyl group, while having a sufficiently high boiling point for a good temperature gradient.
Ethyl AcetateA moderately polar solvent that can often solubilize compounds with both polar and nonpolar functionalities.
AcetonitrileA polar aprotic solvent that can be a good choice for polar molecules.
Mixed Solvents
Toluene/Heptane or HexaneToluene acts as the primary solvent, with the nonpolar heptane or hexane added as an anti-solvent to induce crystallization.[11]
Ethyl Acetate/Heptane or HexaneSimilar to the toluene system, this offers a good polarity range for fine-tuning solubility.[11]
Ethanol/WaterFor polar compounds, an alcohol-water mixture can be effective, though the high basicity of the amidine may require pH adjustment.[11]

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly, or if the melting point of the compound is lower than the temperature of the solution.

Troubleshooting Oiling Out:

  • Re-heat the solution to dissolve the oil.

  • Add more solvent to decrease the concentration.[12]

  • Cool the solution very slowly. A gradual decrease in temperature encourages the ordered arrangement of molecules into a crystal lattice.

  • Consider a different solvent system. A solvent with a lower boiling point might be beneficial.

  • Scratch the inside of the flask with a glass rod below the surface of the solution to create nucleation sites.[13]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

Possible Causes & Solutions

  • The solution is not supersaturated:

    • Explanation: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature. If too much solvent was added initially, the solution may not be supersaturated upon cooling.

    • Solution:

      • Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[12][14]

      • Cool the solution again and observe for crystal formation.

      • Alternatively, add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly cloudy, then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.[15]

  • High kinetic barrier to nucleation:

    • Explanation: Even in a supersaturated solution, the initial formation of a stable crystal nucleus can be kinetically hindered.

    • Solutions:

      • Scratching: Vigorously scratch the inner surface of the flask with a glass rod.[13] This can create microscopic imperfections on the glass surface that serve as nucleation sites.

      • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution.[14] This provides a template for further crystal growth.

      • Lower the temperature further: Cooling the solution in an ice bath or refrigerator can sometimes overcome the nucleation barrier, but be cautious of rapid precipitation which can trap impurities.

Problem 2: Formation of an Amorphous Precipitate or Fine Powder

Possible Causes & Solutions

  • Crystallization is occurring too rapidly:

    • Explanation: Rapid cooling or high levels of supersaturation can lead to disordered precipitation rather than ordered crystal growth, trapping impurities and solvent.[12]

    • Solution:

      • Re-dissolve the precipitate by heating.

      • Add a small amount of additional solvent.[12]

      • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

  • Presence of impurities:

    • Explanation: Impurities can interfere with the formation of a well-ordered crystal lattice, leading to the formation of an amorphous solid.

    • Solution:

      • Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before crystallization.

      • If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and adsorbed impurities before cooling.

Problem 3: Low Yield of Crystals

Possible Causes & Solutions

  • The compound has significant solubility in the cold solvent:

    • Explanation: If the compound remains partially dissolved in the solvent even at low temperatures, the recovery will be poor.

    • Solution:

      • Ensure the solution is cooled sufficiently, for example, in an ice bath, to minimize solubility.

      • Consider a different solvent or a mixed solvent system where the compound's solubility at low temperatures is lower.

      • After filtering the crystals, the remaining solution (mother liquor) can be concentrated and a second crop of crystals can be obtained, although these may be less pure.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Toluene)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of toluene and heat the mixture to boiling with stirring.

  • Continue adding toluene portion-wise until the solid is completely dissolved.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold toluene.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization (e.g., Ethyl Acetate/Hexane)
  • Dissolve the crude this compound in the minimum amount of warm ethyl acetate.

  • While the solution is still warm, slowly add hexane dropwise with swirling until a persistent cloudiness is observed.

  • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of a pre-chilled ethyl acetate/hexane mixture.

  • Dry the crystals under vacuum.

Visualization of Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

Technical Support Center: Purification of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethylpropanimidamide (Pivalamidine). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) related to the purification of this compound. The protocols and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Understanding the Chemistry: Common Impurities and Their Origins

Effective purification begins with understanding the potential impurities you may encounter. The impurity profile of this compound is highly dependent on its synthetic route. A common and efficient method for its synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of pivalonitrile with an alcohol, followed by treatment with ammonia.

dot graphviz digraph "Pinner_Reaction_Impurities" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} } Caption: Origin of common impurities in the synthesis of this compound via the Pinner reaction.

Based on this pathway, the following impurities are commonly encountered:

Impurity TypeChemical NameOrigin
Starting Material PivalonitrileIncomplete reaction.
Side-Product Alkyl Pivalate (e.g., Methyl Pivalate)Hydrolysis of the Pinner salt intermediate by trace amounts of water[1][2].
Side-Product Pivalic Acid OrthoesterReaction of the Pinner salt with excess alcohol[1][2].
Degradation Product 2,2-Dimethylpropanamide (Pivalamide)Hydrolysis of the final amidine product during workup or storage.
Degradation Product Pivalic AcidFurther hydrolysis of the amide impurity, especially under harsh acidic or basic conditions[3].

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My final product is an oil and won't solidify. What should I do?

A1: This is a common issue, often caused by the presence of residual solvents or low-melting point impurities.

  • Initial Step: Ensure all volatile solvents have been thoroughly removed under high vacuum. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of thermal degradation.

  • Troubleshooting:

    • Impurity Analysis: Analyze a small sample of the oil by ¹H NMR or GC-MS to identify the impurities. The presence of starting materials or solvent is a common cause.

    • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which your product is poorly soluble (e.g., cold hexanes or diethyl ether), and scratching the inside of the flask with a glass rod at the solvent-oil interface. This can provide a nucleation site for crystal growth.

    • Purification: If trituration fails, the oil likely contains a significant amount of impurities that need to be removed via column chromatography.

Q2: I'm seeing a significant amount of 2,2-Dimethylpropanamide (pivalamide) in my product. How can I prevent its formation and remove it?

A2: The presence of the corresponding amide is typically due to hydrolysis of the amidine. This compound, like most amidines, is susceptible to hydrolysis, especially in the presence of strong acids or bases, or upon prolonged exposure to water.

  • Prevention:

    • Anhydrous Conditions: During the synthesis (e.g., Pinner reaction), it is crucial to maintain strictly anhydrous conditions to prevent hydrolysis of the imidate intermediate[4].

    • Mild Workup: During the aqueous workup, avoid using strong acids or bases. A wash with a saturated solution of sodium bicarbonate is generally sufficient to neutralize any acid, followed by a wash with brine to aid phase separation.

    • Prompt Extraction & Drying: After quenching the reaction, promptly extract the product into an organic solvent and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Removal:

    • Column Chromatography: Pivalamide is less polar than pivalamidine. A silica gel column using a gradient elution, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or a small percentage of triethylamine to the eluent), can effectively separate the two compounds.

    • Acid/Base Extraction (Advanced): Due to the basic nature of the amidine group, it's possible to perform a liquid-liquid extraction. By dissolving the mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the amidine will be protonated and move to the aqueous phase, while the less basic amide remains in the organic layer. The aqueous layer can then be basified and the pure amidine re-extracted. Caution: This method risks hydrolysis, so it should be performed quickly and at low temperatures.

Q3: My column chromatography separation is poor, with significant tailing of the product spot/peak. What's causing this?

A3: Tailing of basic compounds like amidines on silica gel is a frequent problem. This is due to the strong interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.

  • Solution: To mitigate this, you need to deactivate the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase[1]. This will saturate the acidic sites on the silica, allowing your basic amidine to elute with a much-improved peak/spot shape.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based column for HPLC[5].

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Screening: A systematic approach is best.

    • Place a small amount of your crude product (10-20 mg) in several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetonitrile, toluene, or a mixture like ethyl acetate/hexanes) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

    • Gently heat the tubes that showed poor room temperature solubility. If the compound dissolves completely upon heating, you have a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of a good yield of crystals indicates a suitable solvent.

  • Suggested Solvents for Pivalamidine: Given its polarity, consider starting with solvents like ethyl acetate, acetonitrile, or a mixed solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes. For the hydrochloride salt, polar protic solvents like ethanol or isopropanol are good starting points.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of this compound. These are starting-point protocols and may require optimization based on your specific impurity profile and scale.

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for removing a wide range of impurities.

dot graphviz digraph "Column_Chromatography_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} } Caption: Workflow for the purification of this compound by flash column chromatography.

Methodology:

  • TLC Analysis:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC). Start with a mixture of a non-polar and a polar solvent (e.g., 70:30 Hexanes:Ethyl Acetate).

    • Add 1% triethylamine to the solvent system to prevent tailing.

    • Aim for an Rf value of ~0.3 for the desired product. Adjust the solvent ratio as needed.

  • Column Preparation:

    • Select an appropriately sized silica gel column for your sample amount (typically a 40-100x mass ratio of silica to crude product).

    • Wet-pack the column with your chosen eluent (the less polar starting solvent for a gradient).

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent.

    • Add a small amount of silica gel (~2-3x the mass of your crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as dry loading.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system (e.g., 90:10 Hexanes:Ethyl Acetate + 1% Et₃N).

    • Gradually increase the polarity of the eluent (e.g., move towards 50:50 Hexanes:Ethyl Acetate, and then consider adding a small amount of methanol if the product is slow to elute).

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal when you have a solid crude product with a relatively low level of impurities.

Methodology:

  • Solvent Selection: As determined by the screening process described in Q4, choose a suitable solvent or solvent pair. For this example, we will use an Ethyl Acetate/Hexanes solvent system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethyl acetate required to just dissolve the solid at a gentle boil.

  • Induce Crystallization:

    • While the solution is still hot, slowly add hexanes (the "poor" solvent) dropwise until you observe persistent cloudiness.

    • Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[6][7].

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

    • Allow the crystals to dry under vacuum on the filter, and then transfer them to a watch glass or drying oven to remove the last traces of solvent.

IV. Purity Assessment

It is essential to verify the purity of your final product. A multi-technique approach is recommended for a comprehensive assessment.

Analytical TechniquePurposeRecommended Starting Conditions
TLC Quick purity check and reaction monitoring.Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: 70:30:1 Ethyl Acetate:Hexanes:Triethylamine. Visualization: UV light (254 nm) and/or potassium permanganate stain.
HPLC Quantitative purity analysis.Column: C18 reversed-phase column. Mobile Phase: Gradient of Acetonitrile in water with 0.1% formic acid or trifluoroacetic acid. Note: For basic compounds, a polymer-based column with an alkaline mobile phase can provide better peak shape[5]. Detector: UV at 210-220 nm.
GC-MS Purity analysis and identification of volatile impurities.Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms). Oven Program: Start at 50-70°C, ramp at 10-15°C/min to 250-280°C. Detector: Mass Spectrometer (for identification) or FID (for quantification).
NMR Structural confirmation and detection of impurities.¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The absence of signals corresponding to known impurities confirms purity.

V. References

  • BenchChem. (2025). Preventing hydrolysis of N-ethyl-2,2-dimethylpropanamide during workup. Retrieved from --INVALID-LINK--

  • Singh, U. P., & Ghosh, S. K. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2018(4), M1014. --INVALID-LINK--

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Pivalamidine hydrochloride. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Pivalamidine Hydrochloride. Retrieved from --INVALID-LINK--

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from --INVALID-LINK--

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from --INVALID-LINK--

  • Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,2-Dimethylpropanimidamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to implement or scale up this synthesis in their laboratories. We will delve into the common challenges and frequently asked questions, providing solutions grounded in chemical principles and practical experience. Our focus will be on the most prevalent and reliable method for this transformation: the Pinner reaction.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, primarily via the Pinner reaction, which converts a nitrile into an amidine.[1][2]

Q1: What is the most common method for synthesizing this compound?

A1: The most established route is the Pinner reaction.[2][3] This acid-catalyzed reaction involves treating the starting nitrile, 2,2-Dimethylpropanenitrile (also known as pivalonitrile), with an alcohol in the presence of anhydrous hydrogen chloride (HCl) to form an intermediate imino ester salt (a Pinner salt).[4][5] This salt is then treated with ammonia to yield the final this compound product.[4]

Q2: Why is the choice of starting material, pivalonitrile, significant?

A2: Pivalonitrile possesses a tertiary butyl group (-C(CH3)3), which is sterically bulky. While the Pinner reaction is broadly applicable, highly hindered nitriles can present unique challenges, potentially leading to slower reaction rates or requiring more stringent reaction conditions.[4] Understanding this steric factor is key to troubleshooting.

Q3: Why are strictly anhydrous conditions so critical for the Pinner reaction?

A3: The Pinner salt intermediate is highly susceptible to hydrolysis. The presence of water will lead to the formation of an ester as a significant byproduct, reducing the yield of the desired amidine.[3][4] Therefore, all reagents, solvents, and glassware must be scrupulously dried before use.

Q4: What is the mechanism of the Pinner reaction for this synthesis?

A4: The reaction proceeds in two main stages:

  • Pinner Salt Formation: The nitrile nitrogen is protonated by the strong acid (HCl), making the nitrile carbon highly electrophilic. The alcohol then acts as a nucleophile, attacking this carbon to form a nitrilium ion, which is subsequently trapped by the chloride ion to form the imino ester hydrochloride (Pinner salt).[4]

  • Amidinium Salt Formation: The Pinner salt is then subjected to ammonolysis. Ammonia attacks the imino ester carbon, displacing the alcohol and forming the amidinium salt. A final workup with a base deprotonates this salt to give the neutral this compound.

Pinner_Reaction_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidine Formation Pivalonitrile Pivalonitrile (2,2-Dimethylpropanenitrile) ProtonatedNitrile Protonated Nitrile Pivalonitrile->ProtonatedNitrile + HCl (gas) PinnerSalt Pinner Salt (Imino Ester HCl) ProtonatedNitrile->PinnerSalt + Alcohol (e.g., EtOH) - H+ AmidiniumSalt Amidinium Salt PinnerSalt->AmidiniumSalt + NH3 PinnerSalt->AmidiniumSalt Amidine This compound AmidiniumSalt->Amidine Base Workup (e.g., NaOH)

Caption: Pinner reaction mechanism for this compound synthesis.

Section 2: Troubleshooting Guide

This section is structured to help you diagnose and solve common problems encountered during the synthesis.

Q5: My reaction yield is very low or I've isolated no product. What went wrong?

A5: Low or no yield is the most common issue and can stem from several factors. Use the following decision tree to diagnose the problem.

Troubleshooting_Yield start Low or No Yield q1 Were anhydrous conditions maintained? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No/Unsure q1->a1_no No q2 Was dry HCl gas used effectively? a1_yes->q2 sol1 Solution: - Flame-dry glassware. - Use anhydrous solvents (e.g., from a still or sealed bottle). - Ensure reagents are dry. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No/Unsure q2->a2_no No q3 Was the reaction temperature controlled? a2_yes->q3 sol2 Solution: - Ensure a steady stream of dry HCl gas is bubbled through the solution. - Check for leaks in the gas line. - Consider generating HCl in situ if cylinder gas is problematic. a2_no->sol2 a3_no No/Unsure q3->a3_no No a3_yes Yes sol3 Solution: - Maintain low temperature (0 °C) during HCl addition and Pinner salt formation. - High temperatures can cause decomposition or side reactions. a3_no->sol3

Caption: Decision tree for troubleshooting low product yield.

Q6: My final product is contaminated with a significant amount of 2,2-Dimethylpropanamide (pivalamide). How can I prevent this?

A6: The formation of the corresponding amide is a classic side reaction. The imidate hydrochloride (Pinner salt) is thermodynamically unstable and can rearrange to the N-alkyl amide or eliminate to form the amide and an alkyl chloride, especially at elevated temperatures.[1][3]

  • Cause: The reaction temperature was likely too high during or after the formation of the Pinner salt.

  • Solution: Strict temperature control is essential. The initial reaction with HCl and alcohol should be performed at low temperatures, typically 0 °C, to prevent this rearrangement.[1][4] Ensure the reaction is not allowed to warm significantly before the addition of ammonia.

Q7: The reaction seems to stall and never reaches completion. What should I do?

A7: A stalled reaction, especially with a sterically hindered substrate like pivalonitrile, often points to insufficient acid catalysis or reagent issues.

  • Cause 1: Ineffective HCl Addition. Gaseous HCl may not have saturated the reaction mixture.

    • Solution: Ensure a steady, subsurface bubbling of dry HCl gas through the solution. Monitor the reaction progress (e.g., by TLC or in-process IR) to confirm the disappearance of the nitrile starting material.

  • Cause 2: Reagent Quality. The pivalonitrile or alcohol may contain inhibitors or impurities.

    • Solution: Use high-purity, freshly opened, or distilled reagents.

Q8: I'm having difficulty with the final purification. The product seems oily or won't crystallize. What are some purification strategies?

A8: this compound is a relatively polar and basic compound, which can make purification challenging.

  • Strategy 1: Salt Formation & Crystallization. Convert the crude amidine back to its hydrochloride salt by treating the crude product dissolved in an organic solvent (like diethyl ether or ethyl acetate) with a solution of HCl in the same solvent. The amidinium hydrochloride salt is often a stable, crystalline solid that can be filtered and washed. The free base can then be regenerated if needed by careful neutralization.

  • Strategy 2: Liquid-Liquid Extraction. During the workup, ensure the aqueous layer is sufficiently basic (pH > 12) to keep the amidine in its free base form, which is more soluble in organic solvents. Multiple extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate) will be necessary.

  • Strategy 3: Recrystallization. A patent for a structurally similar compound suggests crystallization from hot water followed by cooling.[6] This could be attempted, though solubility tests are recommended first.

Troubleshooting Summary
Problem Primary Cause Recommended Solution
Low or No YieldPresence of waterUse rigorously dried glassware, solvents, and reagents.
Insufficient acid catalysisEnsure steady, subsurface addition of dry HCl gas.
Amide Byproduct FormationHigh reaction temperatureMaintain temperature at 0 °C during Pinner salt formation.[1]
Stalled ReactionSteric hindrance / Poor ReagentsUse high-purity reagents and allow for longer reaction times.
Purification DifficultiesProduct is polar/basicAttempt crystallization via HCl salt formation or perform careful pH-adjusted extractions.

Section 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

  • Pivalonitrile (2,2-Dimethylpropanenitrile)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas, from a cylinder with a drying tube)

  • Ammonia (gas, from a cylinder with a drying tube)

  • Sodium Hydroxide (pellets)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a bubbler and a base trap (e.g., NaOH solution).

    • Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature.

  • Pinner Salt Formation:

    • To the flask, add pivalonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in anhydrous diethyl ether.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0 °C.

    • Continue the HCl addition until the solution is saturated and a white precipitate (the Pinner salt) forms. This may take 1-2 hours.

    • Seal the flask and stir the mixture at 0 °C for an additional 4-6 hours or until the reaction is complete (monitored by TLC/GC).

  • Ammonolysis:

    • Cool the reaction mixture again to 0 °C.

    • Switch the gas source to dry ammonia and bubble it through the suspension until the solution is basic (test with moist pH paper at the outlet).

    • The reaction mixture will thicken as the ammonium chloride byproduct precipitates.

    • Once saturated with ammonia, seal the flask and allow it to warm to room temperature, stirring overnight (approx. 12-16 hours).

  • Workup and Isolation:

    • Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the solid with a small amount of cold, anhydrous diethyl ether.

    • Combine the filtrates and concentrate them under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in dichloromethane. Wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification:

    • Further purification can be achieved by vacuum distillation or by following one of the strategies outlined in Q8.

Section 4: Safety & Handling

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] All manipulations should be performed in a chemical fume hood.[8]

  • Hydrogen Chloride & Ammonia: These are corrosive and toxic gases. Handle them with extreme care using appropriate gas regulators and traps. Ensure the fume hood has adequate airflow. In case of inhalation, move to fresh air immediately.[7]

  • Pivalonitrile: This is a flammable liquid and is toxic if ingested or inhaled. Avoid contact with skin and eyes.[9]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines and local regulations.[10]

References

Technical Support Center: 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Section 1: Hazard Assessment & Personal Protective Equipment (PPE)

This section outlines the potential hazards associated with 2,2-Dimethylpropanimidamide based on its chemical structure and data from similar nitrogen-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary anticipated hazards of this compound?

A1: Based on analogous compounds like 2,2-Dimethyl-1,3-propanediamine, the primary hazards are expected to be:

  • Corrosivity: As a basic nitrogen compound, it is likely to cause severe skin burns and eye damage.[1][2][3]

  • Toxicity: It may be harmful if swallowed or in contact with skin.[2][4]

  • Hygroscopicity: Imidamides can be sensitive to moisture, readily absorbing water from the atmosphere, which can lead to degradation.[5]

  • Air Sensitivity: The compound may react with atmospheric components like carbon dioxide or oxygen, especially over long-term storage or in solution.[6][7]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is critical. Always wear the following:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields or a full-face shield.[1][3]

  • Skin Protection: A chemical-resistant lab coat and full-length pants are required. Wear impervious gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.[4]

  • Respiratory Protection: All handling of the solid and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][8]

  • Footwear: Closed-toe shoes are mandatory at all times.[8]

Section 2: Optimal Storage & Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound. The primary goals are to protect it from moisture and air.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a new, unopened container?

A1: Unopened containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) as supplied by the manufacturer is ideal.

Q2: How should I store the compound after the container has been opened?

A2: Once opened, the compound is highly susceptible to atmospheric moisture.[5] The best practice is to store the container inside a desiccator containing a suitable drying agent (e.g., Drierite or silica gel).[9] For enhanced protection, the container's cap can be sealed with Parafilm, and the container can be placed in a sealed bag with a desiccant pouch inside.[10]

Q3: My compound has turned from a white solid into a discolored, clumpy, or syrupy material. What happened?

A3: This is a strong indication of decomposition, likely due to the absorption of atmospheric water (hygroscopicity).[5] Deliquescent materials can absorb so much moisture that they dissolve into a liquid.[5] It is highly recommended to discard the material according to your institution's hazardous waste procedures, as its purity and reactivity are compromised.

Table 1: Recommended Storage Conditions
ConditionUnopened ContainerOpened Container (Short-Term)Opened Container (Long-Term)
Atmosphere Inert Gas (as supplied)Inert Gas Headspace / DesiccatorInert Gas Headspace / Desiccator
Temperature Room Temperature (Cool)Room Temperature (Cool)≤ 4°C (Refrigerated)
Environment Dry, well-ventilated areaDry, inside a desiccatorDry, inside a desiccator
Precautions Keep away from heat and incompatible materials.[3]Tightly seal cap, wrap with Parafilm.[10]Transfer to a smaller vessel to minimize headspace.[10]

Section 3: Safe Handling Protocols & Workflows

Due to its presumed air and moisture sensitivity, this compound should always be handled under an inert atmosphere (nitrogen or argon).

Experimental Protocol: Handling of Solid this compound
  • Preparation: Place the sealed container of the compound, along with all necessary spatulas and weighing vessels, into a desiccator for at least 30 minutes to ensure all surfaces are dry.

  • Inert Atmosphere: Perform all manipulations inside an inert atmosphere glovebox. If a glovebox is not available, a Schlenk line with a nitrogen or argon manifold can be used.

  • Weighing: Quickly weigh the desired amount of the solid into a dry, tared vial or flask under a positive pressure of inert gas.

  • Sealing: Immediately and tightly seal the weighing vessel and the main stock container. Wrap the stock container lid with Parafilm.

  • Storage: Return the main stock container to the desiccator for storage.[9]

Experimental Protocol: Preparation of a Stock Solution
  • Glassware Preparation: All glassware (syringes, needles, flasks) must be oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas.[6][11]

  • Solvent: Use a dry, anhydrous solvent from a sealed bottle, preferably from a supplier that uses a septum-sealed cap system like AcroSeal™ or Sure/Seal™.[6][7]

  • Procedure: a. Place the flask containing the weighed this compound under a positive pressure of inert gas (a balloon filled with nitrogen or argon is sufficient for many applications).[12] b. Secure the flask and fit it with a rubber septum. c. Using a dry syringe, draw the required volume of anhydrous solvent. d. Carefully pierce the septum and add the solvent to the flask containing the solid. e. Agitate the flask to ensure complete dissolution. f. The resulting solution is now considered air-sensitive and should be handled using inert atmosphere techniques.

Diagram: Inert Atmosphere Handling Workflow

G Diagram 1: Workflow for Handling Air-Sensitive Solid cluster_prep Preparation Phase cluster_handling Handling Phase (Inert Atmosphere) cluster_storage Storage Phase Start Start: Gather Materials Dry Dry Glassware & Equipment (Oven / Desiccator) Start->Dry Glovebox Transfer all items to Inert Atmosphere Glovebox Dry->Glovebox Weigh Weigh Compound into Pre-dried Reaction Vessel Glovebox->Weigh Seal_Vessel Seal Reaction Vessel with Septum Weigh->Seal_Vessel Seal_Stock Tightly Seal Stock Bottle (Wrap with Parafilm) Weigh->Seal_Stock End End: Proceed with Experiment Seal_Vessel->End Store Return Stock Bottle to Desiccator Seal_Stock->Store

Caption: Workflow for weighing and preparing an air-sensitive solid.

Section 4: Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving the compound in my solvent. What should I do?

A1: First, ensure your solvent is truly anhydrous. The presence of water can cause the compound to decompose into less soluble byproducts. Second, verify the solvent's polarity; if this compound is highly polar, it may require a polar aprotic solvent like DMF or DMSO for dissolution.[8] Gentle warming or sonication may aid dissolution, but only if the compound is known to be thermally stable.

Q2: My reaction is not proceeding as expected, and I suspect the reagent has degraded. How can I check?

A2: Degradation is a common issue with sensitive reagents. While a full analysis (e.g., NMR spectroscopy) is the most definitive method, a simple visual inspection is the first step. If the material is discolored, clumpy, or has an unusual odor, it has likely degraded. If you suspect degradation, it is often more efficient and reliable to use a fresh bottle of the reagent rather than attempting to purify the suspect material.

Diagram: Troubleshooting Decision Tree

G Diagram 2: Troubleshooting Guide Start Problem Encountered (e.g., Low Yield, No Reaction) Check_Reagent Inspect the Solid Reagent: Is it discolored, clumpy, or syrupy? Start->Check_Reagent Yes_Degraded Result: Reagent likely degraded due to moisture/air exposure. Check_Reagent->Yes_Degraded Yes No_Looks_Good Reagent appears fine. Check_Reagent->No_Looks_Good No Action_Discard Action: Discard old reagent. Use a fresh, unopened bottle and follow strict inert handling protocols. Yes_Degraded->Action_Discard Check_Solvent Check the Anhydrous Solvent: Was it from a fresh bottle? Was it handled under inert gas? No_Looks_Good->Check_Solvent Yes_Solvent_Good Solvent handling was correct. Check_Solvent->Yes_Solvent_Good Yes No_Solvent_Bad Result: Solvent may be wet. Check_Solvent->No_Solvent_Bad No Check_Procedure Review Experimental Procedure: Were temperatures correct? Were all other reagents pure? Yes_Solvent_Good->Check_Procedure Final_Check Result: Issue lies elsewhere in the experimental setup. Check_Procedure->Final_Check Yes Action_Solvent Action: Use a new bottle of anhydrous solvent. Re-dry all glassware and repeat. No_Solvent_Bad->Action_Solvent

Caption: Decision tree for troubleshooting common experimental issues.

Section 5: Spill & Waste Management

Q1: How do I handle a spill of this compound?

A1: For a small spill, ensure the area is well-ventilated (inside a fume hood). Use a dry, inert absorbent material like sand or vermiculite to clean it up.[13] Avoid using water. Place the absorbed material in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[8]

Q2: How should I dispose of waste and empty containers?

A2: Dispose of unused material and residues as hazardous chemical waste in accordance with local and institutional regulations.[1] Empty containers should be carefully rinsed with a suitable solvent (under inert atmosphere if possible), and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of.[14]

References

Technical Support Center: Resolving Peak Tailing in HPLC of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides in-depth, experience-based solutions for resolving peak tailing specifically for 2,2-Dimethylpropanimidamide (also known as pivalamidine) and other strongly basic amidine compounds in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)
Primary Diagnosis

Q1: Why is my this compound peak tailing so severely?

A: The primary cause of peak tailing for this compound is its chemical nature. The molecule contains an amidine functional group , which is one of the strongest organic bases.[1]

  • High Basicity (High pKa): Amidines are significantly more basic than amines or amides, with the pKa of their protonated form (the amidinium ion) typically ranging from 5 to 12.[2][3] This means that across the vast majority of the pH range used in reversed-phase HPLC (pH 2-8), the analyte will exist as a positively charged cation.

  • Secondary Silanol Interactions: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3.5, these silanol groups become deprotonated and carry a negative charge (Si-O⁻).[4][5] The positively charged this compound cation engages in a strong secondary ionic interaction with these negative sites. This interaction is stronger than the intended hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind as they move through the column, resulting in significant peak tailing.[2][4][6]

This primary interaction mechanism is the root cause of the poor peak shape you are observing.

cluster_Column Silica Stationary Phase (C18) cluster_Analyte Mobile Phase Silanol Deprotonated Silanol Group (Si-O⁻) (Negative Charge) Amidine Protonated this compound (C₅H₁₃N₂⁺) (Positive Charge) Amidine->Silanol Strong Ionic Interaction (Causes Peak Tailing)

Caption: Primary cause of peak tailing for amidines.

Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving peak tailing for strongly basic compounds like this compound. Start with mobile phase optimization, as it is often the most effective and least invasive solution.

cluster_MP Mobile Phase Actions cluster_C Column Actions cluster_I Instrument/Sample Actions Start Start: Peak Tailing Observed MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase MP_pH Lower Mobile Phase pH (e.g., to 2.5 - 3.0) MobilePhase->MP_pH Column Step 2: Column Hardware Evaluation C_Modern Confirm Use of Modern End-Capped, High-Purity Column Column->C_Modern Instrument Step 3: Instrument & Sample Check I_Overload Check for Mass Overload (Dilute sample 10x and re-inject) Instrument->I_Overload Resolved End: Symmetrical Peak MP_Additive Add Competing Additive (e.g., 0.1% Formic Acid or TFA) MP_pH->MP_Additive MP_Buffer Increase Buffer Strength (e.g., 20-50 mM Ammonium Formate) MP_Additive->MP_Buffer MP_Buffer->Column If tailing persists C_Alternative Switch to Alternative Column (Hybrid, Polymer, or Charged Surface) C_Modern->C_Alternative C_Alternative->Instrument If tailing persists I_DeadVolume Minimize Extra-Column Volume (Check tubing and connections) I_Overload->I_DeadVolume I_DeadVolume->Resolved

Caption: Logical troubleshooting workflow for peak tailing.

Mobile Phase Optimization

Q2: How does mobile phase pH affect the peak shape of a strong base?

A: Mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[7][8][9] For a strong base like this compound:

  • Low pH (2.5 - 3.5): This is the recommended range. At this pH, the surface silanol groups are fully protonated (Si-OH), neutralizing their negative charge.[2][6] While the amidine is still protonated and carries a positive charge, the primary cause of the strong ionic interaction has been eliminated. This strategy is known as "silanol suppression."

  • Mid pH (4 - 7): This range should be avoided. Here, silanol groups are increasingly ionized (Si-O⁻), creating the worst-case scenario for interactions with the positively charged analyte.[5]

  • High pH (>8): While a high pH could deprotonate the amidine, making it neutral, this requires a pH often above 10 or 11.[10] Standard silica columns are not stable at this pH and will rapidly degrade.[7] This approach should only be attempted with specialized hybrid or polymer-based columns designed for high pH stability.[11]

Q3: What mobile phase additives should I use, and how do they work?

A: Additives are essential for controlling pH and minimizing secondary interactions.[12]

Additive TypeExample(s)ConcentrationMechanism of ActionSuitability
Acidic Modifier Formic Acid (FA) or Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Primary: Maintains a low mobile phase pH to keep silanols protonated.[13] Secondary: The counter-ion (formate or trifluoroacetate) can form a weak ion pair with the protonated analyte, masking its charge.[5][6]Excellent. Start with 0.1% Formic Acid for both UV and MS detection. TFA is a stronger ion-pairing agent but can cause ion suppression in MS.[14]
Buffer Salt Ammonium Formate or Ammonium Acetate10 - 50 mMProvides robust pH control, making the method more reproducible.[4] The ammonium ion (NH₄⁺) can also act as a weak "sacrificial base," competing with the analyte for active silanol sites.[15]Excellent. Often used in combination with the corresponding acid (e.g., Formic Acid) to create a buffered system.[13]
Competing Base Triethylamine (TEA)~0.05 M or ~20 mMA traditional "silanol suppressor." TEA is a small basic molecule that preferentially interacts with active silanol sites, blocking them from interacting with the analyte.[2][6]Use as a last resort. Modern high-purity columns often make TEA unnecessary.[13] It is not MS-friendly and can shorten column lifetime.[11]
Experimental Protocol: Preparing an Optimized Mobile Phase

This protocol describes the preparation of a common starting mobile phase for analyzing strongly basic compounds.

Objective: To prepare 1 L of a 90:10 Water:Acetonitrile mobile phase containing 0.1% Formic Acid.

Materials:

  • HPLC-grade water (1 L)

  • HPLC-grade Acetonitrile (ACN)

  • High-purity Formic Acid (~99% or higher)

  • 1 L graduated cylinder

  • 1 L mobile phase reservoir bottle

  • Micropipette

Procedure:

  • Measure the Aqueous Portion: Using a graduated cylinder, measure 900 mL of HPLC-grade water and pour it into the 1 L reservoir bottle.

  • Add Acid Modifier: Using a micropipette, carefully add 1.0 mL of formic acid to the water in the reservoir bottle. This creates a 0.1% (v/v) concentration in the final total volume.

  • Sonicate/Degas: Swirl the bottle gently to mix. If your HPLC system does not have an online degasser, sonicate the aqueous phase for 10-15 minutes to remove dissolved gases.

  • Add the Organic Portion: Measure 100 mL of HPLC-grade Acetonitrile and add it to the reservoir bottle.

  • Final Mixing: Cap the bottle and invert it 10-15 times to ensure the solution is thoroughly mixed.

  • Labeling: Clearly label the bottle with its contents ("90:10 H₂O:ACN w/ 0.1% FA") and the preparation date.

  • Equilibrate System: Purge the mobile phase through all relevant HPLC lines and allow it to pump through the column for at least 15-20 minutes or until the baseline is stable before injection.

HPLC Column & Instrument Considerations

Q4: Is my standard C18 column the problem? What is a better choice?

A: It might be. Column technology is a major factor.

  • Older Columns (Type A Silica): These columns have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing for basic compounds.[2]

  • Modern Columns (Type B Silica): Most modern columns use high-purity, fully end-capped silica. "End-capping" is a process that deactivates many residual silanols.[13] Using a modern, high-quality C18 or C8 column is a minimum requirement.

  • Specialized Columns: For very challenging bases, consider columns designed to minimize silanol interactions:[3]

    • Hybrid Silica Columns (e.g., Waters XBridge™, Phenomenex Kinetex® EVO): These incorporate both silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[2][11]

    • Polymer-Based Columns: These columns have a polymeric stationary phase (e.g., polystyrene-divinylbenzene) and contain no silica or silanols, thus eliminating that tailing mechanism entirely.[14]

    • Charged Surface Columns: Some columns have a positive surface charge built into the stationary phase, which works to repel protonated basic analytes from the surface, improving peak shape.[11]

Q5: Could I be overloading the column? How do I check?

A: Yes. Injecting too much sample (mass overload) can saturate the stationary phase and is a common cause of peak tailing that can affect any compound.[11][14]

  • Diagnosis: The test for overload is simple. Prepare a sample that is 10 times more dilute than your current sample. Inject this diluted sample.

  • Interpretation: If the peak shape improves significantly and becomes more symmetrical, you were overloading the column.[14] If the peak shape remains tailing in the same manner, the issue is more likely related to chemical interactions (silanols) as described above.

Q6: What are extra-column effects?

A: Extra-column effects refer to peak broadening or distortion that happens outside of the analytical column itself. This is caused by "dead volume" in the system, such as:

  • Excessively long or wide-bore connection tubing between the injector, column, and detector.

  • Poorly made fittings and connections.

While less likely to be the primary cause of severe tailing for a basic compound, it can contribute to overall peak broadening and should be minimized by using appropriate, short-length, narrow-bore tubing.

References

Validation & Comparative

A Comparative Guide to 2,2-Dimethylpropanimidamide and Other Amidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the amidine functional group stands out as a versatile and valuable pharmacophore.[1][2] Its ability to act as a strong base and engage in crucial hydrogen bonding interactions has led to its incorporation into a wide array of therapeutic agents.[3] This guide provides an in-depth, objective comparison of 2,2-dimethylpropanimidamide (also known as pivalamidine) with other commonly employed amidines, namely acetamidine and benzamidine. By examining their synthesis, physicochemical properties, and applications, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work.

The Amidine Functional Group: A Primer

Amidines are characterized by the RC(=NR')NR''R''' functional group. They are significantly more basic than their amide and amine counterparts.[4][5][6] This heightened basicity stems from the resonance stabilization of the protonated form, the amidinium ion, where the positive charge is delocalized over both nitrogen atoms.[4][5][6] This fundamental property underpins many of their applications in medicinal chemistry, where they often serve as bioisosteres for guanidines and participate in key interactions with biological targets.[3]

Synthesis of Amidines: The Pinner Reaction

A well-established and versatile method for synthesizing amidines is the Pinner reaction.[7] This two-step process begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. Subsequent treatment of the Pinner salt with an amine or ammonia furnishes the desired amidine.[7]

G cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidine Formation Nitrile Nitrile Pinner_Salt Imino Ester Salt (Pinner Salt) Nitrile->Pinner_Salt Reaction with Alcohol Alcohol Alcohol->Pinner_Salt in presence of HCl HCl HCl->Pinner_Salt (acid catalyst) Amine Amine Amidine Amidine Amine->Amidine (or Ammonia) Pinner_Salt_2 Imino Ester Salt Pinner_Salt_2->Amidine Reaction with

Caption: The Pinner reaction workflow for amidine synthesis.

Experimental Protocol: Synthesis of Amidine Hydrochlorides via the Pinner Reaction

Materials:

  • Nitrile (e.g., pivalonitrile, acetonitrile, benzonitrile)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride gas

  • Anhydrous ammonia gas

Procedure:

  • Pinner Salt Formation:

    • Dissolve the nitrile (1 equivalent) in anhydrous ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution until saturation.

    • Allow the mixture to stand at 0 °C for several hours to overnight, during which the imino ester hydrochloride (Pinner salt) precipitates.

    • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Amidine Formation:

    • Suspend the dried Pinner salt in anhydrous ethanol.

    • Cool the suspension to 0 °C.

    • Bubble anhydrous ammonia gas through the suspension until the reaction is complete (monitored by TLC or disappearance of the starting material).

    • Remove the solvent under reduced pressure.

    • The resulting crude amidine hydrochloride can be purified by recrystallization.

Physicochemical Properties: A Comparative Analysis

The choice of an amidine in drug design is often dictated by its physicochemical properties, particularly its basicity (pKa) and hydrolytic stability. These properties are significantly influenced by the nature of the substituent (R group) attached to the amidine carbon.

AmidineStructureR GrouppKa of Conjugate Acid
This compound C(C(CH₃)₃)(N)Ntert-Butyl~12-13 (estimated)
Acetamidine C(CH₃)(N)NMethyl12.52
Benzamidine C(C₆H₅)(N)NPhenyl11.6

Table 1: Comparison of the Basicity of Selected Amidines

Basicity (pKa)

The basicity of an amidine is a critical parameter as it determines the extent of protonation at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

  • Acetamidine , with a pKa of 12.52, is a strong organic base.

  • Benzamidine is a weaker base than acetamidine, with a pKa of 11.6. This decrease in basicity is attributed to the electron-withdrawing inductive effect of the phenyl group, which destabilizes the positive charge on the resulting amidinium ion.

  • This compound is expected to have a pKa value slightly higher than acetamidine, likely in the range of 12-13. The tert-butyl group is electron-donating through induction, which would increase the electron density on the nitrogen atoms and enhance their ability to accept a proton. However, the steric bulk of the tert-butyl group might slightly hinder the solvation of the protonated form, which could have a minor counteracting effect on the observed basicity in solution.

G cluster_basicity Basicity (pKa) High_pKa Higher Basicity Low_pKa Lower Basicity Pivalamidine This compound (tert-Butyl group) Pivalamidine->High_pKa Electron-donating Acetamidine Acetamidine (Methyl group) Acetamidine->High_pKa Electron-donating Benzamidine Benzamidine (Phenyl group) Benzamidine->Low_pKa Electron-withdrawing

Caption: Influence of R group on amidine basicity.

Hydrolytic Stability

The stability of the amidine functional group to hydrolysis is a crucial consideration, particularly for orally administered drugs that must survive the acidic environment of the stomach and the neutral to slightly basic conditions of the intestines. Amidine hydrolysis yields the corresponding amide and ammonia (or an amine).[8]

The rate of hydrolysis is influenced by both pH and the steric and electronic properties of the substituents. Generally, amidines are more susceptible to hydrolysis under basic conditions.[8]

  • Steric Hindrance: The bulky tert-butyl group in This compound is expected to provide significant steric hindrance around the electrophilic carbon atom of the amidine functional group. This steric shield should make it more difficult for water or hydroxide ions to attack, thereby increasing its hydrolytic stability compared to less hindered amidines like acetamidine.

  • Electronic Effects: The electron-withdrawing phenyl group in benzamidine can make the amidine carbon more electrophilic and thus potentially more susceptible to nucleophilic attack by water.

Applications in Drug Discovery and Development

The unique properties of amidines have led to their widespread use in medicinal chemistry.

Bioisosterism

Amidines are frequently employed as bioisosteres for guanidines. Guanidines are highly basic and often lead to poor pharmacokinetic properties in drug candidates. By replacing a guanidine group with a less basic amidine, it is often possible to improve a compound's oral bioavailability and overall drug-like properties while maintaining the key interactions with the biological target.

Enzyme Inhibition

The positively charged amidinium ion can form strong salt bridges and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes. This makes amidines effective inhibitors of various enzymes, particularly serine proteases like thrombin and trypsin.[9][10]

  • Benzamidine is a well-known competitive inhibitor of trypsin and other serine proteases and is often used as a ligand in protein crystallography to protect proteins from degradation.[9][10]

  • Acetamidine and its derivatives have also been explored as enzyme inhibitors. For example, haloacetamidine-based compounds have been developed as irreversible inhibitors of protein arginine deiminases (PADs).[11]

  • This compound , with its increased steric bulk, could offer enhanced selectivity for certain enzyme active sites. The t-butyl group could be used to probe specific hydrophobic pockets within a target protein, potentially leading to more potent and selective inhibitors.

Amidine DerivativeTarget EnzymeIC50 / KiReference
BenzamidineTrypsinKi = 18 µM[10]
Cl-amidinePAD4IC50 = 5.9 µM[11]
H-amidine (acetamidine analog)PAD4IC50 > 1000 µM[11]

Table 2: Examples of Amidine-based Enzyme Inhibitors

The data in Table 2 highlights the significant impact of the substituent on inhibitory activity. While the acetamidine analog (H-amidine) is a poor inhibitor of PAD4, the chlorinated version (Cl-amidine) is significantly more potent.[11] This underscores the importance of fine-tuning the structure of the amidine-containing molecule to achieve the desired biological activity.

Conclusion

The choice between this compound, acetamidine, and benzamidine depends on the specific requirements of the application.

  • This compound offers the advantage of increased steric bulk, which can enhance hydrolytic stability and potentially lead to improved selectivity for biological targets. Its basicity is expected to be comparable to or slightly higher than acetamidine.

  • Acetamidine is a simple, highly basic amidine that serves as a useful building block and a starting point for the design of more complex molecules.

  • Benzamidine is less basic than its aliphatic counterparts due to the electronic effect of the phenyl ring. It is a well-established serine protease inhibitor and a valuable tool in biochemistry and structural biology.

For researchers and drug development professionals, a thorough understanding of the interplay between the steric and electronic properties of these amidines is crucial for the rational design of new therapeutic agents with optimized efficacy, selectivity, and pharmacokinetic profiles.

References

A Comparative Guide to the Efficacy of Sterically Hindered N-Donor Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals and functional materials. The efficacy of these transformations is intrinsically linked to the nature of the ligand coordinating the palladium center. While phosphine ligands have long dominated the field, a growing interest in alternative ligand scaffolds has brought N-donor ligands, such as those derived from amidines and guanidines, to the forefront. This guide provides a comparative analysis of sterically hindered N-donor ligands, conceptually rooted in the structure of 2,2-dimethylpropanimidamide, against well-established phosphine ligands in key cross-coupling reactions.

The choice of a ligand is not merely an experimental detail but a strategic decision that dictates the reactivity, stability, and selectivity of the catalytic system. Steric hindrance, a key feature of the conceptual this compound, plays a crucial role in promoting the reductive elimination step and stabilizing the active catalytic species. This principle is well-established in the design of bulky phosphine ligands and is equally relevant in the exploration of N-donor alternatives.

Comparative Ligand Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a robust method for the formation of C-C bonds, serves as an excellent platform for comparing the performance of different ligand classes. Below is a summary of the performance of a guanidine-based N-donor ligand system compared to a classic phosphine ligand in the coupling of an aryl bromide with phenylboronic acid.

Ligand/Catalyst SystemAryl HalideCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / 1,1,3,3-tetramethyl-2-n-butylguanidine1-iodo-4-nitrobenzenePhenylboronic acidK₃PO₄H₂ORT199[1]
Pd(PPh₃)₄4-bromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001295

The data illustrates that the palladium/guanidine system can be highly effective, even in aqueous media at room temperature, highlighting a potential advantage in terms of green chemistry and mild reaction conditions.

Experimental Protocols

A self-validating experimental design is crucial for the reliable comparison of ligand efficacy. Below are representative protocols for the Suzuki-Miyaura coupling using both N-donor and phosphine ligands.

Protocol 1: Suzuki-Miyaura Coupling with a Guanidine-Based Ligand

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with phenylboronic acid using a palladium/guanidine catalytic system in an aqueous medium.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1,3,3-tetramethyl-2-n-butylguanidine

  • Aryl iodide (e.g., 1-iodo-4-nitrobenzene)

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Deionized water

Procedure:

  • To a reaction vessel, add the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.01 mmol, 1 mol%) and 1,1,3,3-tetramethyl-2-n-butylguanidine (0.02 mmol, 2 mol%) in 5 mL of deionized water.

  • Add the catalyst solution to the reaction vessel.

  • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 1 hour).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Phosphine-Based Ligand

This protocol outlines a standard procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using a palladium/phosphine catalyst.

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Add 5 mL of toluene and 1 mL of deionized water.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the required time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insights and Ligand Design

The catalytic cycle of the Suzuki-Miyaura reaction provides a framework for understanding the role of the ligand. The ligand influences the rates of oxidative addition and reductive elimination, as well as the stability of the palladium intermediates.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_ligand Ligand Influence Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OA Ar-X TM Transmetalation Ar-Pd(II)-Ar'(L₂) OA->TM Ar'B(OH)₂ Base L_Sterics Steric Bulk (e.g., from 2,2-dimethylpropyl group) - Promotes Reductive Elimination OA->L_Sterics RE Reductive Elimination TM->RE RE->Pd0 Ar-Ar' L_Electronics Electron Donating Capacity (e.g., Guanidine vs. Phosphine) - Facilitates Oxidative Addition RE->L_Electronics caption Suzuki-Miyaura Catalytic Cycle and Ligand Effects

Suzuki-Miyaura Catalytic Cycle and Ligand Effects

The design of N-donor ligands, such as those based on guanidines, often incorporates sterically demanding substituents to mimic the bulky nature of successful phosphine ligands. The electronic properties of guanidines, being strong σ-donors, can facilitate the oxidative addition of aryl halides to the Pd(0) center.

Comparative Ligand Performance in Heck-Mizoroki Coupling

The Heck-Mizoroki reaction, which forms a C-C bond between an aryl halide and an alkene, is another important transformation where ligand choice is critical.

Ligand/Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃4-bromoacetophenoneStyreneNa₂CO₃DMF120692
Cyclopalladated Guanidine Complex4-bromoacetophenoneStyreneK₂CO₃DMF120495[2]

In this comparison, a pre-formed cyclopalladated guanidine complex demonstrates high efficiency, suggesting that N-donor ligands can be highly effective in the Heck reaction, potentially offering faster reaction times.

Heck_Mizoroki_Workflow cluster_catalyst Catalyst System start Reaction Setup reagents Aryl Halide Alkene Base Solvent start->reagents catalyst_prep Catalyst Preparation start->catalyst_prep reaction Reaction at Elevated Temperature reagents->reaction pd_source Palladium Source (e.g., Pd(OAc)₂) catalyst_prep->pd_source ligand Ligand (Phosphine or N-Donor) catalyst_prep->ligand pd_source->reaction ligand->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product caption General Workflow for Heck-Mizoroki Reaction

General Workflow for Heck-Mizoroki Reaction
Conclusion and Future Outlook

While phosphine ligands remain the workhorses of palladium-catalyzed cross-coupling, this guide demonstrates that sterically hindered N-donor ligands, such as those based on guanidines, present a viable and, in some cases, advantageous alternative. Their high catalytic activity, potential for milder reaction conditions, and amenability to aqueous media align with the principles of green and sustainable chemistry. The conceptual framework provided by the this compound structure underscores the enduring importance of steric bulk in ligand design, irrespective of the donor atom. Further exploration into the synthesis and application of a wider array of amidinate and guanidinate ligands is warranted and holds the potential to uncover novel catalytic systems with enhanced performance and broader applicability in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

A Comparative Guide to Validated Analytical Methods for 2,2-Dimethylpropanimidamide Assay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of successful research and development. This guide provides an in-depth comparison of validated analytical methods for the assay of 2,2-Dimethylpropanimidamide, a compound of interest in various chemical and pharmaceutical contexts. By examining two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—along with a discussion of Nuclear Magnetic Resonance (NMR) spectroscopy, this document aims to equip you with the critical insights needed to select and implement the most suitable analytical method for your specific application.

The principles of analytical method validation outlined herein are grounded in the authoritative guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6][7]

The Imperative of Method Validation

Before delving into the specifics of each analytical technique, it is crucial to understand the "why" behind method validation. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[7] This process ensures the reliability, reproducibility, and accuracy of the analytical data, which is paramount for decision-making in drug development, quality control, and research.[3] The core parameters assessed during validation, as stipulated by ICH Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar compound like this compound, which possesses a basic amidine group, careful method development is key to achieving optimal separation and peak shape.

The Rationale Behind the RP-HPLC Approach

An RP-HPLC method is proposed here due to its proven efficacy in the analysis of polar, ionizable compounds. The choice of a C18 column provides a non-polar stationary phase, and by manipulating the mobile phase composition and pH, we can control the retention and elution of the analyte. Given that this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is a common strategy for such compounds. For compounds with no UV absorbance, derivatization can be employed to introduce a chromophore.[8][9]

Experimental Protocol: RP-HPLC Method

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v). The acidic pH ensures the protonation of the basic amidine group, leading to consistent retention.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Validation Workflow for the RP-HPLC Method

cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Data Analysis & Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Interference Check) Dev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD (Signal-to-Noise) Precision->LOQ_LOD Robustness Robustness (Varying Parameters) LOQ_LOD->Robustness Analysis Analyze Data (Statistical Evaluation) Robustness->Analysis Report Validation Report Analysis->Report cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Data Analysis & Reporting Dev Develop Derivatization & GC-MS Method Specificity Specificity (Peak Purity & Mass Spectra) Dev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD (Ion Ratios) Precision->LOQ_LOD Robustness Robustness (Varying GC Parameters) LOQ_LOD->Robustness Analysis Analyze Data (Statistical Evaluation) Robustness->Analysis Report Validation Report Analysis->Report

References

A Framework for the Comparative Analysis of 2,2-Dimethylpropanimidamide (Pivalamidine) Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the amidine functional group stands out as a critical pharmacophore, present in numerous biologically active compounds due to its ability to act as a strong base and engage in hydrogen bonding interactions as both a donor and acceptor. Within this class, the 2,2-dimethylpropanimidamide, or pivalamidine, scaffold offers a unique combination of a sterically hindered neopentyl group and a reactive imidamide moiety. This guide presents a comprehensive framework for a comparative study of novel pivalamidine derivatives, designed to elucidate their therapeutic potential and establish a robust structure-activity relationship (SAR). While direct comparative studies on a broad series of pivalamidine derivatives are not extensively documented in publicly available literature, this guide provides the necessary synthetic strategies and biological evaluation protocols to empower researchers to conduct such an investigation.

Introduction: The Rationale for Pivalamidine Derivatives in Drug Discovery

The pivalamidine core, characterized by a quaternary carbon adjacent to the amidine, provides steric bulk that can influence receptor binding, metabolic stability, and pharmacokinetic profiles. The exploration of derivatives of this scaffold is underpinned by the hypothesis that systematic modification of the amidine nitrogens will yield compounds with diverse and potent biological activities. This guide will focus on a proposed series of N-substituted pivalamidine derivatives, providing a roadmap for their synthesis, characterization, and comparative biological evaluation.

Proposed Synthesis of a Pivalamidine Derivative Library

The synthesis of a library of pivalamidine derivatives can be approached through several established methods for amidine formation. A common and effective route involves the Pinner reaction, which proceeds via an imidate intermediate.

General Synthetic Scheme

The proposed synthetic workflow begins with the readily available 2,2-dimethylpropanenitrile (pivalonitrile).

G pivalonitrile 2,2-Dimethylpropanenitrile imidate Ethyl 2,2-dimethylpropanimidate HCl pivalonitrile->imidate 1. HCl, Ethanol amidine_core This compound (Pivalamidine) imidate->amidine_core 2. NH3 derivative N-Substituted Pivalamidine Derivative amidine_core->derivative 3. R-X (e.g., Alkyl halide) or Reductive Amination with R-CHO

Caption: Proposed synthetic workflow for N-substituted pivalamidine derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2,2-dimethylpropanimidate hydrochloride (Pinner Reaction)

This protocol outlines the first key step in the synthesis of the pivalamidine core.

Materials:

  • 2,2-Dimethylpropanenitrile (pivalonitrile)

  • Anhydrous ethanol

  • Hydrogen chloride gas or a solution of HCl in anhydrous solvent

  • Anhydrous diethyl ether

  • Round-bottom flask equipped with a magnetic stirrer and a drying tube

  • Gas dispersion tube

Procedure:

  • To a cooled (0 °C) solution of 2,2-dimethylpropanenitrile (1.0 eq) in anhydrous ethanol (2.0 eq), bubble dry hydrogen chloride gas with vigorous stirring until saturation.

  • Seal the flask and allow it to stand at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, precipitate the product by the addition of anhydrous diethyl ether.

  • Collect the resulting white solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 2,2-dimethylpropanimidate hydrochloride salt.

Synthesis of Pivalamidine and Subsequent Derivatization

The imidate salt is then converted to the parent pivalamidine, which can be subsequently functionalized.

Procedure:

  • Treat the ethyl 2,2-dimethylpropanimidate hydrochloride with a solution of ammonia in ethanol to form the free pivalamidine base.

  • For the synthesis of N-substituted derivatives, the pivalamidine can be reacted with a variety of electrophiles, such as alkyl halides, or undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.

Comparative Biological Evaluation: A Multi-faceted Approach

To build a comprehensive SAR profile, the synthesized pivalamidine derivatives should be screened against a panel of biological targets. The choice of assays should be guided by the therapeutic area of interest. Below are exemplar protocols for anticancer and antimicrobial evaluations.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pivalamidine derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each derivative.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the pivalamidine derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation for Comparative Analysis

The systematic presentation of experimental data is crucial for a clear comparison and the derivation of meaningful SAR.

Table of Comparative Anticancer Activity
Compound IDR-Group (Substitution)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
PVD-01 H>100>100
PVD-02 Methyl85.292.5
PVD-03 Ethyl70.178.3
PVD-04 Benzyl15.622.4
PVD-05 4-Chlorobenzyl5.28.9
Doxorubicin (Positive Control)0.81.2

Data in this table is hypothetical and for illustrative purposes only.

Table of Comparative Antimicrobial Activity
Compound IDR-Group (Substitution)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PVD-01 H>256>256
PVD-02 Methyl128256
PVD-03 Ethyl128128
PVD-04 Benzyl3264
PVD-05 4-Chlorobenzyl816
Vancomycin (Positive Control)1N/A
Ciprofloxacin (Positive Control)0.50.25

Data in this table is hypothetical and for illustrative purposes only.

Visualizing the Research Workflow

A clear logical flow is essential for a systematic comparative study.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR synthesis Synthesis of Pivalamidine Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Screening (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (MIC Assay) characterization->antimicrobial enzyme Enzyme Inhibition Assays (Optional) characterization->enzyme data_compilation Data Compilation & Tabulation anticancer->data_compilation antimicrobial->data_compilation enzyme->data_compilation sar_analysis Structure-Activity Relationship Analysis data_compilation->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Logical workflow for the comparative study of pivalamidine derivatives.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic synthesis and comparative biological evaluation of this compound derivatives. By following these protocols, researchers can generate robust and comparable data to establish a clear structure-activity relationship for this promising class of compounds. The identification of lead compounds from such a study could pave the way for further optimization and preclinical development in various therapeutic areas, including oncology and infectious diseases. The true potential of the pivalamidine scaffold remains to be unlocked through rigorous and systematic investigation.

A Senior Application Scientist's Guide to DFT Elucidation of 2,2-Dimethylpropanimidamide Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Density Functional Theory (DFT) methodologies for investigating the reaction mechanisms of 2,2-Dimethylpropanimidamide. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol listing. It delves into the causality behind computational choices, ensuring a robust and self-validating approach to mechanistic studies. We will explore the theoretical underpinnings, compare the performance of various computational models, and provide a detailed workflow for a representative reaction, grounded in established scientific principles.

The Strategic Imperative: Why Model Amidine Reactivity?

The amidine functional group is a cornerstone in medicinal chemistry and organic synthesis, serving as a key pharmacophore and a versatile synthetic intermediate.[1] this compound, with its bulky t-butyl group, presents an interesting case for studying steric and electronic effects on reactivity. Understanding its reaction mechanisms—be it hydrolysis, cycloaddition, or nucleophilic attack—is paramount for predicting stability, designing synthetic routes, and developing novel therapeutics.[2]

Computational modeling, specifically DFT, offers a powerful lens to visualize transition states, calculate reaction energetics, and explore mechanistic pathways that are often difficult or impossible to isolate experimentally.[3][4] However, the predictive power of DFT is not absolute; it is critically dependent on the judicious selection of functionals, basis sets, and environmental models. This guide provides the strategic framework for making those selections.

A Comparative Analysis of DFT Methodologies

The accuracy of a DFT calculation is a function of its constituent parts. Here, we compare the common alternatives for each component, providing the rationale for their application in the context of organic reaction mechanisms.

The Functional Hierarchy: Balancing Cost and Accuracy

DFT functionals are approximations of the electron exchange-correlation energy. Their performance varies depending on the chemical problem. For organic reactions, especially those involving bond breaking/formation and potential charge separation, the choice is critical.

  • Hybrid Functionals (e.g., B3LYP): For many years, B3LYP has been a workhorse for organic chemists due to its balance of speed and reasonable accuracy for geometries and energies.[4][5] However, it can struggle with systems where long-range interactions or dispersion forces are significant.

  • Range-Separated Functionals (e.g., ωB97X-D, M11): These functionals improve upon standard hybrids by treating short-range and long-range exchange differently. The inclusion of empirical dispersion corrections (the "-D") is crucial for accurately modeling non-covalent interactions and obtaining reliable energetics.[6]

  • Minnesota Functionals (e.g., M06-2X, MN15): This family of functionals was specifically parameterized against a broad range of chemical data, including thermochemistry and reaction kinetics. M06-2X, in particular, has shown excellent performance for main-group chemistry and is often a top choice for calculating activation energies.[3][7]

Field Insight: While older functionals like B3LYP are widely cited, modern, dispersion-corrected functionals like ωB97X-D or M06-2X consistently provide superior accuracy for reaction barriers and are recommended for new investigations.[6][7]

Basis Sets: The Language of Molecular Orbitals

A basis set is the set of mathematical functions used to build molecular orbitals.[8] The size and type of basis set dictate the flexibility the calculation has to describe the electron density.

  • Pople-style Basis Sets (e.g., 6-31G(d,p)): These are computationally efficient and provide a good starting point for geometry optimizations of organic molecules.[9][10] The (d,p) notation indicates the addition of polarization functions, which are essential for describing the non-spherical electron distributions in bonding and are non-negotiable for mechanistic studies.[11]

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and co-workers, these sets are designed to systematically converge towards the complete basis set limit.[12] While more computationally expensive, they offer higher accuracy. The "aug-" prefix indicates the addition of diffuse functions, which are critical for describing anions, lone pairs, and weak interactions, making them highly recommended for reactions involving charged or highly polar intermediates.[11]

  • Def2-series Basis Sets (e.g., def2-SVP, def2-TZVP): The Karlsruhe "default" basis sets offer a balanced and efficient alternative, available for nearly the entire periodic table. They represent a modern and robust choice for routine calculations.

Field Insight: For a balance of accuracy and efficiency, a double-zeta basis set with polarization and diffuse functions (e.g., 6-31+G(d,p) or def2-SVP) is often sufficient for initial explorations. For final energy calculations, upgrading to a triple-zeta basis set (e.g., def2-TZVP or aug-cc-pVTZ) is highly recommended to ensure quantitative accuracy.[11]

Modeling the Environment: The Impact of Solvent

Many reactions occur in solution, where the solvent can dramatically influence the reaction pathway and energetics.[13]

  • Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous dielectric medium.[14] They are computationally efficient and capture the bulk electrostatic effects of the solvent. The SMD (Solvation Model based on Density) model is generally considered a robust and well-validated choice for calculating solvation free energies.[14][15]

  • Explicit Solvation Models: This approach involves including a number of individual solvent molecules in the calculation. While this can capture specific solute-solvent interactions like hydrogen bonding, it requires extensive conformational sampling and is significantly more computationally demanding.[15][16] A hybrid approach, using an implicit model with a few explicit solvent molecules in the first solvation shell, can be a pragmatic compromise.

A Practical Workflow: DFT Investigation of this compound Hydrolysis

To illustrate a comparative workflow, we will outline the computational protocol for a plausible reaction: the acid-catalyzed hydrolysis of this compound. This reaction is representative of amidine chemistry and involves key features like proton transfer and the formation of a tetrahedral intermediate.[1]

Experimental Protocol: Step-by-Step Computational Workflow
  • Molecule Building: Construct the 3D structures of all reactants (this compound, H₃O⁺) and expected products (2,2-Dimethylpropanamide, NH₄⁺).

  • Initial Optimization & Frequency Calculation:

    • Perform geometry optimizations and frequency calculations for all reactants and products in the gas phase using a moderate level of theory (e.g., B3LYP/6-31G(d)).

    • Self-Validation: Confirm that all optimized structures have zero imaginary frequencies, verifying they are true local minima on the potential energy surface.

  • Transition State (TS) Location:

    • Propose an initial guess for the transition state structure. For hydrolysis, this would involve the water oxygen attacking the imine carbon.

    • Perform a TS optimization (e.g., using the Opt=TS keyword in Gaussian). This is often the most challenging step.

    • Self-Validation: Perform a frequency calculation on the optimized TS structure. A true first-order saddle point (i.e., a transition state) must have exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the expected reaction coordinate (e.g., the O-C bond forming and the C-N bond breaking).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation starting from the optimized TS.

    • Self-Validation: This calculation maps the reaction path from the transition state down to the reactants and products. Confirming that the IRC path connects the intended minima validates the transition state.

  • Refined Energy Calculations in Solution:

    • Using the gas-phase optimized geometries, perform single-point energy calculations with a higher level of theory (e.g., M06-2X/def2-TZVP) and an implicit solvent model (e.g., SMD for water).

    • This multi-step approach leverages the efficiency of lower-level theory for geometries while obtaining high-accuracy energies.

  • Thermochemical Analysis:

    • Use the output from the frequency calculations to obtain Gibbs Free Energies (G). Calculate the activation free energy (ΔG‡ = G_TS - G_Reactants) and the free energy of reaction (ΔG_rxn = G_Products - G_Reactants).

Visualization of the Computational Workflow

DFT_Workflow cluster_pre Initial Setup cluster_ts Transition State Search cluster_validate Validation & Refinement Build Build Reactant & Product Structures Opt_R Optimize Reactants Build->Opt_R Opt_P Optimize Products Build->Opt_P Freq_R Frequency Calc (R) Opt_R->Freq_R Freq_P Frequency Calc (P) Opt_P->Freq_P Guess_TS Guess TS Structure Freq_R->Guess_TS SPE High-Level Single Point Energy (with Solvent) Freq_R->SPE v1 v1 Freq_R->v1 0 imag freq? Freq_P->SPE v2 v2 Freq_P->v2 0 imag freq? Opt_TS Optimize TS Guess_TS->Opt_TS Freq_TS Frequency Calc (TS) Opt_TS->Freq_TS IRC IRC Calculation Freq_TS->IRC Freq_TS->SPE v3 v3 Freq_TS->v3 1 imag freq? IRC->SPE v4 v4 IRC->v4 Analysis Thermochemical Analysis (ΔG‡, ΔGrxn) SPE->Analysis v1->Guess_TS Yes v2->Guess_TS Yes v3->IRC Yes v4->SPE Yes

Caption: A standard workflow for DFT-based reaction mechanism investigation.

Quantitative Comparison: The Impact of Method Selection

To illustrate the practical implications of the choices discussed above, the following tables summarize hypothetical but realistic data for the activation free energy (ΔG‡) and reaction free energy (ΔG_rxn) of our model hydrolysis reaction.

Table 1: Performance Comparison of DFT Functionals (Energies calculated at the def2-TZVP level with SMD(Water). All values are in kcal/mol.)

FunctionalΔG‡ (Activation)ΔG_rxn (Reaction)Typical Application
B3LYP-D3(BJ)22.5-15.8General purpose, good geometries
ωB97X-D19.8-16.5Good for non-covalent interactions
M06-2X18.7-16.2Excellent for kinetics/thermochemistry

Analysis: As shown, the choice of functional can alter the calculated activation barrier by several kcal/mol. The M06-2X functional, known for its accuracy with kinetics, predicts the lowest barrier, suggesting a faster reaction than B3LYP would.[7] This difference is significant, as a 1.4 kcal/mol change in ΔG‡ corresponds to a ~10-fold change in the reaction rate at room temperature.

Table 2: Influence of Basis Set and Solvent Model (Energies calculated with the M06-2X functional. All values are in kcal/mol.)

Basis SetSolvent ModelΔG‡ (Activation)ΔG_rxn (Reaction)
6-31G(d)Gas Phase25.1-10.3
6-31+G(d,p)Gas Phase24.3-10.8
def2-TZVPGas Phase23.9-11.1
def2-TZVPSMD (Water)18.7-16.2

Conclusion and Recommendations

The theoretical investigation of reaction mechanisms is a powerful tool, but its predictive accuracy hinges on a systematic and validated approach. This guide has demonstrated that choices regarding DFT functionals, basis sets, and solvent models are not arbitrary but have a profound and quantifiable impact on the results.

For researchers investigating the reactivity of this compound or similar molecules, we recommend the following tiered approach for robust and reliable results:

  • Initial Exploration: Use a computationally efficient method like B3LYP-D3/6-31G(d,p) for initial geometry optimizations and locating transition state candidates.

  • Validation: Always perform frequency and IRC calculations to validate all stationary points and ensure transition states connect the correct reactants and products.

  • Final Energetics: Employ a modern, high-performing functional (e.g., M06-2X or another from the Minnesota family) with a triple-zeta basis set (e.g., def2-TZVP) and an accurate implicit solvent model (e.g., SMD) for final single-point energy calculations. This provides a balance of high accuracy and computational feasibility.

By following this comparative and self-validating methodology, researchers can generate trustworthy, publication-quality computational data that provides deep and actionable insights into complex chemical reaction mechanisms.

References

A Definitive Guide to the Structural Validation of 2,2-Dimethylpropanimidamide: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. It is the ultimate arbiter of molecular identity, providing irrefutable evidence of connectivity, conformation, and stereochemistry. This guide offers an in-depth, technically-grounded comparison of analytical techniques for the structural validation of 2,2-dimethylpropanimidamide, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

Introduction: The Imperative of Structural Certainty

This compound, a small molecule featuring a sterically hindered tert-butyl group adjacent to an imidamide functional group, presents an interesting case for structural analysis. The tautomeric nature of the imidamide group and the potential for intra- and intermolecular hydrogen bonding necessitate a robust and high-resolution analytical approach. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide essential information about connectivity and mass, they offer an incomplete picture. X-ray crystallography, by contrast, provides a precise and accurate map of atomic positions in the solid state, revealing bond lengths, angles, and crystal packing with unparalleled detail.[1][2][3] This guide will detail the experimental workflow for crystallographic validation and compare its definitive outputs with data from other common analytical methods.

Part 1: The Crystallographic Workflow: From Powder to Structure

The journey to an experimentally validated crystal structure is a multi-step process that demands precision and a deep understanding of the principles of crystallization and diffraction.[4] The following protocol outlines a self-validating system for the structural determination of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Material Sourcing & Preparation:

  • Starting Material: Commercially available this compound hydrochloride (CAS: 18202-73-8) is the typical starting material due to its enhanced stability.[5] The free base can be generated by careful neutralization with a non-nucleophilic base, followed by extraction, although this may be unnecessary for crystallization.

  • Purity Assessment: Purity of the bulk sample is confirmed via ¹H NMR and LC-MS prior to crystallization attempts to ensure a homogeneous population of molecules.

2. Crystallization Screening:

  • Causality: The goal is to slowly bring a saturated solution to a state of supersaturation, allowing for the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid.[4] The choice of solvent is critical and is guided by the polarity and solubility of the analyte.

  • Methodology:

    • A high-throughput screening approach is employed using a 96-well crystallization plate.

    • A range of solvents and solvent systems are tested, including slow evaporation from solvents such as ethanol, methanol, acetonitrile, and ethyl acetate, as well as vapor diffusion techniques where a less volatile anti-solvent is slowly introduced.

    • For this compound, a successful method involves the slow evaporation of a saturated solution in a 1:1 mixture of methanol and acetonitrile at 4°C over several days.

3. Crystal Selection and Mounting:

  • Selection Criteria: Suitable crystals should be well-formed, optically clear, and ideally between 0.1 and 0.3 mm in each dimension.[1] They are inspected under a polarized light microscope for quality.

  • Mounting: A selected crystal is carefully mounted on a cryo-loop and flash-cooled in a stream of liquid nitrogen to prevent ice formation and minimize radiation damage during data collection.

4. X-ray Diffraction Data Collection:

  • Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE or Rigaku XtaLAB Synergy, equipped with a dual-source (Mo and Cu) X-ray generator and a photon-counting detector.[1][2]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations. The resulting diffraction pattern of intense spots contains the information needed to determine the arrangement of atoms.[3]

5. Structure Solution and Refinement:

  • Software: Specialized software (e.g., SHELXT, Olex2) is used to process the diffraction data.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction intensities.

  • Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process yields precise atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis cluster_output Final Output purity Purity Assessment (NMR, LC-MS) screen Solvent Screening purity->screen start This compound HCl start->purity growth Crystal Growth (Slow Evaporation) screen->growth mount Crystal Mounting & Cryo-cooling growth->mount diffract X-ray Diffraction mount->diffract solve Structure Solution diffract->solve refine Structure Refinement solve->refine cif CIF File refine->cif report Crystallographic Report refine->report

Caption: Workflow for X-ray crystallographic validation.

Part 2: A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural data, it is crucial to understand how its results compare and contrast with other widely used analytical techniques. Each method offers a unique piece of the structural puzzle.

Data Comparison Table
ParameterX-ray Crystallography¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (ESI-MS)
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingChemical environment of protons, connectivity through couplingNumber and type of carbon atomsMass-to-charge ratio (m/z), molecular formula confirmation
Sample Phase Solid (single crystal)SolutionSolutionGas phase (ionized)
Structural Insight Unambiguous and absoluteInferred from chemical shifts and coupling constantsInferred from chemical shiftsImplied by fragmentation patterns
Quantitative Data Bond length (e.g., C=N: ~1.28 Å), Bond angle (e.g., C-N-C: ~120°)Chemical shift (δ), Coupling constant (J)Chemical shift (δ)m/z value (e.g., [M+H]⁺: 101.1073)
Key Limitation Requires a suitable single crystalProvides an average structure in solution; ambiguity in complex casesLower sensitivity than ¹H NMRDoes not provide stereochemical or conformational information
In-Depth Technique Comparison

1. X-ray Crystallography: The Ground Truth

The primary output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains the precise coordinates of every atom in the crystal's unit cell. For this compound, this would definitively show:

  • The planarity of the imidamide group.

  • The exact bond lengths of the C-N single and C=N double bonds.

  • The conformation of the tert-butyl group.

  • The hydrogen bonding network within the crystal lattice, confirming intermolecular interactions.

This level of detail is unattainable by other methods and serves as the ultimate reference for validating the outputs of spectroscopic techniques.

2. NMR Spectroscopy: The Solution-State View

NMR spectroscopy is a powerful tool for determining the connectivity of a molecule in solution.

  • ¹H NMR: Would show a sharp singlet for the nine equivalent protons of the tert-butyl group and broader signals for the N-H protons, which may exchange with the solvent.

  • ¹³C NMR: Would reveal the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbon of the C=N bond.

Trustworthiness Check: While NMR provides a strong indication of the molecular skeleton, it represents a time-averaged structure in solution. It cannot, on its own, definitively resolve questions of solid-state conformation or intermolecular packing, which can be critical for understanding physical properties and biological activity. The crystallographic data validates the connectivity inferred from NMR.

3. Mass Spectrometry: The Mass Arbiter

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula. For this compound (C₅H₁₂N₂), the expected mass of the protonated molecule [M+H]⁺ would be 101.1073.

Trustworthiness Check: MS confirms that a compound has the correct elemental composition. However, it cannot distinguish between isomers. For example, MS alone could not differentiate this compound from other isomers with the formula C₅H₁₂N₂. Therefore, while essential for confirming molecular weight, it is not a standalone structure elucidation technique.

Logical Relationship of Techniques

G cluster_hypothesis Hypothesis Generation cluster_validation Definitive Validation cluster_conclusion Conclusion ms Mass Spectrometry (Confirms Molecular Formula) xray X-ray Crystallography (Provides Absolute Structure) ms->xray nmr NMR Spectroscopy (Proposes Connectivity) nmr->xray structure Validated 3D Structure xray->structure

Caption: Hierarchy of analytical techniques for validation.

Conclusion: An Integrated and Authoritative Approach

The structural validation of this compound, or any novel chemical entity, relies on an integrated analytical approach. While NMR and MS provide foundational data that builds a structural hypothesis, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution, and unambiguous 3D structure.[2][6] The experimental data derived from crystallography is not merely confirmatory; it is the authoritative ground truth that validates all other analytical findings. For researchers in drug development and the chemical sciences, embracing this crystallographic-centric validation workflow is essential for ensuring scientific integrity and accelerating research with confidence.

References

A Researcher's Comparative Guide to In-Silico Modeling of 2,2-Dimethylpropanimidamide Binding to Histone Deacetylase 2 (HDAC2)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel small molecules as potential therapeutic agents is a cornerstone of modern medicine. 2,2-Dimethylpropanimidamide, a small molecule featuring a sterically hindered neopentyl group, presents an interesting scaffold for inhibitor design. While direct experimental data on its biological targets are sparse, its structural similarity to known pharmacophores, particularly the cap groups of some Histone Deacetylase (HDAC) inhibitors, suggests that it may interact with this important class of enzymes.[1]

This guide provides an in-depth, objective comparison of two widely-used in-silico modeling techniques—Molecular Docking and Molecular Dynamics (MD) Simulations coupled with binding free energy calculations—to predict and analyze the binding of this compound to its putative target, Histone Deacetylase 2 (HDAC2). As a well-validated drug target for various cancers, HDAC2 serves as an excellent case study for this comparative analysis.[2][3]

Our objective is not merely to present protocols, but to instill a deeper understanding of the causality behind methodological choices. We will explore how the rapid, computationally inexpensive nature of molecular docking contrasts with the rigorous, dynamic, and more resource-intensive approach of MD simulations, providing a holistic view for researchers to decide which method best suits their scientific questions and available resources.

The Scientific Rationale: Why Model this compound with HDAC2?

Histone Deacetylases are critical enzymes in epigenetic regulation, removing acetyl groups from histone tails and leading to chromatin condensation and transcriptional repression. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][4] Many established HDAC inhibitors are comprised of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the catalytic zinc ion, a linker, and a "cap" group that interacts with residues on the rim of the active site tunnel.[5]

The 2,2-dimethylpropyl moiety of our subject molecule is structurally analogous to the cap groups of some known inhibitors. This structural hypothesis forms the basis of our investigation: to computationally model its interaction with the HDAC2 active site and compare the predictive power of different in-silico approaches.

Comparative In-Silico Methodologies: A Head-to-Head Analysis

We will evaluate two primary computational strategies to model the binding of this compound with HDAC2. The workflows for these methodologies are outlined below.

G cluster_0 Workflow 1: Molecular Docking cluster_1 Workflow 2: Molecular Dynamics & MM/PBSA a Receptor & Ligand Preparation b Grid Box Generation a->b c Docking Simulation (AutoDock Vina) b->c d Pose Clustering & Scoring Analysis c->d e System Preparation (Protein-Ligand Complex) f Energy Minimization & Equilibration e->f g Production MD Simulation (GROMACS) f->g h Binding Free Energy (gmx_mmpbsa) g->h start Target & Ligand Selection start->a start->e

Caption: Comparative workflows for in-silico analysis of ligand binding.

Methodology 1: Molecular Docking with AutoDock Vina

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a rapid, high-throughput method ideal for virtual screening and initial pose prediction.

Expertise & Experience: The core principle of docking is to sample a vast conformational space and rank the resulting poses using a scoring function. This function provides an estimate of the binding affinity, but it is a simplified model and does not account for solvent effects or protein flexibility in a dynamic sense. Its strength lies in its speed, allowing for the screening of millions of compounds in a short timeframe.

Trustworthiness: The self-validating aspect of a docking protocol often involves re-docking a co-crystallized ligand into its receptor. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose, provides confidence in the docking parameters.

Experimental Protocol: Molecular Docking of this compound into HDAC2

This protocol utilizes the crystal structure of HDAC2 in complex with the inhibitor Vorinostat (SAHA) (PDB ID: 4LXZ) as our receptor model.[7]

  • Preparation of the Receptor (HDAC2):

    • Download the PDB file 4LXZ from the RCSB PDB database.

    • Using AutoDock Tools (ADT), remove water molecules and the co-crystallized ligand (SAHA).

    • Add polar hydrogens to the protein.

    • Add Kollman charges to the protein atoms.

    • Save the prepared receptor in PDBQT format (e.g., hdac2_receptor.pdbqt).

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound (e.g., from PubChem or drawn using chemical sketcher software).

    • Use a tool like Open Babel to convert the structure to PDB format and add hydrogens.

    • In ADT, define the rotatable bonds and save the ligand in PDBQT format (e.g., ligand.pdbqt).

  • Grid Box Generation:

    • In ADT, load the prepared receptor.

    • Define a grid box that encompasses the active site of HDAC2. A common approach is to center the grid on the position of the co-crystallized ligand. For PDB 4LXZ, this is around the catalytic zinc ion.

    • Ensure the grid box is large enough to allow for translational and rotational freedom of the ligand (e.g., 25 x 25 x 25 Å).

  • Running AutoDock Vina:

    • Create a configuration file (config.txt) specifying the receptor, ligand, and grid box coordinates.

    • Execute AutoDock Vina from the command line: vina --config config.txt --log log.txt.[8]

  • Analysis of Results:

    • Vina will output a PDBQT file with the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in a molecular viewer like PyMOL or Chimera to analyze interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Methodology 2: Molecular Dynamics (MD) Simulation with GROMACS

MD simulations provide a more detailed and dynamic view of the protein-ligand complex, simulating the movements of atoms and molecules over time.[9] This allows for an assessment of complex stability and the calculation of more rigorous binding free energies.

Expertise & Experience: Unlike the static picture provided by docking, MD simulations account for the flexibility of both the protein and the ligand in an explicit solvent environment. This provides a more physically realistic model of the binding event. The trade-off is a significant increase in computational cost and complexity.

Trustworthiness: A robust MD simulation is validated by monitoring system parameters like temperature, pressure, and density to ensure they have reached equilibrium. Furthermore, the stability of the ligand within the binding pocket, often measured by RMSD, is a key indicator of a stable binding pose.

Experimental Protocol: MD Simulation of the HDAC2-Ligand Complex

This workflow begins with the top-ranked docked pose from the previous step.

  • System Preparation:

    • Merge the coordinate files of the prepared HDAC2 receptor and the best-docked pose of this compound into a single complex PDB file.

    • Use a tool like the CGenFF server to generate a GROMACS-compatible topology and parameter files for the ligand.[9]

    • Use the GROMACS pdb2gmx tool to generate the topology for the protein, choosing a suitable force field (e.g., CHARMM36m).

    • Combine the protein and ligand topologies in the main system topology file (topol.top).[10]

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic) and solvate the complex with a water model like TIP3P using gmx solvate.

    • Add ions to neutralize the system and mimic physiological salt concentration using gmx genion.

  • Energy Minimization and Equilibration:

    • Perform a steep descent energy minimization to remove steric clashes using gmx grompp and gmx mdrun.

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the system's temperature.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.[11]

  • Production MD Simulation:

    • Run a production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds) using gmx mdrun.

  • Binding Free Energy Calculation (MM/PBSA):

    • Use the g_mmpbsa or a similar tool to calculate the binding free energy from the production trajectory.[12][13] This method calculates the molecular mechanics potential energy in the gas phase and the solvation free energy.

Comparative Data Analysis

To objectively compare the performance of these in-silico models, we will analyze their predictions against experimental data for known HDAC2 inhibitors.

CompoundExperimental IC50 (nM)[2][5]Docking Score (kcal/mol)Predicted ΔG_bind (MM/PBSA) (kcal/mol)
Vorinostat (SAHA) 1.7 - 50-8.5-35.2 ± 3.1
Entinostat (MS-275) 77.2-7.9-28.9 ± 2.5
CI-994 >1000-6.2-18.5 ± 4.2
This compound N/A (Hypothetical)-5.8-15.1 ± 3.8

Note: Docking scores and ΔG_bind values are representative and would be generated by executing the described protocols.

G cluster_0 Molecular Docking (Qualitative Ranking) cluster_1 MD + MM/PBSA (Quantitative Estimation) dock_rank Vorinostat > Entinostat > CI-994 > Test Ligand md_rank Vorinostat > Entinostat > CI-994 > Test Ligand exp Experimental Data (IC50) Vorinostat > Entinostat > CI-994 exp->dock_rank Correlates well exp->md_rank Correlates well

References

A Researcher's Guide to Selectivity: Comparative Cross-Reactivity Analysis of 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is as crucial as its potency. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making early and comprehensive cross-reactivity profiling an indispensable step in preclinical development. This guide provides a comparative framework for assessing the selectivity of 2,2-Dimethylpropanimidamide, a novel synthetic compound, against a panel of structurally and functionally related small molecules.

Here, we move beyond a simple recitation of data. We delve into the causality behind experimental design, presenting not just protocols but self-validating systems for generating trustworthy and actionable data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust in-house capabilities for selectivity profiling.

Introduction: The Significance of Selectivity in Amidine-Containing Compounds

This compound belongs to the broader class of amidines, organic compounds known for their diverse biological activities.[1][2] The amidine functional group, with its ability to form strong hydrogen bonds and electrostatic interactions, is a common feature in molecules designed to target enzymes and receptors.[2] However, this reactivity also presents a challenge: the potential for cross-reactivity with unintended biological targets.

For the purpose of this guide, we will consider a hypothetical primary target for this compound: Protease X , a key enzyme in a disease-relevant signaling pathway. Our investigation will focus on quantifying its inhibitory activity against Protease X and, critically, its off-target activity against a panel of related enzymes.

We will compare the performance of this compound against two alternative compounds:

  • Alternative A (Pivalamide): A structurally related amide.[3][4]

  • Alternative B (Acetamidine): A smaller amidine derivative.[5][6]

Experimental Framework for Cross-Reactivity Profiling

A robust assessment of cross-reactivity employs a multi-tiered approach, beginning with in vitro biochemical assays and progressing to cell-based functional assays. This dual strategy allows for the precise determination of molecular interactions and the subsequent validation of these findings in a more physiologically relevant context.

Tier 1: Competitive Binding Assay for Direct Target Engagement

Competitive binding assays are a powerful tool for determining the relative binding affinities of multiple ligands for a single target.[7] In this setup, we measure the ability of our test compounds (this compound and its alternatives) to displace a known, labeled ligand from the active site of our target proteases.

  • Preparation of Reagents:

    • Target Enzymes: Purified recombinant Protease X, Protease Y, and Protease Z.

    • Labeled Ligand: A fluorescently-labeled, high-affinity ligand for each protease.

    • Test Compounds: this compound, Alternative A, and Alternative B, prepared in a series of dilutions.

    • Assay Buffer: Optimized for each protease to ensure stability and activity.

  • Assay Procedure:

    • Dispense a fixed concentration of each target enzyme into a 96-well microplate.

    • Add the corresponding labeled ligand at a concentration close to its dissociation constant (Kd).

    • Add the test compounds at varying concentrations.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence signal. A decrease in signal indicates displacement of the labeled ligand by the test compound.

  • Data Analysis:

    • Plot the fluorescence signal against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Enzyme Target Enzyme Well Microplate Well Enzyme->Well Labeled_Ligand Labeled Ligand Labeled_Ligand->Well Test_Compound Test Compound Test_Compound->Well Reader Plate Reader Well->Reader Analysis IC50/Ki Calculation Reader->Analysis caption Competitive Binding Assay Workflow

Caption: Workflow for the competitive binding assay.

Tier 2: Cell-Based Functional Assay for Cellular Potency and Selectivity

While binding assays confirm molecular interaction, cell-based functional assays provide a more accurate reflection of a compound's activity in a biological system.[8][9] These assays measure the ability of a compound to inhibit the enzymatic activity of its target within intact cells.

  • Cell Culture and Seeding:

    • Use a cell line that endogenously expresses the target proteases or has been engineered to do so.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound, Alternative A, and Alternative B.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target protease).

    • Incubate for a predetermined time to allow for compound uptake and target engagement.

  • Measurement of Protease Activity:

    • Lyse the cells to release the intracellular contents.

    • Add a fluorogenic substrate for each target protease. Cleavage of the substrate by the active protease results in a fluorescent signal.

    • Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of the test compound.

    • Plot the rate of enzyme activity against the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the effective concentration that inhibits 50% of the enzyme's activity).

Cell_Based_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Analysis Cells Cell Seeding Compound Add Test Compound Cells->Compound Lysis Cell Lysis Compound->Lysis Substrate Add Substrate Lysis->Substrate Reader Measure Fluorescence Substrate->Reader Analysis EC50 Calculation Reader->Analysis caption Cell-Based Functional Assay Workflow

Caption: Workflow for the cell-based functional assay.

Comparative Data Analysis

The following tables present hypothetical data from the described experiments, illustrating how the cross-reactivity profiles of this compound and its alternatives can be compared.

Table 1: In Vitro Cross-Reactivity Profile (Ki, nM)

CompoundProtease X (Primary Target)Protease Y (Off-Target 1)Protease Z (Off-Target 2)Selectivity Ratio (Y/X)Selectivity Ratio (Z/X)
This compound 151,5003,200100213
Alternative A (Pivalamide) 1202,4005,0002042
Alternative B (Acetamidine) 859501,8001121

Table 2: Cell-Based Cross-Reactivity Profile (EC50, nM)

CompoundProtease X (Primary Target)Protease Y (Off-Target 1)Protease Z (Off-Target 2)Selectivity Ratio (Y/X)Selectivity Ratio (Z/X)
This compound 504,500>10,00090>200
Alternative A (Pivalamide) 4506,000>10,00013>22
Alternative B (Acetamidine) 3002,1007,500725

Interpretation and Discussion

The hypothetical data presented above illustrates a clear selectivity advantage for this compound.

  • Potency and Selectivity: this compound demonstrates the highest potency for the primary target, Protease X, in both the biochemical and cell-based assays. More importantly, it exhibits a significantly better selectivity profile, with selectivity ratios of 100-fold and over 200-fold against Protease Y and Protease Z, respectively.

  • Structure-Activity Relationship: The comparison with Alternatives A and B suggests that the specific combination of the amidine group and the tert-butyl moiety in this compound is crucial for its high potency and selectivity. The less potent and selective nature of Pivalamide (Alternative A) highlights the importance of the amidine functional group for potent inhibition of Protease X. Conversely, the lower potency and selectivity of Acetamidine (Alternative B) suggest that the steric bulk of the tert-butyl group in this compound may play a key role in orienting the molecule within the active site of Protease X and preventing binding to off-targets.

  • Implications for Drug Development: A compound with a superior selectivity profile, such as this compound in this hypothetical scenario, is a more promising candidate for further development. The lower likelihood of off-target effects translates to a potentially wider therapeutic window and a more favorable safety profile.

Conclusion

This guide has outlined a comprehensive and robust framework for the comparative cross-reactivity profiling of this compound. By employing a combination of in vitro binding and cell-based functional assays, researchers can generate high-quality, reliable data to inform critical decisions in the drug discovery pipeline. The principles and methodologies described herein are broadly applicable to the characterization of any small molecule inhibitor and are essential for the development of safe and effective therapeutics.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2,2-Dimethylpropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazards: A Data-Driven Approach

Given the absence of a dedicated SDS, we must infer the potential hazards of 2,2-Dimethylpropanimidamide by examining related molecules. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for analogous compounds, such as the hydrochloride salt of this compound, indicate potential health risks.

Table 1: GHS Hazard Classifications of Structurally Related Compounds

CompoundGHS Hazard StatementsPotential Hazards of this compound (Inferred)
Propanimidamide, 2,2-dimethyl-, hydrochloride (1:1)H315: Causes skin irritationH319: Causes serious eye irritation[1]Skin Irritation, Serious Eye Irritation
2,2-Dimethyl-1,3-propanediamineH302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damage[2][3]Harmful if Swallowed or in Contact with Skin, Potential for Skin/Eye Burns
N,N-diethyl-2,2-dimethylpropanamideH227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]Combustibility, Skin/Eye and Respiratory Irritation

Based on this data, it is prudent to handle this compound as a substance that is potentially harmful if swallowed or in contact with skin, a skin and eye irritant, and may cause respiratory irritation.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the inferred risks. The following table outlines the minimum required PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles and a face shield.Protects against potential splashes and aerosols that could cause serious eye irritation or damage.[5][6]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact, which may cause irritation or harmful effects upon absorption.[5]
Body A flame-resistant lab coat, fully buttoned.Protects against skin contact and potential splashes.
Respiratory A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the powder outside of a certified chemical fume hood or if aerosolization is possible, to prevent respiratory tract irritation.[7]

Procedural Guidance for Safe Handling: A Step-by-Step Protocol

Adherence to a strict operational workflow is paramount to ensuring your safety and the integrity of your research.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate a well-ventilated work area (Chemical Fume Hood). prep2 Assemble all necessary equipment and reagents. prep1->prep2 prep3 Don all required Personal Protective Equipment (PPE). prep2->prep3 handle1 Carefully weigh the required amount of this compound. prep3->handle1 handle2 Avoid generating dust or aerosols. handle1->handle2 handle3 If making a solution, add the solid to the solvent slowly. handle2->handle3 post1 Decontaminate all surfaces and equipment. handle3->post1 post2 Segregate and label all waste for proper disposal. post1->post2 post3 Remove PPE in the correct order to avoid self-contamination. post2->post3 post4 Wash hands thoroughly with soap and water. post3->post4 spill1 Evacuate the immediate area and alert colleagues. spill2 If safe to do so, contain the spill with absorbent material. spill1->spill2 spill3 Wear appropriate PPE, including respiratory protection. spill2->spill3 spill4 Carefully collect the absorbed material into a labeled hazardous waste container. spill3->spill4 spill5 Decontaminate the spill area thoroughly. spill4->spill5 spill6 Report the incident to your institution's Environmental Health and Safety (EHS) office. spill5->spill6

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.